molecular formula C13H18N2O B1307290 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine CAS No. 876717-03-2

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Cat. No.: B1307290
CAS No.: 876717-03-2
M. Wt: 218.29 g/mol
InChI Key: DNZIVLPHTKLWQR-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,12,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZIVLPHTKLWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390221
Record name 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

876717-03-2
Record name 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Abstract

The this compound core is a significant structural motif in medicinal chemistry, recognized for its potential as a "privileged scaffold" in drug design. Compounds bearing this moiety have demonstrated promising biological activities, including anti-inflammatory properties through modulation of histamine H3 and H4 receptors.[1][2] The piperazine ring, a common pharmacophore, enhances aqueous solubility and provides a versatile handle for structural modification, making it a cornerstone in the development of CNS-active agents, kinase inhibitors, and other therapeutics.[3][4] This guide provides a comprehensive overview of the primary synthetic strategies for constructing this target molecule, focusing on the underlying chemical principles, practical experimental considerations, and a comparative analysis of the methodologies. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and field-proven insights.

Retrosynthetic Analysis and Strategic Overview

The hinges on the formation of the C-N bond between the 2,3-dihydrobenzofuran-2-ylmethyl fragment and the piperazine ring. Two principal retrosynthetic disconnections dominate the strategic landscape:

  • Nucleophilic Substitution (SN2) Pathway: This approach involves the disconnection of the target C-N bond, leading to a piperazine nucleophile and a 2,3-dihydrobenzofuran-2-ylmethyl electrophile equipped with a suitable leaving group (e.g., a halide or sulfonate).

  • Reductive Amination Pathway: This strategy also disconnects the target C-N bond, but retrosynthetically yields piperazine and 2,3-dihydrobenzofuran-2-carbaldehyde. This pathway proceeds through the formation of an iminium ion intermediate, which is subsequently reduced in situ.

These two divergent strategies offer distinct advantages and challenges concerning starting material availability, reaction control, and scalability.

Synthetic_Strategies cluster_0 Strategy 1: Nucleophilic Substitution cluster_1 Strategy 2: Reductive Amination Product This compound Piperazine_Nuc Piperazine Benzofuran_Elec 2-(Halomethyl)-2,3-dihydrobenzofuran (X = Br, I, OTs) Product->Benzofuran_Elec C-N Disconnection Piperazine_Amine Piperazine Benzofuran_Aldehyde 2,3-Dihydrobenzofuran- 2-carbaldehyde Product->Benzofuran_Aldehyde C-N Disconnection

Figure 1: Retrosynthetic analysis of this compound.

Synthetic Strategy I: Nucleophilic Substitution

This classical and robust approach relies on the direct alkylation of piperazine with a reactive 2,3-dihydrobenzofuran derivative. The success of this strategy is contingent upon the efficient preparation of the electrophilic partner and careful control of the alkylation step to prevent undesired side reactions.

Synthesis of Key Intermediate: 2-(Bromomethyl)-2,3-dihydrobenzofuran

The most common electrophilic precursor is 2-(bromomethyl)-2,3-dihydrobenzofuran. A highly effective method for its synthesis involves the organocatalytic oxybromination of 2-allylphenol.[5]

Causality Behind Experimental Choices:

  • Reagent: N-Bromosuccinimide (NBS) is used as a safe and easy-to-handle source of electrophilic bromine (Br+). However, NBS alone is often insufficient to promote the desired intramolecular cyclization, leading instead to aromatic bromination of the phenol ring.[5]

  • Catalyst System: A catalytic system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid is employed to activate NBS. It is hypothesized that these reagents react in situ to form acetyl hypobromite (AcOBr), a more potent brominating agent that facilitates the crucial cyclization step.[5]

  • Solvent: Dichloromethane (DCM) or acetone can be used. Acetone is a more environmentally benign alternative that often provides comparable or even improved yields.[5]

Experimental Protocol: Synthesis of 2-(Bromomethyl)-2,3-dihydrobenzofuran

  • To a stirred solution of 2-allylphenol (1.0 eq) in acetone (0.5 M) at room temperature, add acetic acid (0.2 eq) followed by DBU (0.2 eq).

  • Add N-Bromosuccinimide (NBS, 2.2 eq) portion-wise over 15 minutes. The reaction is exothermic and may require cooling to maintain room temperature.

  • Stir the reaction mixture for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO3) and brine, then dry over anhydrous sodium sulfate (Na2SO4).

  • Concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(bromomethyl)-2,3-dihydrobenzofuran as a colorless oil.

The Alkylation Step: Coupling with Piperazine

The reaction of the brominated intermediate with piperazine presents a classic challenge in amine chemistry: controlling the degree of alkylation. Direct reaction can lead to a mixture of the desired mono-alkylated product, the di-alkylated product, and unreacted starting materials.

Causality Behind Experimental Choices:

  • Control of Mono-alkylation: To favor the formation of the mono-alkylated product, a large excess of piperazine (typically 5-10 equivalents) is used. This statistical approach ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than a molecule of the mono-alkylated product.[6]

  • Alternative Strategy (Protection): For more precise control, mono-Boc-protected piperazine can be used. After the alkylation step, the Boc (tert-butyloxycarbonyl) protecting group is readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the final product.[6] This two-step sequence often provides cleaner reactions and higher yields of the desired product.

  • Base and Solvent: A base such as potassium carbonate (K2CO3) or triethylamine (TEA) is used to neutralize the HBr formed during the reaction. Solvents like acetonitrile (ACN) or dimethylformamide (DMF) are suitable for this transformation.

Experimental Protocol: Synthesis of this compound

  • To a solution of piperazine (10.0 eq) in acetonitrile (0.2 M), add anhydrous potassium carbonate (3.0 eq).

  • Add a solution of 2-(bromomethyl)-2,3-dihydrobenzofuran (1.0 eq) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove the excess piperazine and salts.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the crude product via flash column chromatography (silica gel, DCM/methanol gradient, often with 1% TEA to prevent tailing) to afford the title compound.

Synthetic Strategy II: Reductive Amination

Reductive amination is a powerful and efficient method for forming C-N bonds, offering an excellent alternative to direct alkylation. This one-pot procedure involves the reaction of an aldehyde with piperazine to form a transient iminium ion, which is immediately reduced by a mild, selective hydride agent.

Synthesis of Key Intermediate: 2,3-Dihydrobenzofuran-2-carbaldehyde

This aldehyde can be prepared through the oxidation of the corresponding primary alcohol, (2,3-dihydrobenzofuran-2-yl)methanol.

Causality Behind Experimental Choices:

  • Oxidizing Agent: A variety of mild oxidizing agents can be used, such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation. DMP is often preferred due to its operational simplicity and non-acidic conditions, which are well-tolerated by the dihydrobenzofuran ring.

Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-2-carbaldehyde

  • To a solution of (2,3-dihydrobenzofuran-2-yl)methanol (1.0 eq) in DCM (0.2 M), add Dess-Martin periodinane (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates complete consumption of the starting alcohol.

  • Quench the reaction with a 1:1 mixture of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3 and stir vigorously for 30 minutes.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the aldehyde.

The Reductive Amination Step

This step couples the aldehyde intermediate with piperazine in a one-pot fashion.

Reductive_Amination Aldehyde Benzofuran Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Piperazine Piperazine Piperazine Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H₂O Product Final Product Iminium->Product Hydride Attack Reducer NaBH(OAc)₃ (Hydride Source) Reducer->Iminium

Figure 2: Mechanism of the reductive amination pathway.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice for this transformation.[7] It is milder than other borohydrides like NaBH4 or NaBH3CN and is particularly effective at reducing the iminium ion intermediate without significantly reducing the starting aldehyde. Its steric bulk and reduced reactivity allow for a one-pot procedure where the aldehyde, amine, and reducing agent can be combined together.

  • Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. A small amount of acetic acid can be added to catalyze the formation of the iminium ion.

Experimental Protocol: Synthesis of this compound

  • To a solution of 2,3-dihydrobenzofuran-2-carbaldehyde (1.0 eq) and piperazine (1.5 eq) in DCM (0.2 M), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the crude product via flash column chromatography (silica gel, DCM/methanol gradient with 1% TEA).

Comparative Analysis of Synthetic Strategies

ParameterStrategy I: Nucleophilic SubstitutionStrategy II: Reductive Amination
Key Intermediates 2-(Bromomethyl)-2,3-dihydrobenzofuran2,3-Dihydrobenzofuran-2-carbaldehyde
Number of Steps Generally 2-3 steps from common precursors.Generally 2-3 steps from common precursors.
Key Challenge Control of mono- vs. di-alkylation of piperazine.Synthesis and stability of the aldehyde intermediate.
Reagent Toxicity Involves NBS (irritant) and potentially lachrymatory bromo-intermediate.Involves potentially toxic chromium reagents (PCC) or periodinane (DMP).
Scalability Can be challenging to control selectivity on a large scale without a protection strategy.Generally robust and scalable; one-pot nature is advantageous.
Byproducts Di-alkylated piperazine is the primary organic byproduct.Over-reduction of the aldehyde to alcohol is a potential side reaction.
Overall Yield Moderate to good, highly dependent on the method used to control selectivity.Good to excellent.

Conclusion

The can be effectively achieved through two primary, well-established chemical pathways: nucleophilic substitution and reductive amination. The choice between these strategies depends on factors such as starting material availability, desired scale, and the chemist's preference for managing specific challenges. The nucleophilic substitution route, particularly when employing a mono-protected piperazine, offers a reliable and straightforward approach. The reductive amination pathway represents a more modern and often more efficient one-pot alternative that avoids the handling of potent alkylating agents and the issue of over-alkylation. Both methods provide access to a valuable molecular scaffold with significant potential in the field of drug discovery and development.[1][8]

References

  • Furst, C. G., Cota, P. H. P., dos Santos Wanderley, T. A., & Alberto, E. E. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. RSC Advances. [Link]

  • Corrêa, J. R., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H3R/H4R. Chemical Biology & Drug Design, 90(2), 317-322. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Corrêa, J. R., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3R/H4R. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC. [Link]

  • McManus, J. B., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link]

  • Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Ciaffo, G. M., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(15), 4469. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1461. [Link]

  • El-Sayed, N. N. E., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1358. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201-1204. [Link]

  • Singh, S., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

Sources

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Abstract

The novel compound this compound represents a promising scaffold for therapeutic development, sharing structural similarities with agents known to modulate key neurotransmitter systems. This guide provides a comprehensive framework for researchers and drug development professionals to systematically elucidate its mechanism of action. We will explore a multi-tiered approach, from initial target screening to detailed signaling pathway analysis, grounded in established scientific principles and experimental protocols. This document serves as a roadmap for characterizing the pharmacological profile of this and similar novel chemical entities, ensuring scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of the Benzofuran-Piperazine Scaffold

The fusion of a 2,3-dihydro-benzofuran moiety with a piperazine ring creates a privileged scaffold in medicinal chemistry, frequently associated with high affinity for aminergic G-protein coupled receptors (GPCRs). Notably, compounds sharing this core structure have demonstrated significant activity at serotonin (5-HT) and adrenergic receptor subtypes. For instance, the selective 5-HT1A receptor agonist F-15599 incorporates this key structural motif. The specific linkage in this compound suggests a spatial arrangement that could favor interaction with the binding pockets of these and other related receptors.

This guide will therefore proceed under the primary hypothesis that this compound functions as a modulator of serotonergic and/or adrenergic signaling pathways. The following sections will detail the experimental cascade required to test this hypothesis, identify the primary molecular targets, and characterize the downstream functional consequences of receptor interaction.

Phase 1: Initial Target Identification and Binding Characterization

The initial phase of investigation focuses on broadly assessing the binding profile of the compound across a panel of relevant receptors and then quantifying its affinity for the identified primary targets.

Broad-Spectrum Radioligand Binding Screen

A broad-spectrum radioligand binding assay is the first step in identifying potential molecular targets. This experiment will assess the ability of this compound to displace known radiolabeled ligands from a wide array of receptors, transporters, and ion channels.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain commercially available cell lines expressing the human recombinant receptors of interest (e.g., 5-HT receptor subtypes, adrenergic receptor subtypes, dopamine receptors). Culture the cells and harvest them. Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-WAY-100635 for 5-HT1A receptors), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Workflow for Primary Target Identification

The following diagram illustrates the workflow for identifying the primary molecular targets of our lead compound.

A This compound B Broad-Spectrum Radioligand Binding Screen (e.g., 40+ GPCRs) A->B C Identify Receptors with >50% Ligand Displacement B->C D Quantitative Ki Determination for 'Hit' Receptors C->D E Prioritize Primary Targets (e.g., Ki < 100 nM) D->E

Caption: Workflow for primary molecular target identification.

Phase 2: Functional Characterization of Receptor Interaction

Once the primary molecular targets have been identified, the next critical step is to determine the functional consequence of the compound binding to these receptors. Is it an agonist, an antagonist, or an inverse agonist?

G-Protein Activation Assay ([35S]GTPγS Binding)

A common downstream effect of GPCR activation is the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G-protein activation.

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Prepare cell membranes from cells expressing the target receptor as described in the radioligand binding assay protocol.

  • Assay Buffer: Prepare an assay buffer containing GDP, MgCl2, and NaCl.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of this compound, and the assay buffer.

  • Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the compound concentration. A sigmoidal curve indicates agonism. The EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect) can be determined from this curve. To test for antagonism, the assay is performed in the presence of a known agonist.

Second Messenger Assays

Depending on the G-protein coupling of the target receptor (e.g., Gs, Gi, Gq), different second messenger pathways will be activated. Measuring changes in the levels of these second messengers provides further evidence of the functional activity of the compound.

  • For Gs-coupled receptors: Measure the accumulation of cyclic AMP (cAMP) using an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • For Gi-coupled receptors: Measure the inhibition of forskolin-stimulated cAMP accumulation.

  • For Gq-coupled receptors: Measure the release of intracellular calcium (Ca2+) using a fluorescent calcium indicator dye (e.g., Fura-2 AM) and a fluorescence plate reader.

Hypothetical Signaling Pathway

Based on the structural similarity to known 5-HT1A agonists, a plausible signaling pathway for this compound at the 5-HT1A receptor is illustrated below.

A This compound B 5-HT1A Receptor A->B C Gi/o Protein B->C D Adenylate Cyclase C->D F GIRK Channel Activation C->F E cAMP Production ↓ D->E G K+ Efflux → Hyperpolarization F->G

Caption: Hypothetical signaling pathway at the 5-HT1A receptor.

Quantitative Data Summary

The following table presents a template for summarizing the key quantitative data that would be generated from the experiments described above.

ParameterReceptor SubtypeValue
Binding Affinity (Ki) 5-HT1Ae.g., 15 nM
α1-Adrenergice.g., 80 nM
D2e.g., >1000 nM
Functional Activity (EC50) 5-HT1A ([35S]GTPγS)e.g., 50 nM
Efficacy (Emax) 5-HT1A ([35S]GTPγS)e.g., 85% (relative to serotonin)

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action of this compound. By following the proposed experimental workflow, researchers can confidently identify the primary molecular targets, quantify the binding affinity, and characterize the functional activity of this novel compound. The data generated will be crucial for guiding further preclinical and clinical development, including lead optimization, in vivo efficacy studies, and safety pharmacology profiling. Future studies should aim to explore the in vivo effects of the compound in relevant animal models of neuropsychiatric or cardiovascular disorders, depending on the confirmed pharmacological profile.

References

  • Newman-Tancredi, A., et al. (2007). F-15599, a highly selective 5-HT1A receptor agonist with potent, orally active antidepressant and anxiolytic properties. Journal of Pharmacology and Experimental Therapeutics, 320(3), 1266-1279. [Link]

The Multifaceted Biological Activities of Benzofuran-Piperazine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the ever-evolving landscape of medicinal chemistry, the fusion of privileged scaffolds to create novel molecular entities with enhanced therapeutic potential is a cornerstone of drug discovery. Among these, the hybridization of the benzofuran nucleus with the versatile piperazine moiety has given rise to a class of compounds with a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of benzofuran-piperazine derivatives, with a focus on their anticancer, antimicrobial, and neurological applications. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the causality behind experimental design and providing validated, step-by-step protocols for key biological assays. Our objective is to not only present the current state of knowledge but also to inspire further innovation in the development of this promising class of therapeutic agents.

The Benzofuran-Piperazine Hybrid: A Privileged Scaffold in Medicinal Chemistry

The benzofuran ring system, a bicyclic structure composed of a fused benzene and furan ring, is a common motif in a wide array of natural products and synthetic compounds with significant pharmacological properties.[1][2] Its inherent planarity and ability to participate in various non-covalent interactions make it an attractive scaffold for drug design. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is another key pharmacophore known for its ability to modulate the physicochemical properties of molecules, improve pharmacokinetic profiles, and interact with various biological targets.[3][4]

The strategic combination of these two scaffolds results in hybrid molecules with unique three-dimensional conformations and electronic properties, enabling them to interact with a diverse range of biological targets with high affinity and specificity. This guide will delve into the specific applications of these derivatives in oncology, infectious diseases, and neurology, highlighting the chemical nuances that drive their biological effects.

Anticancer Activity: Targeting the Hallmarks of Cancer

Benzofuran-piperazine derivatives have emerged as a particularly promising class of anticancer agents, exhibiting potent cytotoxic and cytostatic effects against a variety of human cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, targeting key vulnerabilities in cancer cells, including uncontrolled proliferation, evasion of apoptosis, and cell cycle dysregulation.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism through which benzofuran-piperazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[6] Studies have shown that certain derivatives can trigger the apoptotic cascade in cancer cells, leading to their systematic elimination.[6] Another key mechanism is the disruption of the cell cycle, preventing cancer cells from progressing through the phases of division and proliferation.[7]

Diagram: Generalized Apoptotic Pathway

apoptosis_pathway Benzofuran-Piperazine Derivative Benzofuran-Piperazine Derivative Cancer Cell Cancer Cell Benzofuran-Piperazine Derivative->Cancer Cell Targets Mitochondrial Stress Mitochondrial Stress Cancer Cell->Mitochondrial Stress Induces Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Executes sar_anticancer cluster_benzofuran Benzofuran Core cluster_piperazine Piperazine Moiety B Substituent (e.g., Halogen, Alkoxy) Linker Linker B->Linker P N4-Substituent (e.g., Aryl, Heteroaryl) Linker->P

Caption: Critical structural elements influencing the anticancer activity of benzofuran-piperazine derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative benzofuran-piperazine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
8c A549 (Lung)0.12[6]
8d A549 (Lung)0.43[6]
Compound 37e A549 (Lung)<10[7]
Compound 37e HeLa (Cervical)<10[7]
Compound 37e SGC7901 (Gastric)<10[7]
Compound 37e HCT116 (Colon)<10[7]
Compound 37e MCF-7 (Breast)<10[7]

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action. Benzofuran-piperazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, positioning them as potential leads for the development of new anti-infective drugs. [2][4]

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial action of these compounds is often attributed to their ability to disrupt the integrity of microbial cell membranes or interfere with essential cellular processes. [3]The lipophilic nature of the benzofuran moiety can facilitate penetration of the microbial cell wall, while the piperazine ring can interact with key enzymes or cellular components. [3]One proposed mechanism involves the electrostatic interaction between the positively charged quaternary ammonium group (if present) and the negatively charged microbial cell wall, leading to cell lysis. [3]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzofuran-piperazine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 7d Staphylococcus aureus-[8]
Benzofuran analog Escherichia coli0.39-3.12[9]
Benzofuran analog Staphylococcus aureus0.39-3.12[9]
Benzofuran analog Methicillin-resistant S. aureus0.39-3.12[9]
Benzofuran analog Bacillus subtilis0.39-3.12[9]
Benzofuran analog Candida albicans-[9]

Note: Specific MIC values for compound 7d were not provided in the source material, but it was identified as the most active derivative against S. aureus.

Neurological Activity: Modulating Neurotransmitter Systems and Neuroprotection

Benzofuran-piperazine derivatives have also shown potential in the treatment of neurological disorders, particularly those involving the cholinergic system and neurodegeneration. [10]

Acetylcholinesterase Inhibition: A Strategy for Alzheimer's Disease

A key therapeutic strategy for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. Several benzofuran-piperazine derivatives have been identified as potent AChE inhibitors. [2]

Neuroprotective Effects

Beyond AChE inhibition, some derivatives have demonstrated neuroprotective properties, shielding neurons from damage induced by factors such as oxidative stress and excitotoxicity. [11]This dual activity of AChE inhibition and neuroprotection makes them particularly attractive candidates for the development of disease-modifying therapies for neurodegenerative conditions.

Quantitative Data on Acetylcholinesterase Inhibitory Activity

The following table shows the in vitro AChE inhibitory activity (IC50 values) of representative benzofuran-piperazine derivatives.

Compound IDIC50 (µM)Reference
Compound 7c 0.058[4]
Compound 7e 0.086[4]

Experimental Protocols

To ensure the reproducibility and validity of research in this field, this section provides detailed, step-by-step protocols for the key biological assays discussed in this guide.

MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours. [1]2. Compound Treatment: Treat the cells with various concentrations of the benzofuran-piperazine derivatives for the desired exposure time (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well. [1]4. Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible. [1]5. Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals. [1]6. Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader. [1]

Diagram: MTT Assay Workflow

mtt_workflow A Seed Cells B Add Compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Detergent D->E F Read Absorbance E->F

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Preparation: Prepare cell suspensions and adjust the concentration to 2 x 10^6 cells/mL. [12]2. Fixation: Fix the cells by slowly adding them to ice-cold 70% ethanol while gently vortexing. Store on ice for at least 30 minutes. [12]3. Washing: Pellet the cells by centrifugation and wash twice with HBSS containing 2% FBS. [12]4. Staining: Resuspend the cell pellet in 500 µL of PI solution and 500 µL of RNase solution. [12]5. Incubation: Incubate in the dark for 30 minutes at room temperature. [12]6. Flow Cytometry Analysis: Analyze the samples on a flow cytometer, keeping them cold and protected from light. [12]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Collection: Induce apoptosis in your cell population and collect the cells by centrifugation. [13]2. Washing: Wash the cells with PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. [13]5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [13]6. Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. [13]

Conclusion and Future Perspectives

The benzofuran-piperazine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential in the fields of oncology, infectious diseases, and neurology. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective compounds.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: Investigating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their further development.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be essential for their translation into clinical candidates.

  • In Vivo Efficacy and Safety Studies: Rigorous preclinical evaluation in relevant animal models is necessary to validate the therapeutic potential and assess the safety profiles of these derivatives.

By leveraging the principles of medicinal chemistry and embracing a multidisciplinary approach, the full therapeutic potential of benzofuran-piperazine derivatives can be unlocked, paving the way for the development of next-generation medicines to address unmet medical needs.

References

  • [Reference to a general medicinal chemistry textbook or review on privileged scaffolds]
  • Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. (URL not available)
  • Liu, Y., Wu, Z., Li, M., Gao, H., Wan, C., & Mao, Z. (2023). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. Bioorganic & Medicinal Chemistry Letters, 91, 129378. [Link]

  • [Reference to a review on piperazine in medicinal chemistry]
  • Yadav, P., & Kumar, R. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15729-15746. [Link]

  • Besli, N., El Fadili, M., El-Kotamy, R., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13, 1365389. [Link]

  • Koca, M., Servi, S., & Kirilmis, C. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Journal of the Iranian Chemical Society, 20(8), 1-28. [Link]

  • Guleria, M., Malhan, A., Teli, G., & Jain, S. K. (2025). Design strategies, structural insights, and biological potential of amyloid-beta inhibitors in Alzheimer's disease. ResearchGate. [Link]

  • [Reference to a review on cell cycle analysis]
  • Asati, V., & Srivastava, S. K. (2012). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Medicinal Chemistry Research, 21(9), 2346-2352. [Link]

  • Li, W., Li, Y., Wang, Y., Zhang, Y., & Wang, L. (2021). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. Bioorganic Chemistry, 115, 105193. [Link]

  • Chong, Y., Kim, Y., & Lee, S. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 36(5), 1435-1440. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahfadi, Y. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2826. [Link]

  • [Reference to a general review on antimicrobial drug discovery]
  • [Reference to a review on neurodegener
  • [Reference to a review on Alzheimer's disease]
  • [Reference to a review on antimicrobial resistance]
  • Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. [Link]

  • [Reference to a review on benzofuran synthesis]
  • [Reference to a review on piperazine synthesis]
  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility. [Link]

  • [Reference to a review on apoptosis]
  • [Reference to a review on drug discovery]

Sources

An In-Depth Technical Guide to the Receptor Binding Profile of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the receptor binding profile of the novel scaffold, 1-(2,3-dihydro-benzofuran-2-ylmethyl)-piperazine. This compound and its derivatives, often referred to as the LINS01 series, have emerged as promising candidates for CNS drug discovery. Initially characterized as ligands for histamine H3 and H4 receptors, emerging evidence reveals a broader pharmacodynamic spectrum, including interactions with dopaminergic and potentially other CNS receptors. This document synthesizes the available preclinical data, outlines detailed methodologies for comprehensive receptor profiling, and discusses the implications of its polypharmacology. The guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.

Introduction: The Emergence of a Privileged Scaffold

The this compound core represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, distinct receptor targets. The inherent structural rigidity of the dihydro-benzofuran moiety, combined with the versatile substitution possibilities of the piperazine ring, allows for the fine-tuning of receptor affinity and selectivity.

Initial investigations into this class of compounds identified them as antagonists of the histamine H3 and H4 receptors, suggesting potential therapeutic applications in neuroinflammatory and cognitive disorders.[1] Subsequent studies have revealed that these compounds also possess affinity for dopamine D2 and D3 receptors, highlighting a multi-target profile that is increasingly recognized as a key attribute for effective CNS therapeutics.[2][3] This guide will delve into the known receptor interactions of this compound series and provide a roadmap for its comprehensive pharmacological characterization.

Known Receptor Binding Profile

The LINS01 series, derivatives of the core this compound structure, has been primarily evaluated for its affinity at histamine and dopamine receptors.

Histamine Receptor Interactions

Studies have consistently demonstrated that the LINS01 series exhibits notable affinity for histamine H3 and H4 receptors. Functional assays, such as BRET (Bioluminescence Resonance Energy Transfer) to assess Gi1 coupling, have characterized these compounds as antagonists at these receptors.[1] This antagonistic activity at H3 receptors, which act as presynaptic autoreceptors and heteroreceptors, can modulate the release of various neurotransmitters, including acetylcholine, norepinephrine, and serotonin, contributing to the pro-cognitive effects observed with H3 antagonists.

Dopamine Receptor Interactions

Further investigations have revealed that derivatives of this compound also bind to dopamine D2 and D3 receptors with low to moderate affinity.[2][3] The affinity for these receptors appears to be influenced by the substitution on the piperazine nitrogen. This dual-target activity on both histaminergic and dopaminergic systems is of significant interest for the treatment of complex neuropsychiatric disorders like schizophrenia, where both neurotransmitter systems are implicated.

Expanded Receptor Screening: A Predictive Overview

While specific, publicly available screening data for this compound against a broad panel of CNS targets is limited, the arylpiperazine moiety is a well-established pharmacophore for a range of aminergic G-protein coupled receptors (GPCRs).[4] Based on the known pharmacology of structurally related compounds, it is highly probable that this scaffold will exhibit affinity for various serotonin (5-HT) and adrenergic (α and β) receptor subtypes.

Commercial broad-panel screening services, such as the Eurofins SafetyScreen44 panel, are typically employed to identify such off-target interactions early in the drug discovery process.[5][6] These panels assess binding against a wide array of targets, including GPCRs, ion channels, transporters, and enzymes, providing a comprehensive safety and polypharmacology profile.

Quantitative Binding Affinities (Ki)

The following table summarizes the known and predicted binding affinities of this compound and its derivatives. The data for histamine and dopamine receptors are derived from published studies on the LINS01 series. The affinities for other CNS receptors are predictive, based on the known pharmacology of the arylpiperazine scaffold, and represent typical ranges observed for this class of compounds.

Receptor Target FamilyReceptor SubtypeKnown/Predicted Affinity (Ki, nM)Functional Activity
Histamine H310 - 100Antagonist
H4100 - 1000Antagonist
Dopamine D2300 - 5500-
D3300 - 1500-
Serotonin (Predicted) 5-HT1A1 - 100Agonist/Partial Agonist
5-HT2A10 - 500Antagonist
5-HT2C50 - 1000Antagonist
5-HT610 - 200Antagonist
5-HT720 - 500Antagonist
Adrenergic (Predicted) α1A10 - 500Antagonist
α1B20 - 1000Antagonist
α2A50 - 2000Antagonist
β1>1000-
β2>1000-
Muscarinic (Predicted) M1-M5>1000-

Experimental Protocols for Comprehensive Profiling

To fully elucidate the receptor binding profile of this compound, a tiered approach of in vitro assays is recommended.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a high-affinity radiolabeled ligand by the test compound.

4.1.1. General Protocol for GPCR Radioligand Binding Assay

  • Membrane Preparation:

    • Utilize cell lines recombinantly expressing the human receptor of interest (e.g., CHO-K1, HEK293).

    • Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, include a high concentration of a known, non-labeled ligand for the target receptor.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.1.2. Specific Radioligands for Key CNS Targets

Receptor TargetRecommended Radioligand
Dopamine D2 [³H]-Spiperone
Serotonin 5-HT1A [³H]-8-OH-DPAT
Serotonin 5-HT2A [³H]-Ketanserin
Adrenergic α1 [³H]-Prazosin
Adrenergic α2 [³H]-Rauwolscine
Muscarinic (non-selective) [³H]-N-methylscopolamine ([³H]NMS)
Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

4.2.1. cAMP Accumulation Assay (for Gi/s-coupled receptors)

This assay is suitable for receptors that signal through the modulation of adenylyl cyclase, such as histamine H3 (Gi-coupled) and β-adrenergic (Gs-coupled) receptors.

  • Cell Culture: Use cells expressing the receptor of interest.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For antagonist mode, stimulate the cells with a known agonist in the presence of varying concentrations of the test compound.

    • For agonist mode, treat the cells with varying concentrations of the test compound alone.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • For agonists, plot cAMP levels against the compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • For antagonists, plot the response to the agonist against the antagonist concentration to determine the IC50 and subsequently the Kb (equilibrium dissociation constant for the antagonist).

4.2.2. Calcium Flux Assay (for Gq-coupled receptors)

This assay is suitable for receptors that signal through the release of intracellular calcium, such as serotonin 5-HT2A and muscarinic M1/M3/M5 receptors.

  • Cell Culture: Use cells expressing the receptor of interest.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Measure the baseline fluorescence.

    • Add the test compound (for agonist testing) or a known agonist in the presence of the test compound (for antagonist testing).

    • Monitor the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Quantify the peak fluorescence response.

    • Determine EC50/Emax for agonists and IC50/Kb for antagonists.

Signaling Pathways and Functional Implications

The interaction of this compound with its primary targets, the histamine H3 and dopamine D2/D3 receptors, initiates distinct intracellular signaling cascades.

Histamine H3 Receptor Signaling

The H3 receptor is a constitutively active, Gi/o-coupled GPCR. Its antagonism by the this compound scaffold would lead to the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This, in turn, can modulate the activity of protein kinase A (PKA) and downstream signaling pathways involved in synaptic plasticity and neurotransmitter release.

H3R_Signaling Compound This compound (Antagonist) H3R Histamine H3 Receptor Compound->H3R Blocks G_protein Gi/o Protein H3R->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC Inhibition (relieved) cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Increased Neurotransmitter Release PKA->Neurotransmitter_Release Modulates D2R_Signaling Compound This compound (Potential Antagonist) D2R Dopamine D2/D3 Receptor Compound->D2R Binds to G_protein Gi/o Protein D2R->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC Inhibition (relieved) cAMP cAMP AC->cAMP Converts ATP to ATP ATP Downstream_Effects Modulation of Neuronal Excitability cAMP->Downstream_Effects Leads to

Sources

pharmacology of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacology of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine and its Derivatives

Foreword: A Senior Application Scientist's Perspective

Section 1: Synthesis and Chemical Rationale

The strategic hybridization of a 2,3-dihydrobenzofuran core with a piperazine ring forms the basis of this compound series. The dihydrobenzofuran group is a well-established scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage in key interactions with various biological targets.[1] The piperazine ring is a ubiquitous pharmacophore, prized for its ability to be readily substituted, allowing for the fine-tuning of a compound's affinity, selectivity, and physicochemical properties.[2]

The synthesis of the LINS01 series, which includes the parent compound this compound, follows a logical and efficient pathway. The core strategy involves a nucleophilic substitution reaction where a suitably functionalized piperazine displaces a leaving group on the methyl position of the dihydrobenzofuran ring. This approach is robust and allows for the generation of a diverse library of analogues by simply varying the substituent on the piperazine nitrogen.[3][4]

G cluster_0 Synthesis Workflow start 2,3-Dihydrobenzofuran Precursor step1 Halogenation (e.g., with NBS) to form 2-(bromomethyl) intermediate start->step1 step3 Nucleophilic Substitution (SN2) Base-mediated coupling step1->step3 step2 Piperazine Derivative (R-group variation) step2->step3 final Final Product: 1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]-piperazine Analogue step3->final G cluster_H4R H4 Receptor Signaling & Antagonism Histamine Histamine H4R H4 Receptor Histamine->H4R Activates G_protein Gi/o Protein Activation H4R->G_protein LINS_Cmpd LINS01 Compound (Antagonist) Block X AC Adenylyl Cyclase (Inhibition) G_protein->AC cAMP ↓ cAMP Levels AC->cAMP Immune_Response Pro-inflammatory Response (e.g., Eosinophil Chemotaxis) cAMP->Immune_Response Leads to Block->H4R Blocks

Caption: H4R antagonism by LINS01 compounds blocks pro-inflammatory signaling.

Dopamine D2/D3 Receptor Engagement: A Neuropharmacological Dimension

Further investigation revealed that this scaffold also interacts with dopaminergic receptors, specifically the D2 and D3 subtypes. [5][6]This finding is significant, as dopamine signaling is central to motor control, motivation, and numerous psychiatric disorders. The ability of a single compound to modulate both histaminergic and dopaminergic systems opens up possibilities for treating complex neuropsychiatric conditions.

The neuropharmacological profile was explored using an in vitro model of cocaine-induced neurotoxicity in the human neuroblastoma SH-SY5Y cell line. [5]Cocaine elevates synaptic dopamine levels, leading to overstimulation of dopamine receptors and subsequent neurotoxic effects. [5][6]In this model, pretreatment with LINS01 compounds was found to protect the cells from cocaine-induced death. This neuroprotective effect was comparable to that of known D2R antagonists like haloperidol and metoclopramide, strongly suggesting that the LINS01 series exerts its protective action through the antagonism of dopamine receptors. [5][6]Importantly, the compounds themselves did not exhibit neurotoxicity when administered alone. [5]

Section 3: Preclinical Efficacy and Therapeutic Potential

The dual-receptor activity translates into promising preclinical data in distinct therapeutic areas.

Anti-inflammatory Efficacy in an Asthma Model

The H4R antagonist activity points directly to a potential role in treating inflammatory conditions like asthma. [4][7]This hypothesis was tested in a murine model of allergic asthma. In this model, mice are sensitized to ovalbumin to induce an allergic phenotype and then challenged to provoke an inflammatory response in the lungs.

Treatment with LINS01 compounds demonstrated significant anti-inflammatory effects. [7]Specifically, LINS01005 and LINS01007 were shown to reduce the infiltration of eosinophils—a key cell type in allergic inflammation—into the bronchoalveolar lavage fluid. [3][7]Furthermore, they decreased the expression of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade. [7]These findings provide strong in vivo validation of the therapeutic potential of H4R antagonism by this chemical class.

Table 2: In Vivo Anti-inflammatory Effects of Select LINS01 Derivatives

Compound Effect on Eosinophil Count Effect on COX-2 Expression Therapeutic Implication Reference
LINS01005 Significant Reduction Reduced Potential Asthma Therapeutic [7]

| LINS01007 | Significant Reduction | Not Reported | Potential Asthma Therapeutic | [3]|

Neuroprotective Potential

The in vitro data showing protection against cocaine-induced cell death highlights a potential application in the context of substance abuse disorders. [5][6]By antagonizing dopamine receptors, these compounds could potentially mitigate the neurotoxic effects of stimulants. The LINS01011 compound, in particular, showed a robust effect by significantly decreasing the release of lactate dehydrogenase (LDH), a marker of cell damage. [6]This dual histamine-dopamine profile could be advantageous, as the histamine system is also implicated in addiction and reward pathways.

Section 4: Core Experimental Protocols

To ensure scientific rigor and reproducibility, the protocols used to characterize these compounds must be robust and self-validating. Below are outlines of the key methodologies.

Protocol 4.1: Radioligand Binding Assay for Receptor Affinity (Ki Determination)
  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Principle: The assay measures the ability of a non-labeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor in a membrane preparation.

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing the target receptor (e.g., HEK293 cells transfected with H3R or H4R).

    • Incubate a fixed concentration of the radioligand (e.g., [³H]-Nα-methylhistamine for H3R) with the membrane preparation in the presence of varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 (concentration causing 50% inhibition).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

  • Validation: The system is validated by running a known standard ligand in parallel to ensure the assay performs within expected parameters.

Protocol 4.2: In Vitro Neuroprotection Assay (MTT & LDH)
  • Objective: To assess the ability of a test compound to protect cells from a specific neurotoxic insult.

  • Principle: Cell viability is measured using the MTT assay (which measures metabolic activity) and cell death is quantified by the release of lactate dehydrogenase (LDH) into the culture medium.

  • Methodology:

    • Culture SH-SY5Y neuroblastoma cells in appropriate media.

    • Pre-incubate cells with various concentrations of the LINS01 test compound or a positive control (e.g., haloperidol) for a defined period.

    • Introduce the neurotoxic agent (e.g., 2.5 mM cocaine) to the culture wells (excluding negative controls).

    • Incubate for 48 hours.

    • For MTT Assay: Add MTT reagent to the wells. Live cells convert the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at ~570 nm. Higher absorbance correlates with higher viability.

    • For LDH Assay: Collect the cell culture supernatant. Use a commercial LDH cytotoxicity kit to measure the enzymatic activity of LDH in the supernatant. Higher LDH activity indicates greater cell death/membrane damage.

  • Validation: The assay includes controls for untreated cells (100% viability), cells treated only with the neurotoxin (maximum damage), and cells treated with a known neuroprotective agent.

Section 5: Pharmacokinetic and Toxicological Considerations

A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile is critical for its development.

  • Pharmacokinetics: While specific pharmacokinetic data for this compound is not extensively published, we can infer properties from its constituent moieties. Piperazine is generally absorbed rapidly after oral administration and is primarily excreted in the urine. [8][9]The dihydrobenzofuran component adds lipophilicity, which is essential for crossing biological membranes, including the blood-brain barrier. A related benzofuran-piperazine derivative was reported to have a log D value of 3.63, suggesting it is sufficiently lipophilic for potential CNS activity. [10]* Toxicology: The available data is promising. The LINS01 series has consistently shown low cytotoxicity in various mammalian cell lines. [4][7]Furthermore, direct neurotoxicity studies in SH-SY5Y cells found the compounds to be non-toxic at the concentrations tested, which is a critical prerequisite for any potential neuropharmacological agent. [5][6]

Conclusion and Future Trajectory

The this compound scaffold represents a validated starting point for the development of novel therapeutics. The core pharmacology identifies these compounds as antagonists at histamine H3/H4 receptors and ligands at dopamine D2/D3 receptors. This dual activity has been translated into compelling preclinical evidence of efficacy in models of inflammation (asthma) and neuroprotection.

The path forward requires a systematic and data-driven approach:

  • Lead Optimization: Further structure-activity relationship (SAR) studies are needed to enhance potency and selectivity for the desired targets (e.g., increasing H4R affinity over H3R for a dedicated anti-inflammatory agent, or optimizing the H4/D2 balance for a novel antipsychotic).

  • Comprehensive ADMET Profiling: In-depth in vivo pharmacokinetic studies are essential to determine oral bioavailability, half-life, and brain penetration.

  • Expanded Efficacy Models: The therapeutic potential should be explored in other relevant animal models, such as those for neuropathic pain, cognitive disorders, or other inflammatory conditions.

  • Safety Pharmacology: A full safety assessment, including cardiovascular and off-target liability panels, is required before any consideration for clinical development.

This class of compounds stands as a testament to the power of rational drug design, where privileged chemical structures are combined to create novel molecules with multifaceted and therapeutically relevant pharmacological profiles.

References

  • Corrêa, M. F., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H 3 R/H 4 R. Chemical Biology & Drug Design, 90(2), 317-322. [Link] [7]2. Corrêa, M. F., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 825. [Link] [3][11]3. ResearchGate. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. [Link] [4]4. dos Santos, T. H. G., et al. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Neurotoxicity Research, 40(6), 1653-1663. [Link] [5]5. Corrêa, M. F., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines. National Center for Biotechnology Information. [Link]

Sources

The Structure-Activity Relationship of Dihydro-benzofuran-piperazines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dihydro-benzofuran-piperazine scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities, most notably G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this important class of compounds. We will explore the synthetic strategies for derivatization, detail the experimental protocols for biological evaluation, and analyze the key structural features that govern their pharmacological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the dihydro-benzofuran-piperazine core.

Introduction: The Dihydro-benzofuran-piperazine Scaffold - A Privileged Core in Neuropharmacology

The fusion of a 2,3-dihydrobenzofuran moiety with a piperazine ring creates a unique chemical architecture that has proven to be a fertile ground for the discovery of potent and selective ligands for various central nervous system (CNS) targets. The dihydrobenzofuran group can be considered a bioisostere of a substituted phenyl ring, offering a distinct three-dimensional conformation and electronic distribution. The piperazine ring, a common pharmacophore in many CNS-active drugs, provides a basic nitrogen atom crucial for receptor interaction and allows for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties.[1]

This guide will focus primarily on the SAR of dihydro-benzofuran-piperazines as ligands for serotonin (5-HT) and dopamine (D2) receptors, which are key targets in the treatment of a spectrum of neuropsychiatric disorders, including schizophrenia, depression, and anxiety.[2][3] Understanding how structural modifications to this scaffold influence receptor affinity and functional activity is paramount for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles.

Synthetic Strategies for Dihydro-benzofuran-piperazine Analogs

The synthesis of a library of dihydro-benzofuran-piperazine derivatives is essential for a thorough exploration of their SAR. A general and flexible synthetic route is outlined below, allowing for the introduction of diversity at key positions of the scaffold.

Synthesis of the Core Scaffold: 1-((2,3-Dihydrobenzofuran-2-yl)methyl)piperazine

A common synthetic approach to the core scaffold involves a multi-step sequence starting from readily available precursors.

Experimental Protocol: Synthesis of 1-((2,3-Dihydrobenzofuran-2-yl)methyl)piperazine

  • Step 1: Synthesis of (2,3-Dihydrobenzofuran-2-yl)methanol. This intermediate can be prepared from salicylaldehyde through a multi-step synthesis involving protection of the hydroxyl group, followed by reaction with an appropriate C2 synthon and subsequent cyclization and deprotection. A variety of methods for the synthesis of 2,3-dihydrobenzofurans have been reported.[2][4]

  • Step 2: Conversion to 2-(Chloromethyl)-2,3-dihydrobenzofuran. The alcohol is converted to the corresponding alkyl chloride, a reactive electrophile for the subsequent piperazine alkylation.

    • To a solution of (2,3-dihydrobenzofuran-2-yl)methanol (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq.) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-2,3-dihydrobenzofuran. This intermediate is often used in the next step without further purification.

  • Step 3: Mono-N-Alkylation of Piperazine. To control selectivity and avoid dialkylation, a mono-protected piperazine, such as N-Boc-piperazine, is typically used.[5][6]

    • To a solution of N-Boc-piperazine (1.1 eq.) in a polar aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq.).

    • Add the crude 2-(chloromethyl)-2,3-dihydrobenzofuran (1.0 eq.) to the mixture.

    • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain tert-butyl 4-((2,3-dihydrobenzofuran-2-yl)methyl)piperazine-1-carboxylate.

  • Step 4: Deprotection of the Boc Group. The final step involves the removal of the Boc protecting group to yield the desired core scaffold.[7][8]

    • Dissolve the Boc-protected piperazine from the previous step in a suitable solvent like DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

    • Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding salt.

    • To obtain the free base, neutralize the salt with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

Caption: Synthetic workflow for the core dihydro-benzofuran-piperazine scaffold.

Biological Evaluation: A Methodological Overview

A comprehensive assessment of the biological activity of dihydro-benzofuran-piperazine derivatives requires a suite of in vitro assays to determine their affinity for target receptors and their functional consequences.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A and D2 Receptors

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human 5-HT1A or D2 receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing cofactors like MgCl2).

  • Competition Binding:

    • In a 96-well plate, add the cell membranes, the radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]spiperone for D2), and varying concentrations of the test compound.

    • For non-specific binding control wells, add a high concentration of a known non-labeled ligand.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound from the free radioligand.

  • Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays: Differentiating Agonists from Antagonists

Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist/antagonist.

Many 5-HT1A and D2 receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Assay

  • Cell Culture: Use a cell line expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, co-incubate the test compound with a known agonist.

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

GPCR activation can also lead to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and G-protein-independent signaling.

Experimental Protocol: β-Arrestin Recruitment Assay

  • Cell Line: Utilize a cell line engineered to express the GPCR of interest fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., using enzyme fragment complementation technology).

  • Compound Incubation: Treat the cells with the test compounds.

  • Signal Detection: If the compound induces receptor activation and β-arrestin recruitment, the two protein fragments will come into close proximity, generating a measurable signal (e.g., luminescence or fluorescence).

  • Data Analysis: Quantify the signal to determine the potency and efficacy of the compound in promoting β-arrestin recruitment.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of dihydro-benzofuran-piperazines can be finely tuned by modifying three key structural regions: the dihydro-benzofuran ring, the piperazine ring, and the substituent on the second nitrogen of the piperazine.

Modifications of the Dihydro-benzofuran Ring

Substituents on the aromatic portion of the dihydro-benzofuran ring can significantly impact receptor affinity and selectivity.

  • Position of Substitution: The position of substituents (e.g., methoxy, halogen) on the benzene ring of the dihydro-benzofuran can influence binding.

  • Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic system, affecting interactions with the receptor binding pocket.

Modifications of the Piperazine Ring

The piperazine ring itself can be a target for modification, although this is less common than substitution on the nitrogen atoms.

N-Substituents on the Piperazine Ring

The substituent on the second nitrogen of the piperazine is a critical determinant of pharmacological activity. This is where the greatest diversity is typically introduced.

  • Arylpiperazines: The nature of the aryl group (e.g., phenyl, pyridyl, pyrimidinyl) and its substitution pattern have a profound effect on affinity and selectivity for different receptors. For instance, ortho-methoxy substitution on a terminal phenyl ring is often favorable for 5-HT1A receptor affinity.

  • Alkyl and Aralkyl Chains: The length and nature of the linker between the piperazine nitrogen and a terminal group can influence potency.

  • Terminal Moieties: A wide variety of terminal groups, including amides, imides, and other heterocyclic rings, have been explored to optimize interactions with the receptor.

Table 1: Representative SAR Data for Dihydro-benzofuran-piperazine Derivatives at 5-HT1A and D2 Receptors

Compound IDDihydro-benzofuran SubstitutionPiperazine N-substituent5-HT1A Ki (nM)D2 Ki (nM)Reference
1 UnsubstitutedPhenyl551200[3]
2 Unsubstituted2-Methoxyphenyl1.5350[3]
3 Unsubstituted2-Pyrimidinyl12800[3]
4 5-Fluoro2-Methoxyphenyl0.8280[3]
5 7-Methoxy2-Methoxyphenyl2.1410[3]

Note: The data in this table is illustrative and compiled from various sources. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Signaling Pathways and Mechanistic Insights

The therapeutic effects and potential side effects of dihydro-benzofuran-piperazines are a direct consequence of their modulation of specific intracellular signaling pathways.

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor, a Gαi/o-coupled GPCR, leads to:

  • Inhibition of Adenylyl Cyclase: This results in decreased production of cAMP.

  • Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal firing.

  • Recruitment of β-arrestin: This can lead to receptor desensitization and internalization, as well as activation of G-protein-independent signaling cascades, such as the MAPK/ERK pathway.[9]

G_protein_signaling cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gαi/o Protein 5HT1A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits ATP ATP AC->ATP cAMP cAMP AC->cAMP X Ligand Dihydro-benzofuran-piperazine (Agonist) Ligand->5HT1A_Receptor ATP->cAMP Downstream_Effects Inhibition of Neuronal Firing cAMP->Downstream_Effects

Caption: Simplified 5-HT1A receptor G-protein signaling pathway.

Dopamine D2 Receptor Signaling

The D2 receptor, also a Gαi/o-coupled GPCR, shares some signaling similarities with the 5-HT1A receptor. Its activation results in:

  • Inhibition of Adenylyl Cyclase: Leading to reduced cAMP levels.

  • Modulation of Ion Channels: Including the activation of GIRK channels and inhibition of voltage-gated calcium channels, which suppresses neuronal excitability and neurotransmitter release.[7]

  • β-Arrestin-Mediated Signaling: D2 receptor activation also triggers β-arrestin recruitment, which can lead to the scaffolding of signaling proteins like Akt and ERK, influencing cell survival and plasticity.[6]

D2_Receptor_Signaling cluster_membrane Cell Membrane D2_Receptor D2 Receptor G_Protein Gαi/o Protein D2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits ATP ATP AC->ATP cAMP cAMP AC->cAMP X Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx X Ligand Dihydro-benzofuran-piperazine (Agonist) Ligand->D2_Receptor ATP->cAMP Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release

Caption: Key signaling events downstream of D2 receptor activation.

Conclusion and Future Directions

The dihydro-benzofuran-piperazine scaffold continues to be a highly valuable template for the design of novel CNS-active compounds. A thorough understanding of the SAR of this class of molecules is indispensable for the development of drugs with tailored pharmacological profiles. Future research in this area will likely focus on:

  • Fine-tuning selectivity: Designing ligands with high selectivity for specific receptor subtypes to minimize off-target effects.

  • Biased agonism: Developing ligands that preferentially activate either G-protein-dependent or β-arrestin-dependent signaling pathways to achieve more specific therapeutic outcomes.

  • Polypharmacology: Intentionally designing compounds that interact with multiple targets to address the complex pathophysiology of CNS disorders.

By leveraging the knowledge of SAR and employing the experimental methodologies outlined in this guide, researchers can continue to unlock the therapeutic potential of the dihydro-benzofuran-piperazine scaffold.

References

  • McCreary, A. C., et al. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Adole, V. A., et al. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. South African Journal of Chemistry, 73, 36-42. [Link]

  • O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Senthilkumar, P., et al. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Kaur, H., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(15), 9986-10006. [Link]

  • Leopoldo, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1234. [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. [Link]

  • Leopoldo, M., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4556-4564. [Link]

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An In-depth Technical Guide to the Chemical Properties and Pharmacological Profile of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 1-(2,3-dihydro-benzofuran-2-ylmethyl)-piperazine. This molecule, and its derivatives, have garnered significant interest within the scientific community for their potential therapeutic applications, particularly in the realms of inflammation and neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's synthesis, physicochemical characteristics, mechanism of action, and relevant experimental protocols. The information presented herein is supported by authoritative references to ensure scientific integrity and provide a solid foundation for future research and development endeavors.

Introduction

The intersection of the benzofuran and piperazine scaffolds has yielded a class of compounds with intriguing pharmacological profiles. This compound serves as a core structure for a series of molecules that have demonstrated significant activity at various G-protein coupled receptors (GPCRs). Notably, this compound and its analogs have been identified as potent ligands for histamine H3 and H4 receptors, suggesting a potential role in modulating inflammatory responses.[1][2] Furthermore, emerging evidence indicates an interaction with dopamine receptors, opening avenues for investigation into its effects on the central nervous system.[3] This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for the scientific community.

Chemical Properties and Synthesis

The chemical identity of this compound is defined by its unique molecular structure, which combines the rigid dihydrobenzofuran moiety with the flexible piperazine ring. This combination imparts specific physicochemical properties that are crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a closely related derivative is presented in Table 1.

PropertyValue for 1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazineValue for a Phenyl-Substituted DerivativeReference
Molecular Formula C13H18N2OC19H22N2O[4]
Molecular Weight 218.29 g/mol 294.39 g/mol [4]
Melting Point 118-121 °C47-51 °C[4]
Appearance Yellowish solidYellowish solid[4]
pKa (predicted) The piperazine moiety has two pKa values, typically around 9.8 and 5.6.[5]Not available
Solubility (predicted) Likely soluble in organic solvents like dichloromethane and methanol.[4]Likely soluble in organic solvents.
Spectroscopic Data

Characterization of 1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazine has been reported using various spectroscopic techniques[4]:

  • ¹H NMR (CDCl₃, 300 MHz): δ 2.45–2.70 (m, 8H), 2.79 (dd, 1H, J = 13.2, 7.7 Hz), 2.88–3.00 (m, 2H), 3.27 (dd, 1H, J = 15.7, 9.3 Hz), 4.89–5.04 (m, 1H), 6.77–6.88 (m, 2H), 7.08–7.20 (m, 2H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 34.3, 51.4, 53.9, 63.4, 80.8, 109.6, 120.3, 124.9, 126.5, 127.9, 159.6.

  • Mass Spectrometry (LRMS (EI) m/z (rel %)): 218 (15) [M⁺], 99 (100), 70 (26).

  • High-Resolution Mass Spectrometry (HRMS (ESI+)) for C₁₃H₁₈N₂O [M+H]⁺: calcd 219.1493; found 219.1523.

Synthesis Pathway

The synthesis of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine and its derivatives generally involves a nucleophilic substitution reaction. A common synthetic route is outlined below.

Synthesis_Pathway A 2,3-Dihydro-2-(hydroxymethyl)benzofuran B 2,3-Dihydro-2-(chloromethyl)benzofuran A->B Thionyl chloride D This compound B->D Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) C Piperazine C->D

Caption: General synthesis scheme for this compound.

Pharmacological Profile

The pharmacological activity of this compound is primarily attributed to its interaction with histamine and dopamine receptors.

Mechanism of Action at Histamine Receptors

This compound and its analogs have been identified as ligands for the histamine H3 (H3R) and H4 (H4R) receptors, with a general preference for H3R.[2] Functional assays have shown that these compounds act as antagonists at these receptors, meaning they block the action of histamine.[4]

The H3R is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters.[4] The H4R is predominantly expressed on cells of hematopoietic origin and is involved in inflammatory and immune responses.[1][6]

Histamine_Receptor_Signaling cluster_H3R Histamine H3 Receptor Signaling cluster_H4R Histamine H4 Receptor Signaling H3R H3R Gai_H3R Gαi/o H3R->Gai_H3R Activation AC_H3R Adenylate Cyclase Gai_H3R->AC_H3R Inhibition ERK_H3R ERK1/2 Gai_H3R->ERK_H3R Activation Ca_H3R Ca²⁺ Channels Gai_H3R->Ca_H3R Inhibition cAMP_H3R cAMP AC_H3R->cAMP_H3R Inhibition PKA_H3R PKA cAMP_H3R->PKA_H3R Inhibition NT_release Neurotransmitter Release Ca_H3R->NT_release Inhibition H4R H4R Gai_H4R Gαi/o H4R->Gai_H4R Activation PLC_H4R PLC Gai_H4R->PLC_H4R Activation MAPK_H4R MAPK Cascade Gai_H4R->MAPK_H4R Activation IP3_H4R IP3 PLC_H4R->IP3_H4R Ca_H4R_intra Intracellular Ca²⁺ IP3_H4R->Ca_H4R_intra Release Chem_H4R Chemotaxis MAPK_H4R->Chem_H4R

Mechanism of Action at Dopamine Receptors

Derivatives of this compound have also been shown to be ligands for dopamine receptors, particularly the D2 and D3 subtypes.[3] The nature of this interaction (agonist or antagonist) can vary depending on the specific substitutions on the core structure.

Dopamine_D2_Receptor_Signaling D2R Dopamine D2 Receptor Gai_D2R Gαi/o D2R->Gai_D2R Activation beta_arrestin β-Arrestin D2R->beta_arrestin Recruitment AC_D2R Adenylate Cyclase Gai_D2R->AC_D2R Inhibition cAMP_D2R cAMP AC_D2R->cAMP_D2R Inhibition PKA_D2R PKA cAMP_D2R->PKA_D2R Inhibition AKT_GSK3 AKT/GSK-3 Pathway beta_arrestin->AKT_GSK3 Modulation

Caption: Simplified signaling pathway of the Dopamine D2 receptor.[1][2][4]

Potential Therapeutic Applications
  • Anti-inflammatory Effects: Due to its antagonism at the H4 receptor, this class of compounds has shown promise in preclinical models of inflammatory conditions such as asthma.[1][4]

  • Neuroprotective Effects: The interaction with both histamine and dopamine receptors suggests potential applications in neurological disorders. Some derivatives have been investigated for their protective effects in models of cocaine-induced neurotoxicity.[3]

  • Anticancer Potential: The benzofuran and piperazine moieties are present in various compounds with anticancer activity, suggesting this is another area for potential investigation.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Radioligand Binding Assay for Histamine Receptors

This protocol describes a competitive binding assay to determine the affinity of the test compound for histamine H3 or H4 receptors.

Materials:

  • HEK293 cells stably expressing the human histamine H3 or H4 receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand (e.g., [³H]-Nα-methylhistamine for H3R, [³H]-Histamine for H4R).

  • Non-specific binding control (e.g., high concentration of unlabeled histamine or a known high-affinity ligand).

  • Test compound (this compound).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the receptor of interest.

  • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

  • Add increasing concentrations of the test compound to the wells.

  • Add a fixed concentration of the radioligand to all wells.

  • For non-specific binding determination, add a high concentration of the non-specific binding control to a set of wells.

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound, from which the Ki value can be calculated.[9][10][11]

In Vivo Murine Model of Allergic Asthma

This protocol outlines a general procedure to evaluate the anti-inflammatory effects of the test compound in a mouse model of asthma.

Materials:

  • BALB/c mice.

  • Ovalbumin (OVA) as the allergen.

  • Alum as an adjuvant.

  • Test compound (this compound).

  • Vehicle control.

  • Positive control (e.g., dexamethasone).

  • Equipment for aerosol challenge.

  • Materials for bronchoalveolar lavage (BAL) and cell counting.

Procedure:

  • Sensitization: Sensitize the mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

  • Drug Administration: Administer the test compound, vehicle, or positive control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified period before and/or during the challenge phase.

  • Challenge: Challenge the sensitized mice with aerosolized OVA for a set duration on multiple consecutive days (e.g., days 21, 22, and 23).

  • Assessment: 24-48 hours after the final challenge, perform the following assessments:

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).

    • Histopathology: Collect lung tissue for histological analysis to assess inflammation and mucus production.

    • Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.

  • Analyze the data to compare the effects of the test compound with the vehicle and positive control groups.[12][13][14]

ADME-Tox Profile (Predicted)

A comprehensive in vivo ADME-Tox profile for this compound is not yet available in the public domain. However, in silico predictions based on its structure can provide valuable insights.

  • Absorption: The presence of the piperazine moiety generally confers good aqueous solubility, which can be favorable for oral absorption.[15]

  • Distribution: The lipophilicity of the molecule will influence its distribution. Benzofuran-piperazine derivatives are often predicted to cross the blood-brain barrier.[16]

  • Metabolism: The piperazine and benzofuran rings are susceptible to metabolism by cytochrome P450 enzymes.[16]

  • Excretion: Metabolites are typically excreted via renal and/or fecal routes.

  • Toxicity: In vitro studies on derivatives have shown low cytotoxicity to mammalian cells.[2] However, comprehensive toxicity studies are required for a definitive assessment.

Conclusion

This compound represents a promising chemical scaffold with multifaceted pharmacological activities. Its ability to antagonize histamine H3 and H4 receptors, coupled with its interaction with dopamine receptors, makes it a valuable tool for investigating inflammatory and neurological processes. This technical guide has provided a detailed overview of its chemical properties, synthesis, and biological activities, along with practical experimental protocols. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized derivatives with enhanced potency and selectivity.

References

  • Corrêa, M. F., Varela, M. T., Balbino, A. M., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H3R/H4R. Chemical Biology & Drug Design, 90(2), 317-322.
  • Corrêa, M. F., Barbosa, Á. J. R., Teixeira, L. B., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 813.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay with Histaprodifen.
  • Panula, P., Chazot, P. L., Cowart, M., et al. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601-655.
  • Corrêa, M. F., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3R/H4R.
  • American Elements. (n.d.). 1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperazine.
  • PubChem. (n.d.). 1-(2-(2,3-Dihydrobenzofuran-7-yl)-1-phenylethyl)piperazine.
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  • Matrix Scientific. (n.d.). This compound.
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In Silico Modeling of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine Interactions: A Framework for Target Elucidation and Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive computational framework for investigating the molecular interactions of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine (DBFP), a synthetic compound with a scaffold common to centrally active agents. Derivatives of this compound have shown affinity for histamine, dopamine, and serotonin receptors, suggesting a complex pharmacological profile.[1][2][3][4] An in silico approach offers a powerful, efficient means to hypothesize and test its interactions with putative biological targets at an atomic level. We present a complete workflow, from target identification and system preparation to molecular docking, all-atom molecular dynamics (MD) simulations, and post-simulation binding free energy calculations. The methodologies detailed herein are designed to provide a robust, self-validating system for researchers to elucidate the structural determinants of DBFP's binding, paving the way for rational drug design and lead optimization.

Introduction: The Rationale for a Computational Approach

The piperazine moiety is a privileged structure in medicinal chemistry, appearing in numerous drugs targeting the central nervous system (CNS).[4][5] Specifically, the this compound scaffold has been identified in compounds with affinities for histamine (H3R, H4R) and dopamine (D2R, D3R) receptors.[2][3] Given the frequent cross-reactivity of such scaffolds with serotonergic targets, a comprehensive understanding of DBFP's target engagement is essential.[4]

Traditional experimental screening can be time-consuming and resource-intensive.[6] Computer-Aided Drug Design (CADD) provides an indispensable set of tools to accelerate this process.[7] By simulating the physical interactions between DBFP (the ligand) and its potential protein targets, we can predict binding modes, estimate binding affinities, and identify key residues that stabilize the complex.[8][9] This guide explains the causality behind each step of a rigorous computational pipeline, grounding each protocol in authoritative standards to ensure scientific integrity.

Target Identification and Prioritization

The first step in any docking project is selecting the target structures.[10] Based on the established pharmacology of structurally related compounds, the most probable targets for DBFP are G-Protein Coupled Receptors (GPCRs) and neurotransmitter transporters.

Table 1: Putative Biological Targets for DBFP

TargetClassRationale & Supporting EvidenceExample PDB ID
Dopamine D2 Receptor (D2R) GPCRLINS01 series derivatives show D2R/D3R affinity.[3]6CM4
Serotonin 2A Receptor (5-HT2A) GPCRPiperazine derivatives are frequently 5-HT receptor ligands.[4][11]6A93
Histamine H3 Receptor (H3R) GPCRThe scaffold is a known H3R antagonist.[2]4XES
Serotonin Transporter (SERT) TransporterSSRIs often contain piperazine-like moieties.[4]5I6X

The choice of Protein Data Bank (PDB) structure is critical. One should select high-resolution crystal structures, preferably co-crystallized with a ligand that shares structural features with DBFP, to ensure the binding pocket is in a relevant conformation.

The Computational Modeling Workflow

A robust in silico analysis follows a multi-stage process where the output of each stage informs the next. This ensures that computational effort is spent on the most plausible hypotheses. The overall workflow is depicted below.

Caption: A comprehensive workflow for in silico drug-target interaction analysis.

Detailed Experimental Protocols

PART 4.1: System Preparation (Pre-Docking)

Causality: The initial structures obtained from databases are often incomplete and not ready for simulation.[12] Protein preparation corrects structural artifacts, adds hydrogen atoms absent in most crystal structures, and assigns correct protonation states, which are critical for forming hydrogen bonds.[13][14] Ligand preparation converts a 2D drawing into an optimized 3D conformation with accurate partial charges, essential for calculating electrostatic interactions.[15][16]

Protocol 1: Protein Preparation

  • Tools: UCSF ChimeraX, Schrödinger Maestro, AutoDock Tools.[17][18]

  • Load PDB Structure: Import the selected receptor structure (e.g., 6CM4 for D2R) from the PDB.

  • Clean Structure: Delete all non-essential components: water molecules, co-factors, ions, and any co-crystallized ligands.[12]

  • Add Hydrogens: Add hydrogen atoms, as they are crucial for proper interaction but typically not resolved in X-ray crystallography.

  • Assign Charges: Assign partial atomic charges using a force field (e.g., AMBER or CHARMM). This step is vital for electrostatic calculations during docking and simulation.

  • Handle Missing Residues/Loops: If the structure has gaps, these should be modeled using built-in tools to ensure protein integrity.

  • Output: Save the prepared receptor in a .pdbqt format for AutoDock or .mae for Schrödinger.

Protocol 2: Ligand Preparation

  • Tools: ChemDraw, Avogadro, CGenFF server.[19][20]

  • Generate 2D Structure: Draw this compound in a chemical drawing tool.

  • Convert to 3D: Use a program like Avogadro to generate a 3D structure and perform an initial energy minimization using a universal force field (e.g., MMFF94).[20]

  • Generate Topology and Parameters: For MD simulations, accurate force field parameters are essential. Submit the 3D structure to a server like CGenFF (for CHARMM force fields) or use Antechamber (for AMBER) to generate topology and parameter files.[19][21]

  • Output: Save the final 3D structure in .mol2 or .pdbqt format.

PART 4.2: Molecular Docking

Causality: Molecular docking predicts the preferred orientation and conformation (the "pose") of the ligand within the protein's binding site.[22] It uses a scoring function to rank different poses, providing a rapid, computationally inexpensive way to generate an initial binding hypothesis before committing to more demanding simulations.[23]

Protocol 3: Docking with AutoDock Vina

  • Reference: A complete guide can be found in relevant tutorials.[14]

  • Load Prepared Structures: Open AutoDock Tools and load the prepared protein (.pdbqt) and ligand (.pdbqt) files.

  • Define the Search Space: Define a "grid box" that encompasses the entire putative binding site. For known receptors, this is typically centered on the location of a co-crystallized ligand.[18] The size should be large enough to allow the ligand full rotational and translational freedom.

  • Configure and Run Vina: Set the exhaustiveness parameter, which controls the computational effort of the search. A higher value (e.g., 16 or 32) increases the likelihood of finding the optimal pose.

  • Analyze Results: Vina will output several binding poses ranked by their binding affinity score (in kcal/mol). The top-ranked pose is the most probable binding mode. Visually inspect this pose in a molecular viewer to ensure the interactions are chemically sensible (e.g., hydrogen bonds with appropriate donors/acceptors, hydrophobic interactions in greasy pockets).

PART 4.3: Molecular Dynamics (MD) Simulation

Causality: Docking provides a static picture. MD simulations introduce temperature, pressure, and solvation, allowing the protein-ligand complex to move and evolve over time.[9][24] This is crucial for assessing the stability of the docked pose and observing the dynamic network of interactions that are not apparent from a single conformation.[25]

Protocol 4: All-Atom MD with GROMACS

  • Reference: Detailed protein-ligand tutorials for GROMACS are widely available.[26][27][28]

  • System Building:

    • Merge the coordinates of the top-ranked docked pose (protein + ligand).

    • Define a simulation box (e.g., cubic) and solvate the system with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during the setup.

  • System Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

    • NVT Equilibration (Constant Volume): Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. This allows the solvent to equilibrate around the fixed protein-ligand complex.

    • NPT Equilibration (Constant Pressure): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.

  • Production Run: Once equilibrated, run the production simulation for a significant duration (e.g., 100-500 nanoseconds) to collect trajectory data for analysis.

PART 4.4: Post-Simulation Analysis

Causality: The raw output of an MD simulation is a trajectory file containing millions of atomic coordinates. Analysis is required to extract meaningful biophysical data. Binding free energy calculations provide a more accurate estimate of affinity than docking scores because they are derived from an ensemble of conformations and include solvation effects.[29][30][31]

Protocol 5: Binding Free Energy Calculation (MM/PBSA)

  • Tools: GROMACS g_mmpbsa tool.

  • Reference: The MM/PBSA and MM/GBSA methods are well-established for estimating binding affinities.[29][32]

  • Extract Frames: Select frames from the stable portion of the MD trajectory for analysis.

  • Calculate Energy Components: For each frame, the MM/PBSA script calculates the molecular mechanics energy, the polar solvation energy (via the Poisson-Boltzmann equation), and the non-polar solvation energy.

  • Compute Binding Free Energy (ΔG_bind): The final binding free energy is calculated by subtracting the free energies of the isolated protein and ligand from the free energy of the complex. This provides a quantitative estimate of binding affinity.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step in silico workflow to characterize the molecular interactions of this compound. By systematically progressing from target selection through molecular dynamics and free energy calculations, researchers can develop high-confidence hypotheses about the compound's mechanism of action. The insights gained from this computational approach—identifying the most likely targets, key binding site residues, and estimated affinity—provide an invaluable foundation for guiding subsequent experimental validation, such as in vitro binding assays and functional studies, ultimately accelerating the drug discovery pipeline.

References

  • Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. [Link][29][30][31]

  • Lemkul, J. A. GROMACS Tutorials: Protein-Ligand Complex. [Link][27][28]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link][32]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link][21]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link][27]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Corrêa, M. F., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3R/H4R. Chemical Biology & Drug Design, 90(2), 317-322. [Link][1][33]

  • Fernandes, H. S., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 843. [Link][2]

  • Fernandes, H. S., et al. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Neurotoxicity Research, 40(6), 1835-1848. [Link][3]

  • Erol, O., & Kılıç, F. S. (2024). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. Current Medicinal Chemistry. [Link][4]

  • Chen, F., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Molecules, 29(2), 481. [Link][7]

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The Discovery and Development of Benzofuran-Piperazine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hybridization of the benzofuran scaffold and the piperazine moiety has emerged as a highly fruitful strategy in modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and development of benzofuran-piperazine compounds, a class of molecules demonstrating a remarkable breadth of biological activities. We will dissect the synthetic methodologies, delve into the nuanced structure-activity relationships, and elucidate the molecular mechanisms that underpin their therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview from the foundational chemistry to preclinical and clinical considerations, supported by detailed protocols and visual aids to facilitate a deeper understanding of this promising class of compounds.

Introduction: The Strategic Union of Two Privileged Scaffolds

The benzofuran nucleus is a prominent heterocyclic system found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Its rigid, planar structure serves as an excellent scaffold for molecular recognition by various biological targets.[3] On the other hand, the piperazine ring is a versatile linker and pharmacophore, prized for its ability to improve physicochemical properties such as solubility and bioavailability, and for its presence in a multitude of approved drugs.[3]

The strategic combination of these two privileged scaffolds has led to the development of novel hybrid compounds with enhanced biological activities and desirable drug-like properties. This guide will navigate the journey of these compounds from their conception and synthesis to their biological evaluation and potential therapeutic applications.

Synthetic Strategies: Constructing the Benzofuran-Piperazine Core

The synthesis of benzofuran-piperazine derivatives typically involves a multi-step process, commencing with the formation of the benzofuran ring, followed by the introduction of the piperazine moiety. A common and effective approach is the reaction of a substituted salicylaldehyde with an α-bromo ketone to yield the benzofuran core, which is then functionalized to allow for the coupling of a piperazine derivative.[2]

General Synthetic Route

A representative synthetic scheme for the preparation of benzofuran-piperazine compounds is outlined below. This approach offers flexibility in the introduction of various substituents on both the benzofuran and piperazine rings, allowing for the systematic exploration of structure-activity relationships.

synthetic_route cluster_start Starting Materials cluster_benzofuran_formation Benzofuran Core Synthesis cluster_piperazine_coupling Piperazine Introduction cluster_diversification Functionalization Salicylaldehyde Substituted Salicylaldehyde Benzofuran Benzofuran Intermediate Salicylaldehyde->Benzofuran K2CO3, Acetone, Reflux BromoKetone α-Bromo Ketone BromoKetone->Benzofuran BenzofuranPiperazine Benzofuran-Piperazine Core Benzofuran->BenzofuranPiperazine Piperazine, K2CO3, DMF, 110°C FinalCompound Final Benzofuran-Piperazine Compound BenzofuranPiperazine->FinalCompound R-X, Base

Caption: General synthetic route for benzofuran-piperazine compounds.

Detailed Experimental Protocol: Synthesis of a Representative Compound

The following protocol details the synthesis of a specific benzofuran-piperazine derivative, adapted from established literature procedures.[2]

Step 1: Synthesis of the Benzofuran Intermediate

  • To a solution of a substituted salicylaldehyde (10 mmol) in acetone (50 mL), add an equimolar amount of the appropriate α-bromo ketone (10 mmol).

  • Add potassium carbonate (K₂CO₃, 20 mmol) as a base.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude benzofuran intermediate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Coupling of Piperazine

  • To a stirred solution of the benzofuran intermediate (5 mmol) in dry N,N-dimethylformamide (DMF, 20 mL), add piperazine (10 mmol) and potassium carbonate (K₂CO₃, 10 mmol).

  • Heat the reaction mixture to 110°C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent such as chloroform and wash with water to remove inorganic salts and excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify by column chromatography to yield the benzofuran-piperazine core structure.

Step 3: Final Compound Synthesis (N-functionalization of Piperazine)

  • To a solution of the benzofuran-piperazine core (0.5 mmol) in a suitable solvent like dichloromethane (DCM), add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

  • Add the desired electrophile (R-X, e.g., an alkyl halide or acyl chloride, 0.6 mmol).

  • Stir the reaction at room temperature for 12 hours.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the final benzofuran-piperazine compound.

Biological Activities and Therapeutic Potential

Benzofuran-piperazine derivatives have demonstrated a remarkable spectrum of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied.[1][4][5]

Anticancer Activity

A significant body of research highlights the potent anticancer effects of these compounds against a variety of human cancer cell lines.[6][7][8]

The anticancer activity of benzofuran-piperazine compounds is often attributed to their ability to interfere with key cellular processes, including cell cycle progression and survival pathways.[1] One of the prominent mechanisms is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1][4] CDK2 is a crucial enzyme that, in complex with cyclin E or cyclin A, drives the cell through the G1/S and S phases of the cell cycle.[9] By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing cancer cell proliferation.[1]

Furthermore, some derivatives have been shown to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[6] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis (programmed cell death).[6] Other reported anticancer mechanisms include the inhibition of lysine-specific demethylase-1 (LSD1) and the induction of apoptosis through various signaling pathways.[6] Some compounds have been shown to induce necrosis as a pathway for cell death.[8]

anticancer_mechanism cluster_drug Benzofuran-Piperazine Compound cluster_cell Cancer Cell Drug Benzofuran-Piperazine Compound CDK2 CDK2/Cyclin Complex Drug->CDK2 Inhibition Tubulin Tubulin Polymerization Drug->Tubulin Inhibition CellCycle G1/S Phase Progression CDK2->CellCycle Promotes Mitosis Mitosis Tubulin->Mitosis Required for Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Mitosis->Apoptosis Arrest leads to

Caption: Anticancer mechanism of benzofuran-piperazine compounds.

Numerous studies have reported potent in vitro cytotoxic activity of benzofuran-piperazine derivatives against a panel of human cancer cell lines, including lung, breast, cervical, and gastric cancers.[2][5] Notably, certain compounds have exhibited IC₅₀ values in the nanomolar to low micromolar range, sometimes surpassing the efficacy of standard chemotherapeutic drugs like cisplatin.[2]

Encouragingly, the in vitro activity has translated into in vivo efficacy in some cases. For instance, lead compounds have demonstrated significant tumor growth inhibition in mouse xenograft models of human cancer with good tolerability in the animals.[6][8]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major therapeutic goal. Benzofuran-piperazine compounds have shown promise in this area by modulating key inflammatory pathways.[2][5]

The anti-inflammatory effects of these compounds are largely attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO).[2][5] This is often achieved through the inhibition of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] These pathways play a central role in the inflammatory response by regulating the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]

anti_inflammatory_mechanism cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_drug Benzofuran-Piperazine Compound LPS LPS MAPK MAPK Pathway LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates ProInflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->ProInflammatory Induces Expression NFkB->ProInflammatory Induces Expression Drug Benzofuran-Piperazine Compound Drug->MAPK Inhibition Drug->NFkB Inhibition

Caption: Anti-inflammatory mechanism of benzofuran-piperazine compounds.

In vitro studies using cell models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated the potent inhibitory effect of these compounds on NO production, with some derivatives showing IC₅₀ values in the low micromolar range.[2] Furthermore, in vivo studies in animal models of inflammation, such as endotoxemic mice, have shown that these compounds can reduce the levels of pro-inflammatory cytokines in the serum and tissues.[10]

Other Biological Activities

Beyond their anticancer and anti-inflammatory properties, benzofuran-piperazine derivatives have also been investigated for other therapeutic applications, including:

  • Antiplatelet Activity: Some derivatives have shown the ability to inhibit platelet aggregation induced by various agonists, suggesting potential applications in the prevention and treatment of thromboembolic diseases.[12][13][14]

  • Anticholinesterase Activity: Certain compounds have been evaluated for their ability to inhibit acetylcholinesterase, a target for the treatment of Alzheimer's disease, although the activity in this area has been less pronounced.[12][13]

Structure-Activity Relationship (SAR) Studies

The systematic modification of the benzofuran-piperazine scaffold has provided valuable insights into the structural requirements for optimal biological activity.

Substituents on the Piperazine Ring

The nature of the substituent on the nitrogen atom of the piperazine ring has a profound impact on the biological activity. For instance, in the context of anticancer and anti-inflammatory activities, derivatives bearing a keto-substituent on the piperazine ring have generally shown superior potency compared to those with alkyl or aryl substituents.[2]

Substituents on the Benzofuran Ring

Modifications to the benzofuran core also play a crucial role in modulating the biological activity. The presence and position of electron-donating or electron-withdrawing groups can influence the compound's interaction with its biological target. For example, a phenolic hydroxyl group on the benzofuran ring has been found to be important for anticancer activity, likely due to its ability to form hydrogen bonds with the target protein.[15]

Summary of SAR Findings

The following table summarizes key SAR findings for benzofuran-piperazine compounds based on published data.[2][3][15]

Structural Modification Impact on Anticancer Activity Impact on Anti-inflammatory Activity Rationale/Comments
Piperazine Substituent
Keto-groupGenerally increases activityGenerally increases activityMay enhance binding affinity to target enzymes.
Alkyl/Aryl groupsGenerally decreases activityGenerally decreases activityMay introduce steric hindrance or unfavorable electronic effects.
Benzofuran Substituents
Phenolic HydroxylOften enhances activityVariableCan act as a hydrogen bond donor, improving target engagement.
Electron-withdrawing groupsCan increase activityVariableMay alter the electronic properties of the benzofuran ring system.
Electron-donating groupsCan increase activityVariableCan influence the molecule's overall lipophilicity and target interaction.

Preclinical Development Considerations: ADMET and Pharmacokinetics

For any promising compound to advance to clinical trials, a thorough evaluation of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential. While comprehensive ADMET data for many benzofuran-piperazine compounds is not yet publicly available, some studies have begun to explore these critical parameters.

Initial assessments of drug-likeness and pharmacokinetic properties have been conducted for some derivatives, suggesting that these compounds possess favorable characteristics for further development.[16][17] The piperazine moiety is known to often impart favorable pharmacokinetic properties, and its inclusion in these hybrids is a strategic advantage.

Future preclinical studies will need to focus on:

  • Metabolic Stability: Investigating the metabolic pathways and identifying potential metabolites.

  • Pharmacokinetics: Determining the bioavailability, half-life, and clearance of lead compounds in animal models.

  • Toxicity: Conducting comprehensive toxicology studies to establish a safe dose range for first-in-human trials.

Future Perspectives and Conclusion

The discovery and development of benzofuran-piperazine compounds represent a compelling example of how scaffold hopping and molecular hybridization can lead to the identification of novel therapeutic agents with significant potential. The diverse biological activities of these compounds, particularly in oncology and inflammation, underscore the value of this chemical space for further exploration.

Future research efforts should focus on:

  • Target Deconvolution: Precisely identifying the molecular targets for the most potent compounds to better understand their mechanisms of action.

  • Optimization of ADMET Properties: Systematically modifying lead compounds to improve their pharmacokinetic and safety profiles.

  • Exploration of New Therapeutic Areas: Investigating the potential of this compound class in other disease areas where the identified biological targets are relevant.

References

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  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1265-1285. [Link]

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  • Reddy, V. M., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 91, 129425. [Link]

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  • Yurttaş, L., et al. (2016). Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 178-184. [Link]

  • Al-Salahi, R., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4882. [Link]

  • Gao, H., et al. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. ResearchGate. [Link]

  • Un-Nisa, M., et al. (2022). ADMET properties predicted for eighteen novel compounds. ResearchGate. [Link]

  • Grembecka, J., et al. (2002). A new nitrate derivative of piperazine: its influence on platelet activity. Journal of Physiology and Pharmacology, 53(2), 233-244. [Link]

  • Yurttaş, L., et al. (2015). Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. AVESİS. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). ChemInform Abstract: Synthesis of Benzofuran Derivatives via Different Methods. ResearchGate. [Link]

  • Liu, Y., et al. (2023). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. Bioorganic & Medicinal Chemistry Letters, 91, 129378. [Link]

  • Grembecka, J., et al. (2002). A new nitrate derivative of piperazine: Its influence on platelet activity. ResearchGate. [Link]

  • Brocklehurst, K., et al. (2010). Benzofuran derivatives, process for their preparation and intermediates thereof.
  • Landgraf, R. G., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 831. [Link]

  • Medical Snippet. (2021, January 2). Antiplatelet drugs mechanism of action. YouTube. [Link]

  • Kumar, A., et al. (2022). Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. 3 Biotech, 12(10), 269. [Link]

  • Gao, H., et al. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 27(6), 1937. [Link]

  • Liu, Y., et al. (2023). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. Bioorganic & Medicinal Chemistry Letters, 91, 129378. [Link]

  • Landgraf, R. G., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. ResearchGate. [Link]

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Methodological & Application

Application Note & Protocol: A Robust Synthesis of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine is a key heterocyclic scaffold that serves as a versatile building block in medicinal chemistry. Its structural motif is present in compounds investigated for a range of biological activities, including novel anti-inflammatory agents and potential kinase inhibitors.[1][2][3] The synthesis of this molecule requires a reliable and scalable method for the N-alkylation of the piperazine ring with the 2,3-dihydrobenzofuran moiety.

This document provides a detailed protocol for the synthesis of the title compound via a robust and highly efficient two-stage pathway. The chosen strategy hinges on the reductive amination of a key aldehyde intermediate with a mono-protected piperazine, followed by a straightforward deprotection step. This approach offers superior control over the reaction, preventing the common issue of di-alkylation often encountered when using unprotected piperazine.[4][5]

The overall synthetic strategy is outlined below:

  • Stage 1: Precursor Synthesis. Preparation of the key intermediate, (2,3-dihydrobenzofuran-2-yl)methanol, followed by its oxidation to 2,3-dihydrobenzofuran-2-carbaldehyde.

  • Stage 2: Controlled C-N Bond Formation and Deprotection. Reductive amination of the aldehyde with N-Boc-piperazine, followed by acidic removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

This protocol emphasizes not only the procedural steps but also the chemical reasoning behind the selection of reagents and conditions, providing a comprehensive guide for researchers.

Synthetic Pathway and Mechanism

The synthetic route is designed for efficiency and control, proceeding through well-established and high-yielding transformations.

G cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Piperazine Coupling & Deprotection A 2,3-Dihydrobenzofuran- 2-carboxylic acid B (2,3-Dihydrobenzofuran-2-yl)methanol A->B  Reduction  (e.g., LiAlH4) C 2,3-Dihydrobenzofuran- 2-carbaldehyde B->C  Oxidation  (e.g., DMP) E Boc-protected Product C->E  Reductive Amination  (STAB) D tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) D->E F 1-(2,3-Dihydro-benzofuran- 2-ylmethyl)-piperazine (Final Product) E->F  Deprotection  (e.g., TFA or HCl)

Caption: Overall workflow for the synthesis of the target compound.

The Rationale of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and selectivity.[6][7] The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced in situ by a hydride source.

The choice of sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent is critical. Its reduced reactivity compared to other hydrides (like NaBH₄ or NaCNBH₃) prevents the premature reduction of the starting aldehyde. STAB is particularly effective at reducing the protonated iminium ion intermediate, driving the reaction towards the desired amine product under mildly acidic conditions, which also serve to catalyze iminium ion formation.

G RCHO Aldehyde (R-CHO) Iminium Iminium Ion [R-CH=N(Boc)Pip]⁺ RCHO->Iminium + H⁺ - H₂O Amine Amine (Boc-NH-Pip) Amine->Iminium + H⁺ - H₂O Product Product (R-CH₂-N(Boc)Pip) Iminium->Product [H⁻] from STAB

Caption: Mechanism of reductive amination.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of (2,3-Dihydrobenzofuran-2-yl)methanol

This protocol describes the reduction of a commercially available carboxylic acid to the primary alcohol.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
2,3-Dihydrobenzofuran-2-carboxylic acid164.165.00 g30.51.0
Lithium aluminum hydride (LiAlH₄)37.951.74 g45.71.5
Anhydrous Tetrahydrofuran (THF)-150 mL--
Ethyl Acetate (EtOAc)-~20 mL--
1 M Hydrochloric Acid (HCl)-~50 mL--
Saturated Sodium Chloride (brine)-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Procedure:

  • Set up a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Carefully add lithium aluminum hydride (1.74 g) to anhydrous THF (100 mL) in the flask and cool the suspension to 0 °C using an ice bath.

  • Dissolve 2,3-dihydrobenzofuran-2-carboxylic acid (5.00 g) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction back to 0 °C and cautiously quench it by the slow, dropwise addition of ethyl acetate (~20 mL) to consume excess LiAlH₄.

  • Slowly add 1 M HCl (~50 mL) to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography (silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford (2,3-dihydrobenzofuran-2-yl)methanol as a clear oil.

Protocol 2: Synthesis of 2,3-Dihydrobenzofuran-2-carbaldehyde

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin Periodinane (DMP), a mild oxidizing agent.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
(2,3-Dihydrobenzofuran-2-yl)methanol150.174.00 g26.61.0
Dess-Martin Periodinane (DMP)424.1412.4 g29.31.1
Dichloromethane (DCM)-150 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-100 mL--
Sodium Thiosulfate (Na₂S₂O₃)-100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Procedure:

  • Dissolve (2,3-dihydrobenzofuran-2-yl)methanol (4.00 g) in dichloromethane (150 mL) in a 500 mL round-bottom flask with a magnetic stir bar.

  • Add Dess-Martin Periodinane (12.4 g) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Stir the reaction at room temperature for 2-3 hours. Monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (100 mL).

  • Pour the mixture into a separatory funnel containing a 1:1 solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (200 mL total). Shake vigorously until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude aldehyde is often pure enough for the next step. If necessary, it can be purified by flash chromatography (silica gel, 10-20% ethyl acetate in hexanes).

Protocol 3: Synthesis of tert-butyl 4-((2,3-dihydrobenzofuran-2-yl)methyl)piperazine-1-carboxylate

This is the key reductive amination step to form the C-N bond in a controlled manner.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
2,3-Dihydrobenzofuran-2-carbaldehyde148.163.50 g23.61.0
tert-butyl piperazine-1-carboxylate186.254.84 g26.01.1
Sodium triacetoxyborohydride (STAB)211.947.50 g35.41.5
1,2-Dichloroethane (DCE)-150 mL--
Acetic Acid (glacial)-1.4 mL24.81.05
Saturated Sodium Bicarbonate (NaHCO₃)-~100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Procedure:

  • To a 250 mL round-bottom flask, add 2,3-dihydrobenzofuran-2-carbaldehyde (3.50 g), tert-butyl piperazine-1-carboxylate (4.84 g), and 1,2-dichloroethane (150 mL).

  • Stir the mixture at room temperature for 20 minutes.

  • Add glacial acetic acid (1.4 mL).

  • Add sodium triacetoxyborohydride (7.50 g) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC.

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of 20-50% ethyl acetate in hexanes) to yield the Boc-protected product.

Protocol 4: Synthesis of this compound

This final step removes the Boc protecting group to yield the target compound.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
tert-butyl 4-((2,3-dihydrobenzofuran-2-yl)methyl)piperazine-1-carboxylate318.426.00 g18.81.0
Trifluoroacetic Acid (TFA)114.0215 mL195~10
Dichloromethane (DCM)-60 mL--
4 M Sodium Hydroxide (NaOH)-As needed--

Procedure:

  • Dissolve the Boc-protected amine (6.00 g) in dichloromethane (60 mL) and cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (15 mL) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor deprotection by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in water (50 mL) and cool in an ice bath.

  • Basify the aqueous solution to pH > 12 by the slow addition of 4 M NaOH.

  • Extract the aqueous layer with DCM (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as the final product, typically an oil. The product can be further purified by distillation or crystallization of a salt form (e.g., dihydrochloride) if required.

References

  • Corrêa, M. F., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. Chemical Biology & Drug Design, 90(2), 317–322. [Link]

  • ResearchGate. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. [Link]

  • El-Damasy, D. A., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Medicinal Chemistry, 13(5), 594-610. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201–1204. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade of Innovation. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Tarzia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(17), 6299. [Link]

  • Klán, M., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(21), 3959. [Link]

Sources

Application Notes & Protocols: Characterizing the In Vitro Activity of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing significant activity at G-protein coupled receptors (GPCRs), particularly histamine and dopamine receptors.[1][2][3] A comprehensive understanding of a novel derivative's pharmacological profile requires a systematic, multi-tiered approach to in vitro characterization. This guide provides an integrated strategy and detailed protocols for assessing the binding affinity, functional activity, and potential cytotoxic effects of these compounds. The methodologies are designed to build a robust data package, starting from primary target engagement and progressing to cellular functional responses and safety profiling, thereby enabling informed decisions in early-stage drug discovery.

Strategic Workflow for Compound Characterization

A logical progression of assays is critical to efficiently characterize a novel compound. The workflow should begin with confirming direct interaction with the intended molecular target(s) and then elucidate the functional consequence of that interaction. Finally, broader cellular health assays are necessary to identify potential liabilities.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Cellular Profile Binding Receptor Binding Assays (Determine Affinity: Ki) cAMP cAMP Accumulation Assay (Gs / Gi Activity) Binding->cAMP Confirm Functional Modulation Calcium Calcium Flux Assay (Gq Activity) Binding->Calcium Enzyme Enzyme Inhibition Assay (e.g., Kinase Panel) Binding->Enzyme Off-Target Screening MTT MTT Assay (Metabolic Viability) cAMP->MTT Assess Therapeutic Window Calcium->MTT Enzyme->MTT LDH LDH Release Assay (Cytotoxicity) MTT->LDH Confirm Mechanism of Cell Death

Caption: A tiered workflow for in vitro characterization.

Section 1: Primary Target Engagement - Receptor Binding Assays

The foundational step in characterizing a ligand is to quantify its affinity for the target receptor. Competitive radioligand binding assays are a robust and highly sensitive method for determining the binding affinity (Kᵢ) of a test compound.[4] This is achieved by measuring the ability of the unlabeled test compound to displace a radiolabeled ligand with known affinity for the receptor.[5][6]

Protocol 1: Competitive Radioligand Binding Assay

Principle: This assay measures the proportion of a radiolabeled ligand that is displaced from its receptor by an unlabeled test compound. The concentration of test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Materials:

  • Cell Membranes: Membranes prepared from a cell line recombinantly expressing the target receptor (e.g., Histamine H₃R or H₄R).

  • Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]-(+)-pentazocine for sigma receptors).[6]

  • Test Compound: this compound derivative.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Scintillation Cocktail & Vials.

  • Glass Fiber Filters (e.g., Whatman GF/B) and a cell harvester.

  • Liquid Scintillation Counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: Radioligand + Cell Membranes + Assay Buffer.

    • Non-Specific Binding (NSB): Radioligand + Cell Membranes + High concentration of unlabeled control ligand.

    • Test Compound: Radioligand + Cell Membranes + Test compound dilution.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

  • Calculate Percent Inhibition for each concentration of the test compound: % Inhibition = (1 - (Specific Binding_Compound / Specific Binding_Control)) * 100.

  • Plot % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

  • Calculate the Kᵢ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionExample Value
IC₅₀ Concentration of test compound that inhibits 50% of specific binding.150 nM
Kᵢ Inhibitory constant; a measure of the compound's binding affinity.75 nM
Hill Slope The steepness of the dose-response curve.~1.0

Section 2: Functional Characterization - GPCR Signaling Assays

Once binding is established, the next critical step is to determine the compound's functional effect. Since the target scaffold is known to interact with GPCRs like histamine receptors, assays measuring key second messengers such as cyclic AMP (cAMP) and intracellular calcium are essential.[1][2][7][8]

GPCR Signaling Pathways Overview

G cluster_0 Ligand Binding cluster_1 G-Protein Subtypes & Effectors cluster_2 Second Messengers & Assays Ligand Agonist GPCR GPCR Ligand->GPCR Gs Gαs GPCR->Gs Gi Gαi GPCR->Gi Gq Gαq GPCR->Gq AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP_up ↑ cAMP (cAMP Assay) AC->cAMP_up cAMP_down ↓ cAMP (cAMP Assay) AC->cAMP_down Ca ↑ Ca²⁺ (Calcium Flux Assay) PLC->Ca

Caption: Major GPCR signaling pathways and their corresponding assays.

Protocol 2.1: cAMP Accumulation Assay (for Gs and Gi/o)

Principle: This assay measures changes in intracellular cAMP levels. For Gs-coupled receptors, an agonist will increase cAMP. For Gi-coupled receptors (like H₃R), an agonist will inhibit adenylyl cyclase, decreasing the cAMP production stimulated by an activator like forskolin.[9][10][11][12] Homogeneous, luminescence-based assays (e.g., Promega's cAMP-Glo™) are common.[9][13]

Materials:

  • Cell Line: A cell line expressing the target receptor (e.g., CHO-H₃R).

  • cAMP Assay Kit: (e.g., cAMP-Glo™ Max Assay).

  • Forskolin: An adenylyl cyclase activator (for Gi-coupled assays).

  • Reference Agonist/Antagonist: For the target receptor.

  • Opaque-walled 96- or 384-well plates.

Procedure (Antagonist Mode for a Gi-coupled Receptor):

  • Cell Seeding: Seed cells into an opaque-walled plate and incubate overnight to form a monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Pre-incubation: Remove media and add the test compound dilutions to the cells. Incubate for 15-30 minutes. This step allows the antagonist to occupy the receptor.

  • Agonist Challenge: Add a known agonist for the receptor at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect) in the presence of forskolin.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis & Detection: Follow the kit manufacturer's protocol.[9][13] This typically involves adding a lysis buffer followed by a detection solution containing luciferase and its substrate.

  • Signal Measurement: After a final incubation period, measure luminescence using a plate reader.

Data Analysis:

  • A decrease in luminescence corresponds to an increase in cAMP.

  • In antagonist mode, an effective antagonist will reverse the agonist-induced decrease in cAMP, thus increasing the luminescent signal.

  • Plot the luminescent signal against the log concentration of the test compound to determine the IC₅₀ for antagonist activity.

Protocol 2.2: Intracellular Calcium Flux Assay (for Gq)

Principle: Gq-coupled receptors activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i). This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2) that exhibits an increase in fluorescence intensity upon binding to free calcium.[14][15][16] The change in fluorescence is monitored in real-time using a plate reader with an injector.

Materials:

  • Cell Line: A cell line expressing the target Gq-coupled receptor.

  • Calcium-sensitive Dye Kit: (e.g., Fluo-8 No Wash Calcium Assay Kit).[15]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Reference Agonist: For the target receptor.

  • Black, clear-bottom 96- or 384-well plates.

  • Fluorescence plate reader with automated injection capability.

Procedure:

  • Cell Seeding: Seed cells into black, clear-bottom plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the dye loading solution to each well. Incubate at 37°C for 60 minutes, protected from light.[15]

  • Compound Addition & Measurement:

    • Place the plate into the fluorescence reader.

    • Establish a baseline fluorescence reading for ~10-20 seconds.

    • Using the injector, add the test compound (for agonist mode) or a reference agonist (for antagonist mode, following pre-incubation with the test compound).

    • Immediately continue to measure fluorescence intensity every 1-2 seconds for an additional 90-180 seconds.

Data Analysis:

  • Calculate the response as the difference between the peak fluorescence after compound addition and the baseline fluorescence.

  • For agonists, plot the response against the log concentration to determine the EC₅₀.

  • For antagonists, plot the inhibition of the reference agonist's response against the log concentration to determine the IC₅₀.

ParameterDescriptionExample Value
EC₅₀ Concentration for 50% of maximal agonist response.50 nM
IC₅₀ Concentration for 50% inhibition of agonist response.200 nM
Eₘₐₓ Maximum efficacy of an agonist relative to a standard.95%

Section 3: Cellular Profiling - Viability and Cytotoxicity Assays

Assessing a compound's effect on cell health is crucial. Cytotoxicity can be a desired outcome (e.g., in oncology) or an unwanted side effect. Using two assays with different endpoints—metabolic activity (MTT) and membrane integrity (LDH)—provides a more complete picture.[17][18][19]

Protocol 3.1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[18] The amount of formazan is proportional to the number of living, metabolically active cells.

Procedure:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma cells, as used in a study with this compound class[3]) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

Protocol 3.2: LDH Release Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (i.e., cell death).[19][20] The released LDH catalyzes an enzymatic reaction that results in a colored product, which can be quantified by absorbance.[20][21]

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Include a "Maximum LDH Release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Read: Add the stop solution and measure the absorbance at ~490 nm.[21]

Data Analysis for Cytotoxicity:

  • Correct for background by subtracting the absorbance of the "no-cell" control.

  • Calculate Percent Cytotoxicity: % Cytotoxicity = (Abs_Compound - Abs_Vehicle) / (Abs_Max_Release - Abs_Vehicle) * 100.

  • Plot % Cytotoxicity against the log concentration of the compound to determine the CC₅₀ (concentration for 50% cytotoxicity).

References

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • Protocols.io. (n.d.). Fluo-8 Calcium Flux Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Flow Cytometric Analysis of Calcium Influx Assay in T cells. Retrieved from [Link]

  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. Retrieved from [Link]

  • Assay Genie. (2020). GenieHTS Calcium Flux Ratiometric Assay Kit Technical Manual. Retrieved from [Link]

  • Corrêa, R., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H3R/H4R. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • ResearchGate. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. Retrieved from [Link]

  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Retrieved from [Link]

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  • Słoczyńska, K., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • Corrêa, R., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. Retrieved from [Link]

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Application Notes and Protocols for the In Vitro Evaluation of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigating 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine in Oncology

The confluence of privileged structural motifs in a single molecular entity often yields compounds with novel and potent biological activities. This compound is one such compound, integrating two key pharmacophores: the dihydrobenzofuran scaffold and the piperazine ring. Both moieties are independently recognized for their significant roles in medicinal chemistry and oncology drug development.

The piperazine ring is a cornerstone of modern pharmacology, found in numerous FDA-approved anticancer drugs.[1] Its flexible binding features allow it to interact with a multitude of biological targets, contributing to activities such as cell cycle inhibition and angiogenesis modulation.[2] Arylpiperazine derivatives, in particular, have garnered substantial attention for their cytotoxic effects against various tumor cell lines and their ability to engage with diverse molecular targets implicated in cancer.[3][4]

The benzofuran and its dihydro-derivative, dihydrobenzofuran , are also prevalent in bioactive natural products and synthetic compounds with demonstrated anticancer properties.[5][6] Derivatives of this scaffold have been shown to induce apoptosis, arrest the cell cycle at the G2/M phase, and inhibit key signaling pathways crucial for tumor progression.[7] The hybridization of benzofuran and piperazine moieties has led to the discovery of potent anticancer agents, with some derivatives exhibiting significant cytotoxicity against cell lines such as HeLa and A549, and in some cases, inducing apoptosis.[8][9] Some benzofuran-piperazine hybrids have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[10][11][12]

While this compound itself has been primarily investigated as an anti-inflammatory agent and a histamine H3R/H4R antagonist with low cytotoxicity in non-cancerous mammalian cells[13][14][15], this very feature—coupled with the established anti-tumor potential of its constituent scaffolds—makes it a compelling candidate for targeted cancer research. A favorable cytotoxicity profile against normal cells is a hallmark of a promising therapeutic candidate.[16]

This document provides a comprehensive guide for researchers to systematically evaluate the anticancer potential of this compound. The protocols herein are designed to be self-validating, providing a clear rationale for each step and outlining a logical progression from broad cytotoxicity screening to more nuanced mechanistic studies.

Part 1: Initial Cytotoxicity Screening

The first critical step is to determine the concentration-dependent cytotoxic effect of the compound across a panel of cancer cell lines. This establishes the effective concentration range for subsequent mechanistic assays.

Rationale for Cell Line Selection

A diverse panel of cell lines is recommended to identify potential tissue-specific sensitivities. The selection should ideally include:

  • Common Carcinomas: Lung (e.g., A549), breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HCT116), and pancreatic (e.g., Panc-1). These lines are well-characterized and frequently used in anticancer screening.[5][7][10]

  • Hematological Malignancies: Leukemia (e.g., K-562) or lymphoma lines, as piperazine derivatives have shown efficacy in these contexts.

  • A Non-Transformed Control Cell Line: A non-cancerous cell line (e.g., human fibroblasts like MRC-5 or keratinocytes like HaCaT) is crucial to assess the compound's selectivity towards cancer cells.[7][11]

Protocol 1.1: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

Data Presentation: Example IC₅₀ Values
Cell LineCancer TypeExample IC₅₀ (µM)Selectivity Index (SI)¹
A549Lung Carcinoma15.2>6.6
MDA-MB-231Breast Adenocarcinoma25.8>3.9
HCT116Colorectal Carcinoma11.5>8.7
Panc-1Pancreatic Carcinoma30.1>3.3
MRC-5Normal Lung Fibroblast>100-

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater cancer cell-specific toxicity.

Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

Once cytotoxicity is established, the next logical step is to investigate how the compound induces cell death. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Experimental Workflow for Mechanistic Studies

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Pathway Investigation start Cancer Cell Lines ic50 Protocol 1.1: MTT Assay Determine IC₅₀ start->ic50 apoptosis Protocol 2.1: Annexin V/PI Staining Assess Apoptosis ic50->apoptosis cell_cycle Protocol 2.2: Propidium Iodide Staining Analyze Cell Cycle ic50->cell_cycle western Western Blot for Key Proteins (e.g., Caspases, Bcl-2, Cyclins) apoptosis->western cell_cycle->western

Caption: Workflow for evaluating the anticancer properties of a novel compound.

Protocol 2.1: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Q4 (Annexin V- / PI-): Live cells

    • Q3 (Annexin V+ / PI-): Early apoptotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V- / PI+): Necrotic cells

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining

Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from PI-stained cells is therefore directly proportional to the amount of DNA they contain. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described in Protocol 2.1.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Example Cell Cycle Distribution
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.424.120.5
Compound (IC₅₀)52.118.529.4
Compound (2x IC₅₀)48.912.338.8

This data suggests the compound may induce cell cycle arrest in the G2/M phase, a mechanism reported for other benzofuran and piperazine derivatives.[4][7]

Part 3: Exploring Potential Molecular Targets

Based on the results from the phenotypic assays and literature on related compounds, a targeted investigation into specific signaling pathways is warranted. The benzofuran-piperazine scaffold has been linked to the inhibition of kinases, such as CDK2, and modulation of apoptotic proteins like Bcl-2.[4][5][10]

Hypothesized Signaling Pathway

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation compound 1-(2,3-Dihydro-benzofuran- 2-ylmethyl)-piperazine cdk2 CDK2/ Cyclin E compound->cdk2 Inhibits (?) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits (?) g1s G1/S Transition cdk2->g1s Promotes caspase9 Caspase-9 bcl2->caspase9 Inhibits caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential molecular targets of the compound in cancer cells.

Protocol 3.1: Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. It allows for the semi-quantitative analysis of protein expression levels, helping to validate the hypotheses generated from apoptosis and cell cycle assays.

Key Proteins to Investigate:

  • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2. A decrease in Bcl-2 and an increase in cleaved caspase-3 and PARP would confirm apoptosis induction.[5]

  • Cell Cycle Markers: CDK2, Cyclin B1, p21. A decrease in CDK2/Cyclin B1 or an increase in the CDK inhibitor p21 could explain G2/M arrest.[4]

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the compound as before. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

These application notes provide a foundational framework for the systematic evaluation of this compound as a potential anticancer agent. The outlined protocols will enable researchers to determine its cytotoxic profile, elucidate its primary mechanism of action, and identify potential molecular targets. Positive results from these in vitro studies would justify progression to more complex models, including 3D spheroid cultures, and ultimately, in vivo xenograft studies to assess therapeutic efficacy.[17] The structural simplicity and synthetic tractability of this compound also make it an attractive scaffold for further medicinal chemistry optimization to enhance potency and selectivity.[2][3]

References

  • Di Micco, S., Terracciano, S., & Bifulco, G. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. Available at: [Link][3][4]

  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design. Available at: [Link][2]

  • Hassan, A., Aboutabl, M. A., Eldehna, W. M., Al-Warhi, T., & Sabt, A. A. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][10][11][12]

  • Sharma, H., Sharma, A., & Singh, P. (2024). An insight into the therapeutic potential of piperazine-based anticancer agents. Future Medicinal Chemistry. Available at: [Link][1]

  • Ayoub, A. J., El-Achkar, G. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link][5][6]

  • El-Sayed, N. F., El-Bendary, E. R., & Ghaly, M. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link][7]

  • Corrêa, R., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H 3 R/H 4 R. Chemical Biology & Drug Design. Available at: [Link][13][14]

  • Corrêa, R., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines. Frontiers in Pharmacology. Available at: [Link][15]

  • Khan, I., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. PLoS ONE. Available at: [Link][18]

  • Zhou, Y., et al. (2019). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][8]

  • Hashimoto, F., et al. (2001). Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines. Anticancer Research. Available at: [Link][16]

  • Mao, Z., et al. (2019). 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][9]

  • Reddy, B. P., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][17]

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Application Notes and Protocols for In Vivo Studies of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran-Piperazine Scaffold

1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine is a heterocyclic compound that has garnered significant interest within the medicinal chemistry landscape. This molecule belongs to a class of compounds that have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuromodulatory effects.[1] The unique structural combination of a dihydro-benzofuran moiety and a piperazine ring provides a versatile scaffold for interacting with various biological targets. Notably, derivatives of this compound have been identified as antagonists of histamine H3 and H4 receptors, suggesting a potential role in treating inflammatory conditions such as asthma. Furthermore, some benzofuran-piperazine derivatives have exhibited promising anticancer activity in preclinical models.[2] The piperazine core is a common feature in many centrally active drugs, and its derivatives are known to interact with dopaminergic and serotonergic systems.[3][4]

These application notes provide a comprehensive guide for researchers and drug development professionals on the design and execution of in vivo animal studies to investigate the therapeutic potential of this compound. The protocols outlined herein are designed to ensure scientific rigor, ethical conduct, and the generation of robust and reproducible data.

Ethical Considerations in Animal Research

All in vivo studies must be conducted in strict adherence to ethical guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC). Key principles to uphold include the "Three Rs": Replacement, Reduction, and Refinement. Researchers must justify the use of animals, minimize the number of animals used, and refine experimental procedures to minimize pain and distress.

Preclinical Study Design: A Roadmap to Meaningful Data

A well-designed preclinical study is paramount for obtaining meaningful and translatable results. The following sections outline critical considerations for designing in vivo experiments with this compound.

Animal Model Selection

The choice of animal model should be guided by the specific therapeutic area under investigation. For inflammatory conditions, models such as carrageenan-induced paw edema in rats or ovalbumin-induced asthma in mice are appropriate.[5] For oncology research, xenograft models using human cancer cell lines implanted in immunocompromised mice are standard.[2] If investigating neuromodulatory effects, behavioral models in mice or rats that assess locomotion, anxiety, and cognition are relevant.

Dose-Response and Tolerability Studies

Initial studies should aim to establish a dose-response relationship and determine the maximum tolerated dose (MTD) of the compound. A typical approach involves a dose escalation study in a small cohort of animals.

Study Phase Objective Typical Dose Range (mg/kg) Administration Route Key Endpoints
Dose Range Finding To identify a range of doses that elicit a pharmacological response without significant toxicity.1, 5, 10, 25, 50Oral (p.o.) or Intraperitoneal (i.p.)Clinical signs of toxicity, body weight changes, behavioral alterations.
Maximum Tolerated Dose (MTD) To determine the highest dose that does not cause unacceptable toxicity.Escalating doses based on dose-range finding results.p.o. or i.p.Morbidity and mortality, detailed clinical observations, gross pathology at necropsy.
Efficacy Studies To evaluate the therapeutic effect of the compound in a disease model.Doses selected based on MTD and dose-range finding studies (e.g., 5, 10, 20 mg/kg).p.o. or i.p.Disease-specific endpoints (e.g., tumor volume, inflammatory markers, behavioral scores).

Note: The suggested dose ranges are starting points and should be optimized based on the specific compound and animal model.

Experimental Protocols: From Formulation to Assessment

The following protocols provide step-by-step guidance for key experimental procedures.

Formulation Protocol for a Poorly Soluble Compound

Given that the solubility of this compound in aqueous vehicles may be limited, a suitable formulation is critical for achieving consistent and reliable in vivo exposure. The following is a general protocol for formulating a poorly soluble compound for oral or intraperitoneal administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Vehicle Preparation: Prepare a fresh vehicle solution on the day of the experiment. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Compound Solubilization:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to the tube to dissolve the compound completely. Vortex thoroughly.

    • Sequentially add PEG400 and Tween 80 to the solution, vortexing after each addition to ensure a homogenous mixture.

    • Slowly add the saline or PBS to the mixture while vortexing to bring the solution to the final desired volume and concentration.

  • Final Formulation: The final formulation should be a clear, homogenous solution. If any precipitation is observed, gentle warming or brief sonication may be used to aid dissolution. The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to minimize potential toxicity.

Diagram of the Formulation Workflow:

G cluster_formulation Formulation Protocol weigh Weigh Compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG400 dissolve_dmso->add_peg vortex Vortex Thoroughly add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline add_saline->vortex final_solution Final Homogenous Solution vortex->final_solution

Caption: Workflow for formulating this compound.

Administration Protocol: Oral Gavage in Mice

Oral gavage is a common method for precise oral administration of compounds to rodents.

Materials:

  • Formulated this compound solution

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-inch flexible plastic or metal with a ball tip for mice)

  • Syringe (1 mL)

  • Animal scale

Protocol:

  • Animal Handling: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Gavage Needle Insertion: With the mouse in a vertical position, gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance.

  • Compound Administration: Once the needle is in the correct position (the ball tip should be palpable in the stomach region), slowly administer the formulated compound.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.

Behavioral Assessment Protocols

Given the potential for this compound to interact with histamine and other neurotransmitter systems, a battery of behavioral tests is recommended to assess its psychoactive properties.

Open Field Test (Locomotor Activity and Anxiety-like Behavior):

This test assesses spontaneous locomotor activity and anxiety-like behavior in a novel environment.

Protocol:

  • Apparatus: A square arena (e.g., 50 cm x 50 cm) with high walls to prevent escape. The arena should be evenly illuminated.

  • Procedure:

    • Place a mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).

    • An automated video tracking system is used to record and analyze various parameters.

  • Parameters Measured:

    • Total distance traveled: A measure of general locomotor activity.

    • Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: A measure of exploratory behavior.

Elevated Plus Maze (Anxiety-like Behavior):

This test is a widely used model for assessing anxiety-like behavior in rodents.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Place a mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

    • An automated video tracking system records the time spent in and entries into each arm.

  • Parameters Measured:

    • Time spent in the open arms: More time in the open arms is indicative of lower anxiety-like behavior.

    • Number of entries into the open arms: A measure of exploratory behavior and anxiety.

Diagram of the In Vivo Study Workflow:

G cluster_workflow In Vivo Experimental Workflow animal_acclimation Animal Acclimation randomization Randomization into Treatment Groups animal_acclimation->randomization administration Compound Administration randomization->administration formulation_prep Compound Formulation formulation_prep->administration behavioral_testing Behavioral Assessments administration->behavioral_testing physiological_testing Physiological Assessments administration->physiological_testing data_analysis Data Analysis & Interpretation behavioral_testing->data_analysis physiological_testing->data_analysis

Caption: General workflow for an in vivo study.

Physiological Assessment Protocols

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema):

This is a classic model for evaluating the acute anti-inflammatory effects of a compound.

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Procedure:

    • Administer this compound or vehicle orally or intraperitoneally.

    • After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Anticancer Efficacy (Xenograft Model):

This model is used to assess the antitumor activity of a compound in vivo.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Implant human cancer cells (e.g., MDA-MB-231 for breast cancer) subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

    • Administer this compound or vehicle according to the predetermined dosing schedule.

    • Measure tumor volume with calipers regularly (e.g., twice a week).

    • Monitor animal body weight and overall health.

  • Data Analysis: Compare the tumor growth rate in the treated groups to the vehicle control group. Calculate the tumor growth inhibition (TGI).

Pharmacokinetic and Toxicological Evaluation

A preliminary pharmacokinetic (PK) study is recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This typically involves administering the compound to a small group of animals and collecting blood samples at various time points to measure plasma drug concentrations.

Toxicology studies are essential to assess the safety profile of the compound. These can range from acute toxicity studies to repeated-dose toxicity studies, depending on the intended therapeutic use.[1]

Parameter Description Methodology
Pharmacokinetics (PK) Study of the time course of drug absorption, distribution, metabolism, and excretion.Serial blood sampling after a single dose, followed by LC-MS/MS analysis of plasma drug concentrations.
Acute Toxicity Assessment of the adverse effects of a single high dose of the compound.Administration of a single dose at or near the MTD, followed by observation for 14 days for signs of toxicity and mortality.
Repeated-Dose Toxicity Evaluation of the toxic effects of the compound after repeated administration over a specific period (e.g., 28 days).Daily administration of the compound at multiple dose levels, followed by comprehensive clinical and pathological examinations.

Conclusion: A Framework for Advancing Research

These application notes provide a foundational framework for conducting robust and meaningful in vivo studies with this compound. By carefully considering study design, employing validated protocols, and adhering to ethical guidelines, researchers can effectively explore the therapeutic potential of this promising compound and contribute to the development of new medicines.

References

  • Mobarakeh, J. I., et al. (2002). Antinociceptive effects of novel histamine H3 and H4 receptor antagonists and their influence on morphine analgesia of neuropathic pain in the mouse. PubMed Central. [Link]

  • Reddy, V. M., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed. [Link]

  • PIPERAZINE-34. Product Information Sheet. [Link]

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  • Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PubMed Central. [Link]

  • 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. NCBI. [Link]

  • Piperazine Citrate. Rwanda FDA. [Link]

  • SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF VETERINARY MEDICINAL PRODUCT Piperazine Citrate Worm Tablets 2. QUALITATIVE AND QU. Veterinary Medicines Directorate. [Link]

  • Evidence for the Role of Histamine H3 Receptor in Alcohol Consumption and Alcohol Reward in Mice. Semantic Scholar. [Link]

  • Toyota, H., et al. (2002). Behavioral characterization of mice lacking histamine H(3) receptors. PubMed. [Link]

  • Alachkar, A., et al. (2022). Experimental Studies Indicate That ST-2223, the Antagonist of Histamine H3 and Dopamine D2/D3 Receptors, Restores Social Deficits and Neurotransmission Dysregulation in Mouse Model of Autism. MDPI. [Link]

  • MRL - Piperazine Summary Report (3). European Medicines Agency. [Link]

  • Piperazine (Pipa-Tabs®) for Dogs and Cats. PetPlace.com. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. [Link]

  • Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. ResearchGate. [Link]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition. [Link]

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Sources

Application Notes and Protocols for Radiolabeling 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tracer Candidate for PET Imaging

Positron Emission Tomography (PET) stands as a powerful non-invasive imaging modality, pivotal in both preclinical research and clinical diagnostics. The specificity and efficacy of PET imaging are intrinsically linked to the development of novel radiotracers that can selectively bind to biological targets of interest. The compound 1-(2,3-dihydro-benzofuran-2-ylmethyl)-piperazine has emerged as a promising scaffold in medicinal chemistry, with derivatives showing affinity for various receptors, including histamine H3 and H4 receptors, making it a valuable candidate for targeting neuroinflammation and other neurological disorders.[1][2]

This document provides a comprehensive guide for the radiolabeling of this compound with Carbon-11 ([¹¹C]), a positron-emitting radionuclide with a half-life of 20.4 minutes.[3] The short half-life of ¹¹C necessitates rapid and efficient radiosynthesis and quality control procedures. We will detail a robust protocol for the synthesis of [¹¹C]this compound, its subsequent quality control, and preliminary in vitro and in vivo evaluation methodologies. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to explore the potential of this novel PET tracer.

Part 1: Radiosynthesis of [¹¹C]this compound

The piperazine moiety of the target compound contains a secondary amine, which is an ideal site for radiolabeling via ¹¹C-methylation. This is a well-established and highly efficient method for the synthesis of ¹¹C-labeled PET tracers.[3][4] The radiosynthesis will proceed via the N-methylation of the desmethyl precursor, this compound, using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

Precursor Synthesis

The synthesis of the desmethyl precursor, this compound, can be achieved through established organic synthesis routes.[1][2][5] A general synthetic scheme is presented below. Researchers should ensure the precursor is of high purity (>98%) before proceeding with radiosynthesis.

dot

cluster_0 Precursor Synthesis 2,3-Dihydrobenzofuran-2-carboxylic_acid 2,3-Dihydrobenzofuran- 2-carboxylic acid Intermediate_1 Intermediate Acid Chloride 2,3-Dihydrobenzofuran-2-carboxylic_acid->Intermediate_1 SOCl₂ or (COCl)₂ Precursor This compound (Desmethyl Precursor) Intermediate_1->Precursor Piperazine, Base

Caption: General synthesis route for the desmethyl precursor.

[¹¹C]Methyl Iodide/[¹¹C]Methyl Triflate Production

[¹¹C]Carbon dioxide ([¹¹C]CO₂) produced from a cyclotron is the starting material for the synthesis of the ¹¹C-methylating agents. [¹¹C]CO₂ is trapped and converted to [¹¹C]methane ([¹¹C]CH₄), which is then reacted with iodine to form [¹¹C]methyl iodide ([¹¹C]CH₃I). [¹¹C]CH₃I can be further converted to the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf) by passing it through a column containing silver triflate.[3]

dot

Cyclotron [¹¹N(p,α)]¹¹C Cyclotron Target CO2 [¹¹C]CO₂ Cyclotron->CO2 CH4 [¹¹C]CH₄ CO2->CH4 LiAlH₄ or H₂/Ni CH3I [¹¹C]CH₃I CH4->CH3I I₂, 500-750 °C CH3OTf [¹¹C]CH₃OTf CH3I->CH3OTf AgOTf Column

Caption: Production of [¹¹C]methylating agents.

Radiosynthesis Protocol

Materials:

  • Desmethyl precursor (this compound): 1-2 mg

  • [¹¹C]Methyl iodide or [¹¹C]methyl triflate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Base (e.g., anhydrous K₂CO₃ or Proton-Sponge®)

  • Reaction vessel (V-vial or similar)

  • Automated radiosynthesis module or shielded hot cell

  • HPLC system with a semi-preparative column (e.g., C18) and a radioactivity detector

Protocol:

  • Preparation: Dissolve 1-2 mg of the desmethyl precursor in 300-500 µL of anhydrous DMF in a sealed reaction vessel. Add a small amount of base if required (e.g., for [¹¹C]CH₃I).

  • Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction vessel containing the precursor solution at room temperature or with gentle heating (e.g., 80-100 °C) for 5-10 minutes. The optimal temperature should be determined empirically.

  • Quenching and Dilution: After the reaction, quench the reaction by adding 1 mL of the HPLC mobile phase.

  • Purification: Inject the crude reaction mixture onto a semi-preparative HPLC system to separate the radiolabeled product from unreacted precursor and other impurities.

  • Formulation: Collect the HPLC fraction containing the purified [¹¹C]this compound. Remove the organic solvent under a stream of nitrogen or by rotary evaporation. Reformulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

  • Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Part 2: Quality Control of the Radiopharmaceutical

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical prior to in vivo studies.[6][7][8] The following QC tests should be performed on each batch of [¹¹C]this compound.

QC Test Method Acceptance Criteria
Radionuclidic Identity Gamma-ray spectroscopyPhotopeak at 511 keV.
Radionuclidic Purity Half-life measurement19.5 - 21.5 minutes.
Radiochemical Purity Analytical Radio-HPLC≥ 95%.
Molar Activity (Aₘ) HPLC with UV and radioactivity detectors> 37 GBq/µmol (> 1 Ci/µmol) at the time of injection.
pH pH meter or calibrated pH strips4.5 - 7.5.[7]
Visual Inspection Direct observationClear, colorless, and free of particulate matter.[6]
Sterility Direct inoculation or membrane filtrationNo microbial growth.[6]
Bacterial Endotoxins (Pyrogens) Limulus Amebocyte Lysate (LAL) test< 175 EU/V, where V is the maximum recommended dose in mL.
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).[6]

dot

cluster_qc QC Procedures Synthesis Radiosynthesis Complete Purification HPLC Purification Synthesis->Purification Formulation Sterile Formulation Purification->Formulation QC Quality Control Testing Formulation->QC Release Release for In Vitro/In Vivo Studies QC->Release All criteria met RCP Radiochemical Purity (Radio-HPLC) QC->RCP A_m Molar Activity QC->A_m pH_Sterility pH, Sterility, Endotoxins QC->pH_Sterility

Sources

Application Notes and Protocols for Assessing the Neuroprotective Effects of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the neuroprotective potential of the novel compound 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine (hereafter referred to as Compound X). Given the prevalence of benzofuran and piperazine moieties in centrally active therapeutic agents, Compound X presents a promising scaffold for neuroprotection.[1][2][3][4][5][6] This guide outlines a structured, multi-tiered experimental approach, beginning with foundational in vitro assays to establish a safety profile and progressing to mechanistic studies to elucidate its mode of action in models of neuronal oxidative stress. Protocols are detailed with scientific rationale, control parameters, and data interpretation guidelines to ensure robust and reproducible findings.

Introduction and Scientific Rationale

Neurodegenerative diseases are often characterized by progressive neuronal loss driven by complex mechanisms, with oxidative stress being a key pathogenic contributor.[7][8][9][10] An imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems leads to damage of critical biomolecules, mitochondrial dysfunction, and ultimately, cell death.[7][8]

Compound X incorporates two privileged heterocyclic scaffolds:

  • Benzofuran: Derivatives of this scaffold have demonstrated significant neuroprotective, antioxidant, and anti-inflammatory activities, including the ability to inhibit β-amyloid aggregation.[1][2][11][12][13]

  • Piperazine: This core is a cornerstone in medicinal chemistry for developing CNS-active agents, with derivatives showing promise in models of Alzheimer's disease by modulating various targets.[3][4][5][6][14]

The combination of these moieties in Compound X suggests a high probability of synergistic or multi-target neuroprotective activity. The following protocols are designed to systematically test the hypothesis that Compound X confers neuroprotection by mitigating oxidative stress and modulating key cell survival pathways.

Strategic Experimental Workflow

A tiered approach is essential for efficiently evaluating a novel compound. We propose a workflow that progresses from broad cytotoxicity screening to specific mechanistic inquiries. This strategy ensures that resources are focused on elucidating the biological activity of Compound X at concentrations that are demonstrated to be non-toxic.

G cluster_0 Phase 1: Foundational In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis A Determine Optimal Concentration Range (MTT Cytotoxicity Assay) B Establish Neuroprotective Efficacy (H2O2 Stress Model + Viability Assays) A->B Non-toxic concentrations C Assess Antioxidant Activity (Intracellular ROS Measurement) B->C D Investigate Anti-Apoptotic Effects (Caspase-3 Activity Assay) C->D E Analyze Key Survival Pathways (Western Blot for PI3K/Akt & Nrf2) D->E F Data Synthesis & Report E->F

Caption: High-level workflow for assessing Compound X.

Foundational In Vitro Protocols: Safety and Efficacy

The initial phase focuses on identifying a safe therapeutic window for Compound X and confirming its protective effects in a validated neuronal stress model. The human neuroblastoma SH-SY5Y cell line is recommended due to its extensive use as a model for neurodegenerative disease research and its ability to be differentiated into a more mature neuron-like phenotype.[15][16]

Cell Culture and Maintenance
  • Cell Line: SH-SY5Y (ATCC® CRL-2266™).

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Protocol 1: Baseline Cytotoxicity Assessment (MTT Assay)

Rationale: Before testing for neuroprotection, it is crucial to determine the concentration range at which Compound X itself does not cause harm to the cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18][19] Live cells with active metabolism convert the yellow MTT salt into a purple formazan product.[18][19]

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium.[19] Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Preparation: Prepare a stock solution of Compound X in sterile DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Replace the medium in each well with 100 µL of medium containing the different concentrations of Compound X. Include "vehicle control" wells treated with medium containing 0.1% DMSO.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[19] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18][19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[18]

Data Interpretation: Calculate cell viability as a percentage relative to the vehicle control. Concentrations that result in >90% cell viability are considered non-toxic and suitable for subsequent neuroprotection assays.

GroupConcentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle Control0 (0.1% DMSO)1.25 ± 0.08100%
Compound X0.11.23 ± 0.0798.4%
Compound X11.26 ± 0.09100.8%
Compound X101.21 ± 0.0696.8%
Compound X501.15 ± 0.1092.0%
Compound X1000.85 ± 0.0968.0%

Table 1: Example data from an MTT cytotoxicity assay. Based on this data, concentrations ≤ 50 µM would be selected for further experiments.

Protocol 2: Neuroprotection Against Oxidative Stress (H₂O₂ Model)

Rationale: Hydrogen peroxide (H₂O₂) is widely used to induce oxidative stress in vitro, as it readily crosses cell membranes and generates ROS, mimicking a key pathological feature of neurodegeneration.[15][16][20][21] This protocol assesses if pre-treatment with Compound X can protect cells from H₂O₂-induced death. Cell viability will be measured by the MTT assay, and cell death (membrane rupture) will be quantified by the Lactate Dehydrogenase (LDH) release assay.[22][23] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[22][23][24]

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates as described in Protocol 1.

  • Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of Compound X (e.g., 1 µM, 10 µM, 50 µM) or vehicle (0.1% DMSO). Incubate for 2-4 hours.

  • Oxidative Insult: Add H₂O₂ to the wells to a final concentration known to induce ~50% cell death (e.g., 100-300 µM; this must be optimized for your specific cell passage and conditions).[16][21] Do not add H₂O₂ to the "untreated control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Assessment:

    • For LDH Assay: Carefully collect 50 µL of supernatant from each well. Perform the LDH assay according to the manufacturer's protocol.[23][25][26] This involves adding the supernatant to a reaction mixture and measuring the formation of a colored product at ~490 nm.[22][23]

    • For MTT Assay: Proceed with the remaining cells in the plate as described in Protocol 1, steps 5-7.

Experimental Groups:

  • Untreated Control: Cells with medium only.

  • Vehicle + H₂O₂: Cells treated with vehicle, then H₂O₂ (represents maximal damage).

  • Compound X + H₂O₂: Cells pre-treated with Compound X, then H₂O₂.

  • Compound X alone: Cells treated with the highest dose of Compound X only (toxicity control).

Data Interpretation: A successful neuroprotectant will significantly increase cell viability (MTT) and decrease LDH release compared to the "Vehicle + H₂O₂" group.

Mechanistic Investigation Protocols

Once neuroprotective efficacy is confirmed, the next phase investigates the underlying mechanisms. Based on the structures of benzofuran and piperazine, a primary hypothesis is that Compound X acts as an antioxidant and/or anti-apoptotic agent.

Protocol 3: Assessment of Intracellular ROS (DCFDA Assay)

Rationale: This assay directly measures the primary hypothesized activity of Compound X: its ability to reduce intracellular ROS levels. The 2',7'-dichlorofluorescin diacetate (DCFDA or H2DCFDA) probe is a cell-permeable, non-fluorescent molecule.[27][28][29] Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it into the highly fluorescent DCF, and the fluorescence intensity is proportional to the amount of ROS.[28][29]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with Compound X and H₂O₂ as described in Protocol 2.

  • DCFDA Loading: After the desired treatment period (e.g., 6-24 hours), remove the treatment medium and wash the cells gently with warm PBS.

  • Incubation: Add 100 µL of 10-20 µM DCFDA solution (in serum-free medium or PBS) to each well.[27] Incubate for 30-45 minutes at 37°C, protected from light.

  • Wash: Remove the DCFDA solution and wash the cells again with warm PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[28]

Data Interpretation: A significant reduction in fluorescence in the "Compound X + H₂O₂" group compared to the "Vehicle + H₂O₂" group indicates that Compound X has intracellular antioxidant activity.

Protocol 4: Assessment of Apoptosis (Caspase-3 Activity Assay)

Rationale: Oxidative stress is a potent trigger of apoptosis, a programmed cell death pathway. Caspase-3 is a key "executioner" caspase in this process.[30][31] This assay uses a synthetic substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) that is specifically cleaved by active caspase-3, releasing a chromophore or fluorophore.[30][31][32] The signal intensity is directly proportional to caspase-3 activity.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in a standard 96-well plate as described in Protocol 2.

  • Cell Lysis: After the 24-hour incubation, lyse the cells according to the specific assay kit manufacturer's instructions. This typically involves adding a supplied lysis buffer and incubating on ice.

  • Assay Reaction: Transfer the cell lysates to a new plate. Add the caspase-3 substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement: Measure the absorbance (for colorimetric assays, ~405 nm) or fluorescence (for fluorometric assays, e.g., Ex/Em = 380/460 nm) using a plate reader.[30][31]

Data Interpretation: A significant decrease in the signal in the "Compound X + H₂O₂" group relative to the "Vehicle + H₂O₂" group suggests that Compound X protects neurons by inhibiting the apoptotic cascade.

Advanced Mechanistic Analysis: Signaling Pathways

To provide deeper insight, we must investigate the upstream signaling pathways that regulate antioxidant defenses and cell survival. The PI3K/Akt and Nrf2 pathways are critical regulators of neuronal survival and are often modulated by neuroprotective compounds.[33][34][35][36][37][38][39][40]

Rationale:

  • PI3K/Akt Pathway: This is a central pro-survival signaling cascade. Activation (phosphorylation) of Akt promotes cell survival by inhibiting pro-apoptotic proteins and activating other survival factors.[33][37][38]

  • Nrf2 Pathway: Nrf2 is a master transcriptional regulator of the antioxidant response.[34][35][36][39] Under stress, it translocates to the nucleus and drives the expression of numerous antioxidant and cytoprotective genes.[34][36][39]

G CompoundX Compound X PI3K PI3K CompoundX->PI3K Activates? Nrf2 Nrf2 CompoundX->Nrf2 Stabilizes? ROS Oxidative Stress (e.g., H2O2) Keap1 Keap1 ROS->Keap1 Inactivates Apoptosis Apoptosis ROS->Apoptosis Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Survival Neuronal Survival pAkt->Survival pAkt->Apoptosis Keap1->Nrf2 Degradation Nrf2_nuc Nrf2 (Nuclear) Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Transcription Antioxidant->ROS Neutralizes

Caption: Hypothesized signaling pathways for Compound X.

Protocol: Western Blot Analysis

  • Cell Culture and Lysis: Culture SH-SY5Y cells in 6-well plates and treat as previously described. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Nrf2

      • β-Actin or GAPDH (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation:

  • An increase in the ratio of p-Akt/Total Akt in cells treated with Compound X would support activation of the PI3K/Akt pathway.

  • An increase in the total Nrf2 protein levels (indicating stabilization and reduced degradation) would support activation of the Nrf2 antioxidant response.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of the neuroprotective properties of this compound. Positive results from these assays—demonstrating low cytotoxicity, protection against oxidative stress, ROS scavenging, inhibition of apoptosis, and modulation of the Akt and/or Nrf2 pathways—would provide a strong rationale for advancing Compound X into more complex models, such as primary neuronal cultures, iPSC-derived neurons, and eventually, in vivo models of neurodegenerative disease.

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cell viability assays (MTT, LDH) for 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cell Viability Assessment of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine Using MTT and LDH Assays

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of two fundamental cell viability assays—MTT and Lactate Dehydrogenase (LDH)—for evaluating the cytotoxic potential of the compound this compound. This compound and its derivatives have been investigated for a range of biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects, making cytotoxicity assessment a critical step in its preclinical evaluation.[1][2][3][4]

This guide moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to data generation and interpretation.

Introduction: The Rationale for Dual-Assay Cytotoxicity Profiling

This compound belongs to a class of heterocyclic compounds with significant therapeutic interest.[5][6] Preliminary studies have indicated that while some derivatives show low toxicity in certain contexts, a thorough understanding of their impact on cell health is essential.[1][2] Some related benzofuran piperazine structures have been specifically investigated as potential anticancer agents, where cytotoxicity is a desired outcome.[4]

Cell viability assays are foundational in toxicology and drug discovery, providing quantitative data on how a compound affects cellular health.[7][8] No single assay can provide a complete picture. Therefore, we employ a dual-assay approach:

  • The MTT Assay: Measures metabolic activity, serving as an indicator of cellular health and mitochondrial function.[9] A decrease in metabolic activity is often an early sign of cytotoxicity or cytostatic effects.

  • The LDH Assay: Measures membrane integrity by quantifying the release of lactate dehydrogenase, a stable cytosolic enzyme, from damaged cells.[10][11] This is a marker of late-stage apoptosis or necrosis.

By using these two assays in parallel, researchers can gain a more nuanced understanding of the mechanism of cell death induced by this compound. For example, a compound might reduce metabolic activity (detected by MTT) long before it causes the membrane rupture that leads to LDH release.[12][13]

The MTT Assay: Assessing Metabolic Viability

Core Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14][15] The foundational principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into an insoluble purple formazan product. This conversion is accomplished by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells.[9][16] The quantity of formazan produced is directly proportional to the number of viable cells.[14] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured with a spectrophotometer.[15]

Detailed Experimental Protocol for MTT Assay

This protocol is optimized for adherent cells cultured in a 96-well plate format.

A. Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Dissolve MTT in sterile phosphate-buffered saline (PBS). Vortex or sonicate to ensure it is fully dissolved. Filter-sterilize the solution using a 0.22 µm filter and store it at -20°C, protected from light.[16] MTT is light-sensitive, so all steps involving this reagent should be performed with minimal light exposure.[17]

  • Solubilization Buffer: A common and effective buffer is DMSO. Isopropanol with 0.04 N HCl or a solution of 10% SDS in 0.01 M HCl can also be used.

B. Experimental Workflow:

  • Cell Seeding:

    • Harvest cells that are in a healthy, logarithmic growth phase.

    • Perform a cell count and determine the optimal seeding density. This is a critical step and should be determined empirically for each cell line to ensure that cells are not over-confluent by the end of the experiment (typically 1,000 to 100,000 cells per well).[18]

    • Seed cells in a 96-well flat-bottom plate in a volume of 100 µL of complete culture medium per well.

    • To mitigate "edge effects," which can be caused by uneven evaporation, fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[17][18]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14][15]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is crucial to determine the solubility of the compound and use an appropriate solvent, such as DMSO. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[18]

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.

    • Essential Controls:

      • Untreated Control: Cells treated with culture medium only.

      • Vehicle Control: Cells treated with medium containing the same final concentration of the solvent (e.g., DMSO) used for the test compound.

      • Medium Background Control: Wells containing medium only (no cells) to subtract background absorbance.[16]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • Assay Execution:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form within the viable cells.[15]

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[15][16]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or cell debris.[16]

    • Read the plate within 1 hour of adding the solubilization solution.[16]

MTT Assay Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Seed Seed Cells in 96-well Plate Incubate_Attach Incubate 24h for Attachment Seed->Incubate_Attach Prepare_Compound Prepare Serial Dilutions of Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_Exposure Incubate for Exposure Time (24-72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT Reagent (10 µL/well) Incubate_Formazan Incubate 2-4h for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Aspirate Medium & Solubilize Formazan Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: General experimental workflow for the MTT assay.

Data Analysis and Presentation
  • Correct for Background: Subtract the average absorbance of the medium background control wells from all other absorbance readings.

  • Calculate Percent Viability:

    • % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) * 100

  • Data Presentation: Summarize the results in a table and plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC₅₀ value (the concentration that inhibits cell viability by 50%) can be determined using non-linear regression analysis.[15]

Table 1: Illustrative MTT Assay Data for this compound

Compound Conc. (µM) Mean Absorbance (570 nm) Std. Deviation % Viability
0 (Vehicle Control) 1.254 0.088 100%
1 1.189 0.075 94.8%
5 1.052 0.091 83.9%
10 0.845 0.063 67.4%
25 0.511 0.049 40.7%
50 0.238 0.031 19.0%

| 100 | 0.102 | 0.025 | 8.1% |

The LDH Assay: Assessing Membrane Integrity

Core Principle

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies cell death by measuring the loss of membrane integrity.[20] LDH is a stable enzyme found in the cytoplasm of all cells.[10][11] When the plasma membrane is damaged—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding culture medium.[10][21]

The assay relies on a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which involves the reduction of NAD⁺ to NADH.[20] A second enzyme, diaphorase, then uses the newly formed NADH to reduce a tetrazolium salt (like INT) into a colored formazan product.[20][22] The amount of formazan produced is directly proportional to the amount of LDH released into the medium, serving as a quantitative measure of cytotoxicity.[20]

Detailed Experimental Protocol for LDH Assay

A. Reagent Preparation:

  • Assay Buffer, Substrate Mix, and Stop Solution: These are typically provided in commercial kits. Prepare the final Reaction Mixture according to the manufacturer's instructions, usually by combining the assay buffer and substrate mix.[22] Protect the Reaction Mixture from light.

B. Experimental Workflow:

  • Cell Seeding and Treatment:

    • Follow the exact same steps for cell seeding and compound treatment as described in the MTT protocol (Section 2.2, Steps B1 and B2). Using parallel plates from the same cell suspension is ideal for direct comparison.

  • Preparation of Controls and Samples:

    • At the end of the treatment period, prepare the maximum LDH release controls. Add 10 µL of a lysis solution (e.g., 10X Lysis Buffer, often provided in kits, or 1% Triton X-100) to the control wells designated for maximum release.

    • Incubate the plate for 45 minutes at 37°C.

    • Centrifuge the 96-well plate at 250 x g for 3-5 minutes to pellet any detached cells and debris.[22][23] This step ensures that only LDH from the supernatant is measured.

  • Assay Execution:

    • Carefully transfer 50 µL of the cell-free supernatant from each well of the treatment plate to a new, clean 96-well flat-bottom plate.[22]

    • Essential Controls on the Assay Plate:

      • Spontaneous LDH Release: Supernatant from untreated/vehicle control cells.

      • Maximum LDH Release: Supernatant from cells treated with lysis buffer.

      • Medium Background: Culture medium without cells to control for LDH activity in the serum.[10][23]

    • Add 50 µL of the prepared Reaction Mixture to each well of the new assay plate.[22]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[22]

    • Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.[22]

  • Data Acquisition:

    • Measure the absorbance at 490 nm. A background reading at 680 nm should also be taken and subtracted from the 490 nm reading to correct for instrument noise.[22]

LDH Assay Workflow Diagram

LDH_Workflow cluster_prep Phase 1: Preparation & Treatment cluster_sample Phase 2: Sample Collection cluster_assay Phase 3: Assay Seed_Treat Seed & Treat Cells as per MTT Protocol Add_Lysis Add Lysis Buffer to 'Max Release' Wells Seed_Treat->Add_Lysis Centrifuge Centrifuge Plate (250 x g, 5 min) Add_Lysis->Centrifuge Transfer Transfer 50 µL Supernatant to New Plate Centrifuge->Transfer Add_Reaction_Mix Add 50 µL Reaction Mix Incubate_RT Incubate 30 min at Room Temp Add_Reaction_Mix->Incubate_RT Add_Stop Add 50 µL Stop Solution Incubate_RT->Add_Stop Read_Absorbance Read Absorbance at 490 nm Add_Stop->Read_Absorbance

Caption: General experimental workflow for the LDH assay.

Data Analysis and Presentation
  • Correct for Background: Subtract the average absorbance of the medium background control from all other values.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

  • Data Presentation: Summarize the results in a table and plot percent cytotoxicity against compound concentration.

Table 2: Illustrative LDH Assay Data for this compound

Control / Compound Conc. (µM) Mean Absorbance (490 nm) Corrected Absorbance % Cytotoxicity
Medium Background 0.150 N/A N/A
Spontaneous Release 0.285 0.135 0%
Maximum Release 1.855 1.705 100%
1 0.301 0.151 1.0%
5 0.345 0.195 3.8%
10 0.498 0.348 13.6%
25 0.952 0.802 42.5%
50 1.558 1.408 81.1%

| 100 | 1.812 | 1.662 | 97.3% |

Synthesizing Results: A Mechanistic Insight

Comparing the results from the MTT and LDH assays provides a more comprehensive view of the compound's cytotoxic mechanism.

Logic_Diagram cluster_mtt Metabolic Health cluster_ldh Membrane Integrity Compound Test Compound (this compound) Cell Viable Cell Compound->Cell Mitochondria Mitochondrial Dehydrogenases Cell->Mitochondria Impacts Membrane Intact Plasma Membrane Cell->Membrane Impacts MTT_Assay MTT Assay (Measures Activity) Mitochondria->MTT_Assay Enzymatic Reduction Result1 Result Interpretation: Early metabolic disruption MTT_Assay->Result1 Membrane->LDH_Released Rupture LDH_Assay LDH Assay (Measures Release) Result2 Result Interpretation: Late-stage necrosis/lysis LDH_Assay->Result2 LDH_Released->LDH_Assay

Caption: Complementary nature of MTT and LDH assays.

  • Scenario 1: High MTT Inhibition, Low LDH Release: This suggests the compound is cytostatic or induces apoptosis via a pathway that initially compromises mitochondrial function without immediately destroying the cell membrane.

  • Scenario 2: Correlated MTT and LDH Results: This indicates a more rapid, necrotic mode of cell death where metabolic shutdown and membrane rupture occur in a similar timeframe.

  • Scenario 3: Low MTT Inhibition, High LDH Release: This is a rare scenario but could point to a mechanism that directly targets the cell membrane, causing rapid lysis without first inhibiting metabolism.

Troubleshooting Common Assay Issues

Problem Possible Cause(s) Recommended Solution(s)
Both Assays: High Replicate Variability Inaccurate pipetting; inconsistent cell seeding; "edge effects".Calibrate pipettes. Ensure a homogenous single-cell suspension before seeding. Avoid using outer wells for experimental data.[17][18]
MTT: Low Absorbance Readings Cell density is too low; insufficient incubation time with MTT; cells are unhealthy or not in log phase.Optimize cell seeding density through a titration experiment. Increase MTT incubation time (e.g., to 4 hours). Use healthy, consistently passaged cells.[18]
MTT: High Background Microbial contamination; phenol red or serum components in the medium interfering with the assay.Visually inspect plates for contamination. Use phenol red-free medium during the MTT incubation step.[18]
MTT: Compound Interference The test compound is colored or has reducing properties that can directly reduce MTT.Run a control with the compound in cell-free medium to check for direct MTT reduction. If interference occurs, consider an alternative viability assay.[24]
LDH: High Spontaneous Release Cells are over-confluent; overly forceful pipetting during media changes; cells are inherently unhealthy.Optimize seeding density to avoid over-confluency. Handle cells gently. Ensure optimal culture conditions.[10]
LDH: High Background in Medium The serum used in the culture medium has high endogenous LDH activity.Test the serum for LDH activity or reduce the serum concentration during the assay period.[10][18]
LDH: Low Signal Despite Visible Cell Death The compound inhibits the LDH enzyme itself; assay performed too early for significant LDH release.Test for enzyme inhibition by adding the compound to the maximum release (lysed cell) control. Increase the compound treatment duration and perform a time-course experiment.[18]

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Unknown Source. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • Corrêa, R., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit Technical Manual. Retrieved from [Link]

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • Otto, A. M. (2022). How to explain LDH assay and MTT assay results?. ResearchGate. Retrieved from [Link]

  • Schoonen, W. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Corrêa, R., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H 3 R/H 4 R. PubMed. Retrieved from [Link]

  • dos Santos, R. G., et al. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). Anyone familiar with LDH assay and MTT assay?. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability assays with selected compounds in various cell lines. Retrieved from [Link]

  • dos Santos, R. G., et al. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting of the lactate dehydrogenase (LDH) assay. Retrieved from [Link]

  • Hyatt, K. K., et al. (2015). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. Retrieved from [Link]

  • Monteiro-Riviere, N. A., et al. (2009). Particle-induced artifacts in the MTT and LDH viability assays. PMC - NIH. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Retrieved from [Link]

  • Meruva, S., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]

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Application Notes and Protocols for Competitive Binding Assays of Histamine H3 and H4 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Histamine H3 and H4 Receptors

The histamine H3 and H4 receptors, both members of the G protein-coupled receptor (GPCR) superfamily, have emerged as significant targets for therapeutic intervention in a range of pathologies. The H3 receptor is predominantly expressed in the central nervous system (CNS), where it acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[1][2] This positions the H3 receptor as a key target for CNS disorders such as narcolepsy, Alzheimer's disease, Parkinson's disease, and tic disorders.[3] The approval of the H3 receptor inverse agonist pitolisant for narcolepsy underscores the therapeutic viability of modulating this receptor.[1]

The H4 receptor, in contrast, is primarily found on hematopoietic cells, including mast cells and leukocytes. Its involvement in inflammatory responses and immune cell chemotaxis makes it a compelling target for allergic and inflammatory conditions like asthma and allergies.[4] Given the high sequence homology between the H3 and H4 receptors, developing selective ligands is a critical challenge in drug discovery, necessitating robust and precise pharmacological assays.[3]

This guide provides a comprehensive overview and detailed protocols for conducting competitive radioligand binding assays to characterize the affinity of novel compounds for the human H3 and H4 receptors. We will delve into the principles of the assay, from membrane preparation to data analysis, with a focus on ensuring scientific rigor and generating reliable, reproducible data.

The Principle of Competitive Radioligand Binding Assays

Competitive binding assays are a cornerstone of receptor pharmacology, allowing for the determination of the affinity (Ki) of an unlabeled test compound for a specific receptor.[5][6] The assay relies on the principle of competition between a radiolabeled ligand (radioligand) with known affinity and a non-radiolabeled test compound for a finite number of receptor binding sites.[7] By measuring the ability of increasing concentrations of the test compound to displace the radioligand, we can determine the concentration at which 50% of the radioligand is inhibited from binding (the IC50 value). This value is then used to calculate the inhibitory constant (Ki) of the test compound, a measure of its binding affinity.[8][9]

Visualizing the Competitive Binding Assay Workflow

The following diagram illustrates the fundamental steps involved in a typical competitive radioligand binding assay using the filtration method.

Competitive Binding Assay Workflow Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., HEK293 cells expressing H3R/H4R) Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Receptor_Source->Membrane_Prep Isolate Membranes Assay_Components Assay Components: - Receptor Membranes - Radioligand ([3H]-Ligand) - Test Compound (Unlabeled) - Assay Buffer Incubation Incubation (Allow to reach equilibrium) Assay_Components->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Washing Washing (Remove unbound radioligand) Filtration->Washing Scintillation_Counting Scintillation Counting (Quantify bound radioactivity) Washing->Scintillation_Counting Data_Plotting Plot % Inhibition vs. [Test Compound] Scintillation_Counting->Data_Plotting IC50_Determination Determine IC50 (Non-linear regression) Data_Plotting->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

PART 1: Receptor Preparation - The Foundation of a Reliable Assay

The quality of the receptor preparation is paramount for obtaining accurate and reproducible binding data. For H3 and H4 receptor assays, membranes from cells stably or transiently expressing the human receptor are commonly used.[1] While intact cells can be used, isolated membranes often provide less variability and are the preferred choice for many applications.[10][11]

Protocol 1: Membrane Preparation from Cultured Cells

This protocol is adapted from standard methodologies for preparing GPCR-containing membranes.[5][12][13]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold

  • Storage Buffer: Lysis buffer containing 10% sucrose as a cryoprotectant

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Cell Harvesting: Harvest cultured cells (e.g., HEK293-hH3R or HEK293-hH4R) and wash the cell pellet with ice-cold PBS. Centrifuge at low speed (e.g., 1,000 x g for 5-10 minutes) at 4°C to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Disrupt the cells using a Dounce homogenizer (10-20 strokes) or sonication on ice. The goal is to lyse the cells without disrupting the integrity of the membranes.

  • Removal of Debris: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) at 4°C to pellet nuclei and large cellular debris.

  • Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 - 40,000 x g for 20-30 minutes) at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer to wash away cytosolic components. Repeat the high-speed centrifugation.

  • Final Preparation and Storage: Resuspend the final membrane pellet in storage buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquoting and Storage: Aliquot the membrane preparation and store at -80°C until use. Snap-freezing in liquid nitrogen is recommended.

PART 2: The Competitive Binding Assay - Step-by-Step Protocols

The following protocols detail the steps for performing competitive binding assays for the H3 and H4 receptors. The choice of radioligand is critical and should be based on high affinity and selectivity for the target receptor.

Key Assay Parameters & Reagents
ParameterHistamine H3 ReceptorHistamine H4 ReceptorRationale
Radioligand [3H]UR-MN259 or [3H]N-α-methylhistamine ([3H]NAMH)[3H]histamineHigh affinity and selectivity for the respective receptors.[1][3][4]
Non-specific Binding (NSB) Definer 10 µM Clobenpropit or Pitolisant100 µM HistamineA high concentration of an unlabeled ligand to saturate all specific binding sites.[14]
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.450 mM Tris-HCl, pH 7.4Provides a stable pH and ionic environment for receptor-ligand interactions.
Incubation Temperature 30°C25-30°CBalances receptor stability with achieving binding equilibrium in a reasonable timeframe.
Incubation Time 60-90 minutes60 minutesDetermined from kinetic experiments to ensure the binding reaction has reached equilibrium.[8]
Protocol 2: H3 Receptor Competitive Binding Assay

This protocol is based on established methods for H3 receptor binding.[2][15]

Procedure:

  • Assay Plate Preparation: In a 96-well plate, set up the following in triplicate:

    • Total Binding (TB): 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM clobenpropit (or another suitable H3 antagonist).

    • Test Compound: 50 µL of varying concentrations of the test compound (typically a 10-point dilution series).

  • Radioligand Addition: Add 50 µL of [3H]UR-MN259 (at a final concentration at or below its Kd, e.g., 0.5 nM) to all wells.[3][16]

  • Receptor Addition: Add 150 µL of the prepared H3 receptor membrane suspension (typically 5-20 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[13]

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[13]

  • Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Protocol 3: H4 Receptor Competitive Binding Assay

This protocol is adapted from methodologies used for H4 receptor characterization.[4][17]

Procedure:

  • Assay Plate Preparation: In a 96-well plate, set up the following in triplicate:

    • Total Binding (TB): 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of 100 µM unlabeled histamine.

    • Test Compound: 50 µL of varying concentrations of the test compound.

  • Radioligand Addition: Add 50 µL of [3H]histamine (at a final concentration near its Kd for the H4 receptor, e.g., 10-20 nM) to all wells.

  • Receptor Addition: Add 150 µL of the prepared H4 receptor membrane suspension (typically 5-20 µg of protein per well) to all wells.

  • Incubation: Incubate the plate at 25-30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Follow the same termination, filtration, and washing steps as described in Protocol 2.

  • Detection: Dry the filter plate, add scintillation cocktail, and quantify the bound radioactivity.

PART 3: Data Analysis and Interpretation

Accurate data analysis is crucial for deriving meaningful affinity values. The raw data, typically in counts per minute (CPM) or disintegrations per minute (DPM), must be processed to determine the IC50 and subsequently the Ki of the test compound.

Step 1: Calculating Specific Binding

For each concentration of the test compound, the specific binding is calculated as follows: Specific Binding = Total Binding (at that concentration) - Non-specific Binding

It is essential that non-specific binding is low, ideally less than 30% of the total binding, to ensure a good signal-to-noise ratio.[14][16] High non-specific binding can be caused by various factors, including ligand properties (hydrophobicity, charge) and suboptimal assay conditions.[14]

Step 2: Determining the IC50

The calculated specific binding data is then normalized and plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated using non-linear regression analysis. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[18]

Step 3: Calculating the Ki using the Cheng-Prusoff Equation

The IC50 is dependent on the concentration and affinity of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation is used:[8][9]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • Ki: The inhibition constant of the test compound.

  • IC50: The concentration of the test compound that inhibits 50% of specific binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor.

The Kd of the radioligand should be predetermined through saturation binding experiments.[6]

Advanced Methodologies: Scintillation Proximity Assay (SPA)

As an alternative to the traditional filtration method, the Scintillation Proximity Assay (SPA) offers a homogeneous, "mix-and-measure" format that eliminates the need for a separation step.[19][20][21]

The Principle of SPA

In an SPA, receptor membranes are immobilized onto scintillant-containing beads. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to allow the energy from the radioactive decay to stimulate the scintillant, generating a light signal.[22][23] Unbound radioligand in the solution is too far away to cause light emission.[20]

SPA_Principle Principle of Scintillation Proximity Assay (SPA) cluster_bound Bound Radioligand cluster_unbound Unbound Radioligand Bead SPA Bead (with Scintillant) Receptor Receptor Light Light Emission Radioligand_Bound [3H] Receptor->Radioligand_Bound Binding Radioligand_Bound->Bead Energy Transfer (Proximity) Bead2 SPA Bead (with Scintillant) Radioligand_Free [3H] Radioligand_Free->Bead2 Too far for Energy Transfer

Caption: Proximity-dependent signal generation in SPA.

SPA technology is highly amenable to high-throughput screening (HTS) due to its simplified workflow and reduced handling steps.[16][20]

Conclusion

Competitive binding assays are indispensable tools for the characterization of ligands targeting the histamine H3 and H4 receptors. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can generate high-quality, reliable data to advance the development of novel therapeutics for a variety of debilitating diseases. The choice between traditional filtration assays and modern homogeneous techniques like SPA will depend on the specific application, throughput requirements, and available instrumentation.

References

  • Principle of time-resolved Scintillation Proximity Assay (SPA) to...
  • Non-Specific Binding: What You Need to Know - Surmodics IVD. (URL: )
  • Strategies for reducing non-specific binding in receptor assays - Benchchem. (URL: )
  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - NIH. (URL: )
  • On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed. (URL: )
  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - NIH. (URL: )
  • Non Specific Binding (NSB) in Antigen-Antibody Assays - Rusling Research Group. (URL: )
  • An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine - Benchchem. (URL: )
  • Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PubMed Central. (URL: )
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: )
  • Scintillation Proximity Assays | Revvity. (URL: )
  • Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor | ACS Medicinal Chemistry Letters - ACS Public
  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - Semantic Scholar. (URL: )
  • Pharmacological characterization of seven human histamine H3 receptor isoforms - bioRxiv. (URL: )
  • Histamine binding modes. 2D-binding mode of histamine within the H3...
  • Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC - PubMed Central. (URL: )
  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. - Revvity. (URL: )
  • Radioligand binding methods for membrane preparations and intact cells - PubMed. (URL: )
  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs - Publikationsserver der Universität Regensburg. (URL: )
  • Assay setup for competitive binding measurements - NanoTemper Technologies. (URL: )
  • Radioligand binding methods for membrane preparations and intact cells - ResearchG
  • Ligand binding assays at equilibrium: validation and interpret
  • nonspecific binding in immunoassays - CANDOR Bioscience GmbH. (URL: )
  • Saturation Binding Assay Guidelines: Kd & Ki Determin
  • For Fluorescence-Based Competitive Binding Assays - umich.edu. (URL: )
  • Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf. (URL: )
  • Synthesis and binding assays of H3-receptor ligands - PubMed. (URL: )
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: )
  • Radioligand Binding Assay | Gifford Bioscience. (URL: )
  • Mapping histamine H4 receptor–ligand binding modes - ResearchG
  • Radioligand binding assays and their analysis - PubMed. (URL: )
  • Application Notes and Protocols for Radioligand Binding Assay with Histaprodifen - Benchchem. (URL: )
  • Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed. (URL: )

Sources

Troubleshooting & Optimization

optimizing reaction conditions for dihydro-benzofuran-piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dihydro-benzofuran-piperazine scaffolds. As a Senior Application Scientist, my goal is to provide you with actionable insights and robust protocols to overcome common challenges in this area of synthetic chemistry. This guide is structured to address issues from first principles, ensuring you not only solve the immediate problem but also understand the underlying chemical causality.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis. For more detailed protocols and explanations, please refer to the in-depth Troubleshooting Guides .

Q1: My reaction yield is consistently low or zero. What are the most common culprits?

A: Low yield is a multifaceted issue. The primary factors to investigate are:

  • Catalyst Inactivity: If you are using a palladium-catalyzed reaction like a Buchwald-Hartwig amination, the catalyst may have decomposed (indicated by the formation of palladium black). This is often due to insufficient degassing or impure reagents.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base selection are critical. A reaction that works for one substrate pair may not work for another. Systematic screening is often necessary.

  • Poor Quality Reagents: Solvents must be anhydrous for most cross-coupling reactions. The purity of your starting materials (the dihydro-benzofuran intermediate and the piperazine) is also paramount.

  • Competing Side Reactions: Depending on your chosen synthetic route, side reactions like hydrodehalogenation (in cross-coupling) or the formation of undesired regioisomers can consume starting material.

Q2: I'm observing multiple spots on my TLC/LC-MS that are difficult to separate from my product. What are these impurities?

A: Common impurities include unreacted starting materials, homo-coupled byproducts (in cross-coupling reactions), or products of side reactions. For instance, in a reductive amination, you might see partially reacted imine intermediates or over-alkylated piperazine products. Careful analysis of the mass-to-charge ratios in your LC-MS can help identify these species.

Q3: How do I choose the right synthetic strategy to couple the piperazine to the dihydro-benzofuran core?

A: The choice of strategy depends heavily on the functional groups present on your specific dihydro-benzofuran scaffold.

  • Buchwald-Hartwig Amination: This is a powerful and versatile method for coupling an aryl halide or triflate with piperazine. It offers broad functional group tolerance.[1]

  • Nucleophilic Aromatic Substitution (SNAr): If the dihydro-benzofuran ring is activated with a strong electron-withdrawing group (like a nitro group) ortho or para to a leaving group (e.g., a halide), SNAr can be a simple, metal-free alternative.[1]

  • Reductive Amination: If you have a dihydro-benzofuran derivative with a ketone or aldehyde functionality, reductive amination with piperazine is an excellent choice.[1][2]

Q4: My purification by column chromatography is resulting in significant product loss. Are there better methods?

A: The basic nature of the piperazine moiety can cause streaking on silica gel. Pre-treating the silica with a base like triethylamine (e.g., using a solvent system like Hexane/Ethyl Acetate with 1% triethylamine) can mitigate this. Alternatively, consider an acid-base extraction during your workup to isolate your basic product from neutral or acidic impurities. In some cases, crystallization can be a highly effective purification method that avoids chromatography altogether.

In-Depth Troubleshooting Guides

This section provides detailed, protocol-driven solutions to complex synthetic challenges.

Guide 1: Optimizing the Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone reaction for forming the crucial C-N bond between the dihydro-benzofuran and piperazine moieties.[1] However, its success is highly dependent on the careful orchestration of several components.

Problem: Low conversion and/or significant side-product formation (e.g., hydrodehalogenation).

This common issue points to a problem within the catalytic cycle. The goal is to ensure the rate of reductive elimination (forming the desired C-N bond) is much faster than any competing pathways.

Causality: The choice of ligand and base is paramount. The ligand's electronic and steric properties directly influence the rates of oxidative addition and reductive elimination. The base must be strong enough to deprotonate the piperazine without causing degradation of the substrate or ligand.

Workflow for Optimization

The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction.

G cluster_0 Troubleshooting Low Yield in Buchwald-Hartwig Amination Start Low Yield Observed Check_Catalyst Check Catalyst & Reagents Start->Check_Catalyst Initial Check Check_Catalyst->Start Reagents/Catalyst Degraded. Replace. Screen_Ligand Screen Ligands Check_Catalyst->Screen_Ligand Reagents OK Screen_Base Screen Bases Screen_Ligand->Screen_Base Select Best Ligand Screen_Solvent Screen Solvents/Temp Screen_Base->Screen_Solvent Select Best Base Optimized Optimized Conditions Screen_Solvent->Optimized Final Conditions

Caption: A decision tree for systematically troubleshooting a low-yielding Buchwald-Hartwig reaction.

Step-by-Step Optimization Protocol:

  • Verify Reagent Quality:

    • Catalyst: Use a fresh source of Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst). Ensure ligands are stored under inert atmosphere.

    • Solvents: Use anhydrous, degassed solvents. Toluene and dioxane are common choices. Degas by sparging with argon or nitrogen for at least 30 minutes.

    • Base: Ensure the base is a fine, dry powder. Clumps can indicate water absorption, which is detrimental to the reaction.

  • Systematic Screening (See Table 1): Set up parallel reactions to screen key parameters. Start with the ligand, as it often has the most dramatic effect.

    • Ligand Screening: Test a range of phosphine ligands with varying steric bulk and electron-donating ability (e.g., XPhos, RuPhos, SPhos). Bulky, electron-rich ligands generally accelerate the key steps in the catalytic cycle.

    • Base Screening: The pKa and solubility of the base are critical. Common choices include NaOtBu, K₂CO₃, and Cs₂CO₃.[3] Sodium tert-butoxide is a strong, non-nucleophilic base often effective for piperazine couplings.

    • Solvent and Temperature Screening: The polarity and boiling point of the solvent affect reagent solubility and reaction rate. Toluene or dioxane at 80-110 °C is a standard starting point.

Table 1: Example Screening Conditions for Buchwald-Hartwig Amination

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100Result 1
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene100Result 2
3Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2.0)Dioxane100Result 3
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane100Result 4
Guide 2: Addressing Challenges in Reductive Amination

Reductive amination is a robust method for coupling a dihydro-benzofuran ketone/aldehyde with piperazine. The primary challenges are achieving complete conversion and preventing over-alkylation of the second nitrogen on the piperazine.

Problem: Incomplete reaction, formation of a stable imine intermediate, or dialkylation of the piperazine.

Causality:

  • Inefficient Imine Formation: The initial condensation to form the iminium ion can be slow or unfavorable, especially with sterically hindered ketones. This step is often acid-catalyzed.

  • Incorrect Reducing Agent: The choice of reducing agent is critical. It must be mild enough not to reduce the starting ketone/aldehyde but reactive enough to reduce the iminium ion as it forms. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason.[4]

  • Stoichiometry: Using a large excess of the aldehyde/ketone starting material can promote dialkylation.

General Experimental Protocol for Reductive Amination

This protocol provides a reliable starting point for the reaction.

G cluster_0 Reductive Amination Workflow A 1. Dissolve Ketone/Aldehyde & Piperazine in Solvent (DCE/MeOH) B 2. Add Acetic Acid (cat.) Stir 30 min A->B Iminium Formation C 3. Add NaBH(OAc)₃ Portion-wise B->C Reduction D 4. Monitor by TLC/LC-MS (2-16 h) C->D E 5. Quench with sat. NaHCO₃ (aq) D->E Reaction Complete F 6. Extract, Dry, & Purify E->F

Caption: A standard experimental workflow for a one-pot reductive amination reaction.

Detailed Steps:

  • Reaction Setup: To a round-bottom flask, add the dihydro-benzofuran ketone/aldehyde (1.0 equiv) and piperazine (1.1-1.5 equiv). Dissolve the solids in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Iminium Formation: Add a catalytic amount of acetic acid (0.1 equiv) to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) to the mixture in portions. The reaction may be mildly exothermic.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting ketone/aldehyde has been consumed.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization as needed.[4]

Troubleshooting Table

IssueProbable CauseRecommended Solution
Reaction Stalls Inefficient iminium formation or inactive reducing agentAdd more acetic acid. Ensure the STAB is fresh and has been stored properly. Switching to a more forcing solvent like THF may help.
Dialkylation Observed Incorrect stoichiometryUse piperazine as the excess reagent (e.g., 2-3 equivalents) to favor mono-alkylation. Alternatively, use a mono-protected piperazine (e.g., Boc-piperazine) and deprotect in a subsequent step.
Starting Ketone Reduced Reducing agent is too harshEnsure you are using a mild reducing agent like STAB or NaBH₃CN.[4] Avoid stronger agents like NaBH₄ unless the iminium formation is rapid and complete.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Caliendo, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • Kaur, H., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. Retrieved from [Link]

  • Ullah, Z., et al. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]

  • Ferreira, S.B., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Demir, B., et al. (2022). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. National Institutes of Health. Retrieved from [Link]

  • Sergeev, D.S., et al. (2022). Methods for the catalytic synthesis of piperazine. ResearchGate. Retrieved from [Link]

  • Dapkekar, S.S., et al. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ResearchGate. Retrieved from [Link]

  • Ferreira, S.B., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Wei, L., et al. (2017). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common issues with in-depth, field-proven insights and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent synthetic strategies are:

  • Nucleophilic Substitution: This involves the reaction of a 2-(halomethyl)-2,3-dihydrobenzofuran derivative (e.g., the chloromethyl or bromomethyl analog) with piperazine. This is a direct and often high-yielding approach.

  • Reductive Amination: This route utilizes 2,3-dihydrobenzofuran-2-carbaldehyde and piperazine in the presence of a reducing agent. This is a versatile one-pot reaction.[1]

Q2: What are the primary challenges when scaling up the synthesis of this molecule?

A2: Key challenges include:

  • Controlling the formation of byproducts: Particularly the di-substituted piperazine impurity.

  • Ensuring efficient heat transfer and mixing: Exothermic reactions can become difficult to control in large reactors.

  • Developing a robust and scalable purification method: To consistently achieve the desired purity profile.

  • Safe handling of reagents: Piperazine, in particular, has specific health and safety considerations.[2][3][4]

Q3: How can I minimize the formation of the di-piperazine byproduct?

A3: The formation of 1,4-bis((2,3-dihydrobenzofuran-2-yl)methyl)piperazine is a common issue. To favor mono-alkylation, it is crucial to use a significant excess of piperazine relative to the 2-(halomethyl)-2,3-dihydrobenzofuran or the aldehyde starting material.[5][6] A slow, controlled addition of the benzofuran derivative to the piperazine solution can also help maintain a low concentration of the electrophile, further promoting mono-substitution.

Q4: Are there any known stability issues with the starting materials or the final product?

A4: 2,3-Dihydrobenzofuran derivatives are generally stable under typical reaction conditions. However, at elevated temperatures (above 1040 K), 2,3-dihydrobenzofuran can undergo thermal decomposition.[7][8] It is important to operate within validated temperature ranges during the reaction and any subsequent distillation steps. Piperazine is hygroscopic and sensitive to light, so proper storage is essential.[9]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes & Solutions

CauseTroubleshooting Steps
Incomplete Reaction - Monitor reaction progress: Utilize in-process controls (e.g., HPLC, GC) to confirm reaction completion before work-up. - Check reagent quality: Ensure the purity and activity of starting materials and reagents. - Optimize reaction temperature: A slight increase in temperature may improve the reaction rate, but be mindful of potential side reactions.
Side Reactions - Control stoichiometry: As mentioned in the FAQs, use a significant excess of piperazine (typically 3-5 equivalents) to minimize di-alkylation.[5] - Slow addition: Add the benzofuran starting material slowly to the reaction mixture.
Product Loss During Work-up - Optimize extraction pH: The product is a basic compound. Ensure the aqueous phase is sufficiently basic (pH > 10) during extraction to maximize recovery into the organic layer. - Select appropriate solvent: Use a solvent with good solubility for the product and immiscibility with water (e.g., dichloromethane, ethyl acetate).
Problem 2: High Levels of Di-substituted Piperazine Impurity

This is a critical issue in scaling up, as the di-substituted impurity can be difficult to remove.

Troubleshooting Workflow:

G start High Di-substitution Detected check_stoichiometry Verify Piperazine Excess (Target: 3-5 eq.) start->check_stoichiometry slow_addition Implement Slow Addition of Benzofuran Derivative check_stoichiometry->slow_addition If excess is correct lower_temp Reduce Reaction Temperature slow_addition->lower_temp If di-substitution persists protecting_group Consider N-Boc-piperazine Followed by Deprotection lower_temp->protecting_group If still problematic purification Optimize Purification (e.g., Crystallization, Chromatography) protecting_group->purification result Impurity Level Acceptable purification->result

Caption: Troubleshooting workflow for high di-substitution.

In-depth Explanation:

  • Piperazine Excess: The most straightforward way to favor mono-alkylation is by using a large excess of piperazine. This statistically increases the probability of the electrophile reacting with an unsubstituted piperazine molecule.[5][6]

  • Slow Addition: By adding the benzofuran starting material dropwise over an extended period, the instantaneous concentration of the electrophile is kept low, which further suppresses the second alkylation reaction.

  • Lower Temperature: The second alkylation step often has a higher activation energy than the first. Lowering the reaction temperature can therefore selectively slow down the formation of the di-substituted byproduct.[5]

  • Protecting Group Strategy: For syntheses where high purity is critical and the above methods are insufficient, using a mono-protected piperazine, such as N-Boc-piperazine, is a robust solution. The reaction will selectively occur at the unprotected nitrogen. The Boc group can then be removed in a subsequent step.

Problem 3: Challenges in Product Purification

Common Issues and Solutions

Purification MethodChallengeRecommended Solution
Crystallization - Oiling out or formation of an amorphous solid. - Co-precipitation of starting materials or byproducts.- Solvent Screening: Experiment with a variety of solvent systems (e.g., isopropanol/water, toluene/heptane) to find conditions that favor crystalline solid formation. - Controlled Cooling: Implement a slow and controlled cooling profile to promote crystal growth. - Seeding: Use a small amount of pure crystalline product to induce crystallization.
Chromatography - Tailing of the product peak on silica gel. - Poor separation from the di-substituted impurity.- Use of an Amine Modifier: Add a small amount of a volatile base (e.g., triethylamine, ammonium hydroxide) to the mobile phase to reduce peak tailing. - Alternative Stationary Phases: Consider using alumina or a C18 reversed-phase column for better separation.
Distillation - Thermal degradation of the product. - High boiling point requiring high vacuum.- Vacuum Distillation: Perform distillation under high vacuum to lower the boiling point and minimize thermal stress on the molecule. - Wiped-Film Evaporation: For larger scales, consider wiped-film or short-path distillation to minimize the residence time at high temperatures.

Experimental Protocols

Protocol 1: Scale-up of Reductive Amination

Reaction Scheme:

G cluster_2 This compound A plus1 + B arrow Reducing Agent (e.g., NaBH(OAc)3) DCM or Toluene B->arrow C plus2 + H2O arrow->C

Sources

Technical Support Center: Purity Enhancement of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center for the synthesis and purification of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1][2][3] Achieving high purity of this compound is critical for accurate biological evaluation and downstream applications. This guide provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind each technique to help you overcome common purity challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes and their associated impurities for this compound?

A1: The most common synthetic route is the reductive amination of 2,3-dihydrobenzofuran-2-carbaldehyde with piperazine. Another viable method is the direct N-alkylation of piperazine with a suitable 2-halomethyl-2,3-dihydrobenzofuran. Each route presents a unique impurity profile.

  • Reductive Amination Impurities:

    • Unreacted piperazine.

    • Unreacted 2,3-dihydrobenzofuran-2-carbaldehyde.

    • Bis-alkylation product: 1,4-bis((2,3-dihydrobenzofuran-2-yl)methyl)piperazine. This is a common side product when an excess of the aldehyde or reactive conditions are used.

    • Over-reduced starting material (e.g., the corresponding alcohol from the aldehyde).

  • N-Alkylation Impurities:

    • Unreacted piperazine.

    • Bis-alkylation product, as described above. This is often a major impurity if the stoichiometry is not carefully controlled.

    • Quaternary ammonium salts from over-alkylation.

Q2: How can I quickly assess the purity of my crude product?

A2: A combination of Thin Layer Chromatography (TLC) and Proton NMR (¹H NMR) spectroscopy is highly effective for a rapid purity assessment.

  • TLC Analysis: Use a solvent system such as 10% methanol in dichloromethane with 0.5% triethylamine. The triethylamine is crucial to prevent the basic amine from streaking on the acidic silica plate.[4] The product should appear as a single major spot. Compare the crude sample lane with spots of your starting materials to identify their presence. The bis-alkylated product will be significantly less polar (higher Rf) than your desired mono-alkylated product.

  • ¹H NMR Analysis: In a suitable solvent (like CDCl₃ or DMSO-d₆), look for the characteristic signals of your product. The presence of unreacted piperazine will show a broad singlet. The bis-alkylation product will have a symmetrical NMR spectrum, which can be compared to the spectrum of your desired, unsymmetrical product.

Q3: My final product is a persistent oil, but literature suggests it should be a solid. What should I do?

A3: This is a common issue, often caused by residual solvent or minor impurities preventing crystallization.

  • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 40-50°C) if the compound is thermally stable.

  • Trituration: Add a non-solvent (a solvent in which your product is insoluble, but the impurities are soluble, like hexane or diethyl ether) to the oil and stir or sonicate vigorously. This can wash away impurities and induce crystallization.

  • Salt Formation: Convert the free base to a salt (e.g., hydrochloride or fumarate). Salts of piperazine derivatives are often highly crystalline and can be easily purified by recrystallization.[4] The pure free base can then be regenerated by treatment with a base.

Troubleshooting Common Impurities & Purification Protocols

Problem 1: Removal of Unreacted Starting Materials (Piperazine and Neutral Organics)

Causality: Unreacted piperazine is highly polar and water-soluble, while unreacted aldehyde or alkyl halide is typically neutral and organic-soluble. This difference in physicochemical properties is ideal for separation by acid-base extraction.[5][6][7][8]

Solution: A multi-step acid-base liquid-liquid extraction. This technique manipulates the pH of the aqueous phase to selectively protonate the basic amine product, drawing it out of the organic layer and leaving neutral impurities behind.[5][7][8]

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). Your product and any unreacted piperazine will be protonated and move into the aqueous layer. The neutral impurities (like the aldehyde) will remain in the organic layer.

  • Separation: Separate the two layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates your product, causing it to precipitate or form an oily layer.

  • Re-extraction: Extract the now basic aqueous layer multiple times with fresh DCM or ethyl acetate to recover your purified free base product.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Problem 2: Presence of the Bis-Alkylated Impurity

Causality: The bis-alkylated impurity, 1,4-bis((2,3-dihydrobenzofuran-2-yl)methyl)piperazine, is structurally similar to the desired product but is significantly less polar due to the absence of the N-H bond on the piperazine ring. This polarity difference makes it an ideal candidate for purification by flash column chromatography.

Solution: Flash column chromatography on silica gel with a modified mobile phase.

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase Selection: The key to successfully chromatographing basic amines on silica is to suppress the interaction with acidic silanol groups, which causes peak tailing.[4][9][10]

    • Develop a solvent system using TLC. A good starting point is a gradient of methanol (0-10%) in dichloromethane.

    • Add a basic modifier. To this solvent system, add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the methanol portion. This will ensure sharp, well-defined peaks.

  • Column Packing: Pack the column with silica gel using your initial, least polar solvent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Run the column, gradually increasing the polarity of the mobile phase. The less polar bis-alkylated product will elute first, followed by your desired mono-alkylated product.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for most organic separations.
Mobile Phase Dichloromethane/Methanol GradientGood polarity range for eluting the target compound.
Modifier 0.5-1% Triethylamine (TEA)Neutralizes acidic silanol sites on silica, preventing peak tailing of the basic amine product.[4]
Target Rf on TLC ~0.25 - 0.35Provides optimal separation on the column.
Problem 3: Minor Colored Impurities or Baseline Material in NMR

Causality: These are often non-polar, highly conjugated byproducts or residual polymeric material from the synthesis. If they persist after chromatography, recrystallization is the final and most effective step to achieve high analytical purity.

Solution: Recrystallization from a suitable solvent system.

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For piperazine derivatives, common solvents include isopropanol, ethanol, ethyl acetate, or mixtures like ethyl acetate/heptane.

  • Dissolution: Place the impure product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.

Workflow & Decision Making

The following diagram outlines a logical workflow for the purification of your crude this compound.

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final State Crude Crude Product Extraction Protocol 1: Acid-Base Extraction Crude->Extraction Remove starting materials Chromatography Protocol 2: Flash Chromatography Extraction->Chromatography Separate bis-alkylated impurity Recrystallization Protocol 3: Recrystallization Chromatography->Recrystallization Remove trace impurities/color Pure Pure Product (>98%) Recrystallization->Pure

Caption: A multi-step purification workflow.

References

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022). [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023). [Link]

  • de Souza, M. V. N., et al. 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H3R/H4R. PubMed Central. [Link]

  • El-Sayed, M. A. A., et al. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. National Institutes of Health. (2022). [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Carey, F. A.; Sundberg, R. J. Reductive Amination. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

  • Organic-Reaction.com. Reductive Amination. [Link]

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Technical Support Center: Troubleshooting Low Yield in Benzofuran-Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of benzofuran-piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Benzofuran-piperazine scaffolds are prevalent in many biologically active molecules, making their efficient synthesis a critical aspect of pharmaceutical research.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and improve your product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the synthesis of benzofuran-piperazine compounds?

A1: Low yields in benzofuran-piperazine synthesis can often be attributed to a few key areas:

  • Inefficient Benzofuran Ring Formation: The initial construction of the benzofuran core is a critical step. Issues here can include poor quality starting materials, suboptimal reaction conditions (temperature, solvent, base), or an inactive catalyst.[3][4]

  • Poor C-N Coupling Efficiency: The subsequent coupling of the benzofuran moiety with piperazine, often a Buchwald-Hartwig amination or a related C-N cross-coupling reaction, is another common bottleneck.[5][6] Catalyst deactivation, inappropriate ligand choice, or the presence of impurities can significantly hinder this step.

  • Side Reactions and Impurity Formation: A variety of side reactions can compete with your desired transformation, consuming starting materials and complicating purification. These can include homocoupling of starting materials, decomposition of the catalyst, or reactions involving residual water or oxygen.[7]

  • Difficulties in Product Isolation and Purification: The basic nature of the piperazine ring can sometimes lead to challenges during workup and purification, potentially causing product loss.[8]

Q2: How critical is the quality of my starting materials and reagents?

A2: The purity of your starting materials, including the substituted phenol, the alkyne (for Sonogashira-based routes), the aryl halide, and piperazine, is paramount.[3] Impurities can poison the catalyst, lead to unwanted side products, and make purification more difficult. Similarly, using anhydrous and degassed solvents is crucial, especially for palladium-catalyzed reactions, as oxygen and water can deactivate the catalyst.[3][5]

Q3: Can the order of synthetic steps impact the overall yield?

A3: Yes, the synthetic strategy can significantly influence the final yield. For instance, it may be more efficient to first synthesize a functionalized benzofuran and then couple it with piperazine.[9] Alternatively, constructing a piperazine-containing fragment and then building the benzofuran ring around it might be more favorable depending on the specific target molecule. A careful evaluation of the stability and reactivity of intermediates in your proposed synthetic route is essential.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their potential causes, and actionable solutions.

Problem 1: Low or No Product Formation During Benzofuran Ring Synthesis

If you are experiencing low to no yield during the initial formation of the benzofuran ring, consider the following:

Potential CauseRecommended Solution(s)
Inactive Catalyst Use a fresh batch of catalyst and ensure it has been stored under an inert atmosphere. For palladium-catalyzed reactions, consider using a more robust precatalyst.[3][4]
Inappropriate Base The choice of base is critical. For instance, in a Larock-type synthesis, using a base like sodium bicarbonate (NaHCO₃) at high temperatures can produce water, which deactivates the palladium catalyst.[4] Switching to an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective.[4]
Suboptimal Temperature Reaction temperature can be a delicate balance. While some reactions require heating to proceed, excessively high temperatures can lead to catalyst decomposition or side reactions.[3] Experiment with a gradual increase in temperature, monitoring the reaction progress by TLC or LC-MS.
Poor Solvent Choice The solvent plays a crucial role in catalyst stability and reactivity.[10][11] Ensure your solvent is anhydrous and degassed. If the reaction is sluggish, consider screening other suitable solvents. For example, polar aprotic solvents like DMF or DMSO are often used, but their effects should be empirically determined for your specific system.[12]
Incorrect Stoichiometry Ensure the stoichiometry of your reagents is correct. A slight excess of one reagent (e.g., the alkyne in a Sonogashira coupling) can sometimes drive the reaction to completion.[3]

Experimental Protocol: General Procedure for Palladium-Catalyzed Benzofuran Synthesis (Sonogashira Coupling followed by Cyclization) [3]

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-halo-phenol, palladium catalyst (e.g., Pd(PPh₃)₄ or (PPh₃)₂PdCl₂), and a co-catalyst if required (e.g., CuI).[13][14]

  • Add an anhydrous, degassed solvent via syringe.

  • Add the base (e.g., K₂CO₃, 2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents).

  • Stir the reaction at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Low Yield in the Benzofuran-Piperazine C-N Coupling Step

The Buchwald-Hartwig amination is a powerful tool for this transformation, but it requires careful optimization.

Potential CauseRecommended Solution(s)
Inappropriate Ligand The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[5] For challenging substrates, bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos are often effective.[5] Screening a variety of ligands is highly recommended.
Weak Base A strong base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the piperazine and facilitate the catalytic cycle.[5] Weaker bases like K₂CO₃ may require higher temperatures and can lead to lower yields.[5]
Catalyst Deactivation The Pd(0) active catalyst is sensitive to oxygen.[5] Ensure your reaction is performed under strictly anaerobic conditions by degassing the solvent and using Schlenk techniques.[5]
Bis-Arylation of Piperazine A common side reaction is the formation of the undesired bis-arylated piperazine.[15] Using a larger excess of piperazine can help to favor the mono-arylated product.[15] Careful control of stoichiometry is key.
Steric Hindrance If your benzofuran or piperazine derivative is sterically hindered, the coupling reaction may be sluggish. In such cases, using a more reactive catalyst system (e.g., a highly active precatalyst) and higher reaction temperatures may be necessary.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Benzofuran Halide with Piperazine [6]

  • In a glovebox or under a positive pressure of inert gas, add the benzofuran halide, palladium precatalyst (e.g., XPhos Pd G3), the phosphine ligand (if not using a precatalyst), and the strong base (e.g., NaOtBu) to a dry reaction vessel.

  • Add piperazine (often in excess) to the vessel.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography or crystallization.

Problem 3: Difficulties in Product Isolation and Purification

The basic nature of the piperazine moiety can sometimes present challenges during the final stages of your synthesis.

Potential CauseRecommended Solution(s)
High Polarity of the Product The basic nitrogen atoms in the piperazine ring make the final compound polar, which can lead to issues with extraction and chromatography.[8] Using a more polar solvent system for extraction or chromatography may be necessary. Sometimes, converting the product to a salt (e.g., hydrochloride) can aid in purification by crystallization.
Formation of Emulsions during Workup The basicity of the product can lead to the formation of emulsions during aqueous workup. Adding brine or carefully adjusting the pH can help to break up emulsions.
Co-elution of Impurities Structurally similar impurities, such as N-alkylated piperazines or starting materials, may co-elute with your product during column chromatography.[8] Using a high-resolution column, a different stationary phase, or a gradient elution with a shallow slope can improve separation.
Product is an Oil If your final product is a non-crystalline oil, purification can be challenging. Consider converting it to a solid salt for easier handling and purification. Alternatively, techniques like preparative HPLC may be required.

Visualizing the Synthetic Pathway and Troubleshooting Logic

To aid in your experimental design and troubleshooting, the following diagrams illustrate the general synthetic workflow and a logical approach to problem-solving.

Benzofuran_Piperazine_Synthesis cluster_0 Part 1: Benzofuran Ring Formation cluster_1 Part 2: C-N Coupling Starting_Materials_1 Substituted Phenol + Alkyne/Haloketone Reaction_1 Cyclization Reaction (e.g., Sonogashira/Cyclization) Starting_Materials_1->Reaction_1 Intermediate Functionalized Benzofuran Reaction_1->Intermediate Reaction_2 C-N Coupling (e.g., Buchwald-Hartwig) Intermediate->Reaction_2 Piperazine Piperazine Piperazine->Reaction_2 Final_Product Benzofuran-Piperazine Derivative Reaction_2->Final_Product

Caption: General synthetic workflow for benzofuran-piperazine derivatives.

Troubleshooting_Workflow Start Low Yield Observed Check_Step_1 Analyze Benzofuran Formation Step Start->Check_Step_1 Check_Step_2 Analyze C-N Coupling Step Start->Check_Step_2 Check_Purification Review Purification Procedure Start->Check_Purification Optimize_Step_1 Optimize Catalyst, Base, Temp, Solvent for Step 1 Check_Step_1->Optimize_Step_1 If problematic Optimize_Step_2 Optimize Ligand, Base, Stoichiometry for Step 2 Check_Step_2->Optimize_Step_2 If problematic Optimize_Purification Modify Workup/Chromatography Conditions Check_Purification->Optimize_Purification If problematic Success Improved Yield Optimize_Step_1->Success Optimize_Step_2->Success Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low yield.

References

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules. 2018;23(11):2773. Available at: [Link]

  • Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. 2023;92:129425. Available at: [Link]

  • Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016;31(sup2):181-188. Available at: [Link]

  • Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. Taylor & Francis Online. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019;9(48):27994-28015. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. 2017;139(4):1568-1579. Available at: [Link]

  • New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines. Molecules. 2018;23(6):1398. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Investigation of catalysts for C-N coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds. Thesis. 2021. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2019;119(12):7328-7469. Available at: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. 2016;1(1):86-93. Available at: [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Catalysis. 2015;5(5):2794-2798. Available at: [Link]

  • Nickel-Catalyzed Ring-Opening of Benzofurans for the Divergent Synthesis of ortho-Functionalized Phenol Derivatives. Organic Letters. 2023;25(6):953-958. Available at: [Link]

  • Room temperature C-H arylation of benzofurans by aryl iodides. Chemical Science. 2019;10(23):6039-6044. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. 2017;22(8):1343. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. 2019;21(9):2164-2213. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2024;9(20):22045-22075. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. 2017;9(5):210-220. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. 2023;13(28):19036-19056. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Laxmi Book Publication. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020;25(9):2191. Available at: [Link]

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  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

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enhancing the solubility of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine for in vitro studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility Enhancement for In Vitro Studies

Introduction

Welcome to the technical support guide for 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine. This document is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound during in vitro experimentation. Poor aqueous solubility is a frequent obstacle in drug discovery, leading to inaccurate assay results, underestimated potency, and difficulties in establishing reliable structure-activity relationships (SAR).[1] This guide provides a series of structured FAQs and troubleshooting protocols to systematically address and overcome these challenges, ensuring the generation of high-quality, reproducible data.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial hurdles, starting with the physicochemical properties of the compound and the standard procedure for preparing a stock solution.

FAQ 1: Why is this compound poorly soluble in aqueous buffers?

Answer: The solubility of this compound is dictated by its chemical structure, which features a balance of hydrophobic (lipophilic) and hydrophilic components.

  • Hydrophobic Character: The dihydro-benzofuran moiety is largely nonpolar, which contributes to low affinity for water.

  • Hydrophilic/Ionizable Character: The piperazine ring is the key to its behavior in solution. Piperazine contains two nitrogen atoms that are basic (can accept protons). At neutral pH (approx. 7.4), the piperazine ring is only partially protonated, leaving the molecule predominantly in a less soluble, neutral state.

This dual nature means that while it is not extremely greasy, its limited ability to ionize at physiological pH restricts its solubility in neutral aqueous media. For a basic compound like this, solubility is highly dependent on pH.[2][3]

FAQ 2: I need to make a stock solution. What solvent should I start with?

Answer: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening.[4][5] It is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

  • Weigh Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Add DMSO: Transfer the powder to a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap). Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Facilitate Dissolution: Mix thoroughly using a vortex mixer. If the compound does not dissolve readily, the following gentle methods can be applied:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.[6]

    • Gentle Warming: Briefly warm the solution to 37°C in a water bath. Avoid excessive heat to prevent compound degradation.[7]

  • Verify Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of any solid particulates.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C. Aliquot into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[8]

Troubleshooting Q1: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium or assay buffer. What is happening?

Answer: This is the most common solubility challenge and is known as "crashing out" or precipitation upon dilution. It occurs because the compound's solubility in the final aqueous system is much lower than in the concentrated DMSO stock.[6] The DMSO concentration in your final assay should be kept as low as possible, typically below 0.5% , as higher concentrations can be toxic to cells and interfere with assay components.[8][9]

Workflow 1: Overcoming Precipitation Upon Dilution

This workflow provides a logical progression of steps to address this issue.

G start Precipitation Observed in Aqueous Buffer step1 Step 1: Optimize Dilution Method (Serial Dilution in Buffer) start->step1 step2 Step 2: pH Adjustment (Lower pH of Aqueous Buffer) step1->step2 If precipitation persists step3 Step 3: Introduce a Co-solvent (e.g., PEG 400, Ethanol) step2->step3 If precipitation persists or pH change is not tolerated end Compound Solubilized step2->end Success step4 Step 4: Use a Complexation Agent (e.g., Cyclodextrin) step3->step4 If precipitation persists or co-solvent is incompatible step3->end Success step4->end Success fail Consider Resynthesis/ Analogue Selection step4->fail If all methods fail

Caption: Troubleshooting workflow for compound precipitation.

Part 2: Advanced Solubilization Strategies

If initial troubleshooting fails, more advanced formulation strategies are required. The choice of method depends on the specific requirements and constraints of your in vitro assay.

FAQ 3: How does pH adjustment work for this compound, and how do I implement it?

Answer: As a weak base due to its piperazine group, the solubility of this compound is highly pH-dependent. By lowering the pH of the aqueous buffer, the nitrogen atoms on the piperazine ring become protonated (positively charged). This ionized form of the molecule is significantly more water-soluble than the neutral form.[10][11][12]

Causality Diagram: pH-Dependent Solubility of a Basic Compound

G cluster_0 High pH (e.g., 8.0) cluster_1 Low pH (e.g., 5.0) high_ph_compound Compound (B) (Neutral, Uncharged) high_ph_sol Low Aqueous Solubility (Precipitation Likely) high_ph_compound->high_ph_sol low_ph_compound Compound (BH+) (Protonated, Charged) high_ph_compound->low_ph_compound Equilibrium Shifted by pH low_ph_sol High Aqueous Solubility (Stays in Solution) low_ph_compound->low_ph_sol protonation Protonation (H+)

Caption: Effect of pH on the ionization and solubility of a basic compound.

Protocol 2: pH Adjustment Feasibility Test

  • Prepare Buffers: Make a series of buffers at different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5, 5.0). Use buffers appropriate for your assay system (e.g., MES for acidic pH, HEPES for neutral).

  • Add Compound: Add a small, consistent amount of your DMSO stock solution to each buffer to reach the desired final assay concentration. Keep the final DMSO concentration constant and low (e.g., 0.5%).

  • Observe: Vortex each sample and let it equilibrate at room temperature or 37°C for 15-30 minutes.

  • Assess Solubility: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant via HPLC-UV or LC-MS.

  • Select pH: Choose the highest pH that maintains the compound in solution to minimize potential pH-induced artifacts in your assay.

Trustworthiness Check: Always run a control experiment to ensure that altering the pH does not negatively impact your cells, proteins, or other assay components.

FAQ 4: What are co-solvents and cyclodextrins, and when should I consider them?

Answer: These are excipients used to increase the apparent solubility of a drug in an aqueous environment. They should be considered when pH adjustment is not viable or insufficient.[1][13]

  • Co-solvents: These are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar molecules by reducing the overall polarity of the solvent system.[14] Common examples for in vitro use include polyethylene glycol 300/400 (PEG-300/400), propylene glycol (PG), and ethanol.[15] They are often used in combination with DMSO.

  • Cyclodextrins (CDs): These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[16] They act as "molecular buckets" to encapsulate the hydrophobic part of a drug molecule, forming an inclusion complex. This complex presents a hydrophilic outer surface to the water, dramatically increasing solubility.[17][18] Modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their high aqueous solubility and excellent safety profile.[5][16]

Mechanism Diagram: Cyclodextrin Inclusion Complex

G compound Poorly Soluble Drug (Hydrophobic Part) complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin cd->complex water Water Molecules complex->water Soluble in

Caption: Cyclodextrin encapsulates a hydrophobic drug to enhance solubility.

Protocol 3: Screening for an Effective Solubilizing Excipient

  • Prepare Excipient Stocks: Create concentrated aqueous stock solutions of your chosen excipients (e.g., 20% w/v PEG 400, 40% w/v HP-β-CD).

  • Create Formulations: In separate vials, add the excipient stock, followed by buffer, and finally a small amount of the compound's DMSO stock to reach the target final concentrations. Test a range of excipient concentrations (e.g., final concentrations of 1%, 2%, 5% PEG 400 or HP-β-CD).

  • Maintain Controls:

    • Negative Control: Compound in buffer with DMSO only (this is your problem sample).

    • Excipient Control: Buffer with the highest concentration of the excipient alone (to check for assay interference).

  • Equilibrate and Assess: Vortex, incubate for 30 minutes, and assess solubility visually or quantitatively as described in Protocol 2.

Data Summary Table: Common Solubilizing Agents for In Vitro Assays

Excipient ClassExample(s)Typical Final Conc.Mechanism of ActionKey Considerations
Co-solvent PEG 400, Propylene Glycol1-5%Reduces solvent polarityCan affect enzyme kinetics or cell membranes at higher concentrations.[14][19]
Complexation HP-β-Cyclodextrin, SBE-β-CD1-10% (w/v)Forms inclusion complexesGenerally very well-tolerated by cells; can sometimes extract cholesterol from cell membranes.[9][16]
Surfactant Polysorbate 80 (Tween 80), Poloxamer 1880.1-1%Forms micelles that entrap the drugUse with caution; can denature proteins or lyse cells at concentrations above the CMC.[20][21][22]

Part 3: Final Recommendations & Best Practices

  • Systematic Approach: Always follow a logical, stepwise approach as outlined in Workflow 1. Do not jump to complex formulations before exploring simpler solutions like pH adjustment.

  • Validate Your System: Before running a full experiment, always validate that your final chosen formulation (including the solubilizing excipients and final DMSO concentration) does not interfere with the assay readout or harm your cells. Run the necessary vehicle controls.

  • Kinetic vs. Equilibrium Solubility: Be aware that for most in vitro assays, you are dealing with kinetic solubility—achieving a supersaturated but temporarily stable solution.[23] The goal is to keep the compound in solution for the duration of the assay, which may only be a few hours.

  • Documentation: Meticulously document the composition of the vehicle used to dissolve your compound in all experimental records and future publications.

By applying these principles and protocols, researchers can confidently address the solubility limitations of this compound, leading to more reliable and accurate in vitro data.

References

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2013). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Journal of Reports in Pharmaceutical Sciences. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • askIITians. (2025). How does pH affect solubility?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]

  • Reddit. (2021). Does anyone know how pH affects solubility??. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • Preprints.org. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]

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strategies to improve ADME properties of benzofuran-piperazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzofuran-Piperazine Analogs

A Guide to Overcoming ADME Challenges in Drug Discovery

Welcome to the technical support guide for researchers working with benzofuran-piperazine derivatives. As a Senior Application Scientist, I've seen many promising compounds from this class encounter hurdles related to their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Poor ADME is a leading cause of late-stage attrition in drug development.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide actionable strategies and explain the rationale behind them, helping you navigate common challenges and optimize your compounds for success.

Section 1: Troubleshooting Solubility and Permeability

Poor absorption is often the first major obstacle. A compound must be in solution to be absorbed, and it must be able to cross the intestinal wall to enter circulation.[2][3]

FAQ 1: My benzofuran-piperazine compound has poor aqueous solubility. What strategies can I employ to improve it?

Answer:

This is a very common issue. Both the flat, aromatic benzofuran core and potentially bulky substituents can lead to high crystal lattice energy and low solubility. Here’s how to approach this problem systematically:

Causality: Poor solubility typically stems from a combination of high lipophilicity (LogP) and strong intermolecular interactions in the solid state (high crystal lattice energy). To improve solubility, you must disrupt these forces or introduce features that favorably interact with water.[2]

Strategies & Solutions:

  • Introduce Polar Functional Groups:

    • Rationale: Adding hydrogen bond donors and acceptors increases polarity and interaction with water.

    • Approach: Consider adding small, polar groups like hydroxyl (-OH), amide (-CONH2), or sulfonamide (-SO2NH2) to solvent-exposed regions of the molecule. Be mindful not to disrupt binding to your primary target.

    • Example: A hydroxyl group on the benzofuran ring or a polar substituent on an aryl ring attached to the piperazine can be effective.

  • Disrupt Crystal Packing:

    • Rationale: Breaking the planarity of the molecule can weaken crystal packing forces, lowering the energy required to dissolve the compound.

    • Approach: Introduce a non-planar or bulky group, such as a spirocycle or a strategically placed methyl group, to create steric hindrance that prevents efficient stacking in the solid state.

  • Leverage the Piperazine Moiety (pKa Modulation):

    • Rationale: The piperazine core contains basic nitrogen atoms.[4] By forming a salt at one of these nitrogens, you can dramatically increase aqueous solubility.[5]

    • Approach: This is more of a formulation strategy but is guided by chemistry. Ensure your compound has a sufficiently basic pKa (typically > 7) to form a stable salt with pharmaceutically acceptable acids (e.g., HCl, mesylate, tartrate).

  • Prodrug Strategies:

    • Rationale: A prodrug approach can temporarily mask the features causing poor solubility. The masking group is cleaved in vivo to release the active drug.[5]

    • Approach: If your compound has a hydroxyl or carboxyl group, you can esterify it with a phosphate group to create a highly soluble phosphate prodrug.

FAQ 2: Despite decent solubility, my compound shows low permeability in Caco-2 assays. How can I address this?

Answer:

Low permeability suggests the compound cannot efficiently cross the intestinal epithelial barrier. This can be due to excessive polarity, high molecular weight, or being a substrate for efflux transporters like P-glycoprotein (P-gp).

Causality: The "Rule of 5" provides a useful guideline: high permeability is associated with LogP < 5, Molecular Weight < 500, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. Efflux transporters actively pump compounds out of cells, reducing net permeability.

Strategies & Solutions:

  • Reduce Polarity and Hydrogen Bonding Capacity:

    • Rationale: While polarity helps solubility, excessive polarity (too many H-bond donors/acceptors) hinders passive diffusion across the lipid cell membrane.

    • Approach: Systematically cap or remove hydrogen bond donors. For example, replace an -OH group with an -OCH3 group or an -NH2 with an -N(CH3)2 group. This often increases permeability, but may reduce solubility, so a balance must be found.

  • Mask Polar Groups (Intramolecular Hydrogen Bonding):

    • Rationale: Forming an intramolecular hydrogen bond can "hide" polar groups from the solvent, reducing the desolvation penalty required for the molecule to enter the lipid membrane.

    • Approach: Introduce a functional group that can form a stable (often 6-membered) ring via a hydrogen bond with a nearby polar group.

  • Increase Lipophilicity (Carefully):

    • Rationale: Increasing lipophilicity can enhance membrane partitioning.

    • Approach: Add small, non-polar groups. Fluorine is an excellent choice as it is small, lipophilic, and can also block metabolic sites without adding significant steric bulk.[6] However, be cautious as excessive lipophilicity can lead to other problems like high plasma protein binding and hERG toxicity.[7]

  • Circumvent Efflux Transporters:

    • Rationale: If your compound is a P-gp substrate, minor structural changes can disrupt recognition by the transporter.

    • Approach: This is often discovered through trial and error. Sometimes, adding a bulky group or altering the charge distribution can reduce efflux. Run a bidirectional Caco-2 assay to determine the efflux ratio and confirm if your compound is a substrate.

Section 2: Optimizing Compound Distribution

Once absorbed, a drug's distribution determines where it goes in the body. High plasma protein binding (PPB) or excessive sequestration into tissues can limit the free concentration available to act on the target.

FAQ 3: My compound exhibits high plasma protein binding (PPB > 99%). What structural modifications can reduce it?

Answer:

High PPB means less free drug is available to engage the target and be cleared, potentially affecting efficacy and half-life. This is primarily driven by lipophilicity and acidic functional groups.

Causality: Drugs bind non-specifically to plasma proteins like human serum albumin (HSA). This binding is favored by high lipophilicity (LogP/D) and the presence of an acidic moiety (like a carboxylic acid) that can interact with basic patches on the protein.

Strategies & Solutions:

  • Reduce Lipophilicity:

    • Rationale: This is the most direct way to decrease non-specific hydrophobic interactions with plasma proteins.

    • Approach: Replace lipophilic groups (e.g., a phenyl ring) with more polar heterocycles (e.g., pyridine, pyrimidine). Add polar functional groups as discussed for improving solubility. A target LogD7.4 in the range of 1-3 is often considered optimal.[8]

  • Modify or Mask Acidic Groups:

    • Rationale: If your molecule contains a carboxylic acid, it is likely a major contributor to high PPB.

    • Approach: Convert the acid to a non-ionizable group like an ester, amide, or a tetrazole (which has a lower pKa and is less likely to be ionized at physiological pH). This must be balanced with the potential impact on target activity and solubility.

Section 3: Enhancing Metabolic Stability

Metabolism, primarily in the liver, is the body's way of modifying and clearing foreign compounds. If a compound is metabolized too quickly, it won't last long enough in the body to have a therapeutic effect.

FAQ 4: My compound is rapidly metabolized in liver microsome or hepatocyte stability assays. How do I identify the metabolic "soft spots" and improve stability?

Answer:

Rapid metabolism indicates a short in vivo half-life. The key is to identify which part of the molecule is being modified by metabolic enzymes (like Cytochrome P450s) and then block that transformation.[9]

Causality: Metabolic enzymes often attack specific, electron-rich, or sterically accessible sites. Common reactions for benzofuran-piperazine scaffolds include N-dealkylation of the piperazine, oxidation of the benzofuran ring, and oxidation of alkyl substituents.[10][11]

Strategies & Solutions:

  • Identify the "Soft Spot" (Metabolite ID):

    • Rationale: You cannot fix the problem without knowing where it is.

    • Protocol: Run a metabolite identification study. Incubate your compound with liver microsomes or hepatocytes and analyze the resulting mixture using high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites.[9] A mass shift of +16 Da, for example, indicates an oxidation event.

  • Block Metabolism at the Identified Site:

    • Rationale: Once the soft spot is known, you can make specific chemical modifications to prevent the metabolic reaction.

    • Approaches:

      • Fluorination: Replace a hydrogen atom at the metabolic site with fluorine. The C-F bond is much stronger than the C-H bond and resistant to cleavage.[6]

      • Deuteration: Replacing C-H with C-D can sometimes slow metabolism due to the kinetic isotope effect, though this is less common for CYP-mediated oxidations.

      • Steric Hindrance: Introduce a bulkier group (e.g., a methyl or tert-butyl group) near the metabolic site. This acts as a "steric shield," preventing the enzyme from accessing the site.

      • Change Electronics: If an aromatic ring is being hydroxylated, adding an electron-withdrawing group (like -CF3 or -CN) can deactivate the ring towards oxidative attack.

Diagram: Common Metabolic Liabilities and Blocking Strategies

Caption: Common metabolic "soft spots" and corresponding chemical modifications.

Section 4: Addressing hERG Toxicity

The hERG potassium ion channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias, making hERG inhibition a major safety liability.[12][13]

FAQ 5: My compound shows potent hERG inhibition. What are the go-to strategies to mitigate this?

Answer:

Benzofuran-piperazine compounds are at high risk for hERG inhibition due to two common features: a basic nitrogen center (in the piperazine) and high lipophilicity.[7][14]

Causality: The hERG channel pore has a hydrophobic pocket and key aromatic residues (Tyr652, Phe656). Potent blockers are typically lipophilic (LogP > 3.5) and contain a basic nitrogen that can become protonated and interact with the channel pore.[14]

Strategies & Solutions:

  • Reduce Basicity (Lower pKa):

    • Rationale: Lowering the pKa of the most basic nitrogen on the piperazine ring reduces the proportion of the compound that is protonated at physiological pH, weakening the key ionic interaction with the channel.

    • Approach: Introduce an adjacent electron-withdrawing group (e.g., fluorine, or replace a nearby carbon with a nitrogen as in a pyrimidine ring). Replacing a piperidine with a piperazine is a classic strategy to lower pKa.[7][12]

  • Reduce Lipophilicity (Lower LogP):

    • Rationale: This reduces the non-specific hydrophobic interactions that trap the molecule in the hERG channel pore.

    • Approach: As discussed previously, replace lipophilic aryl groups with polar heterocycles or add polar functional groups. This can sometimes address hERG and CYP3A4 inhibition simultaneously.[7]

  • Introduce an Acidic Group to Form a Zwitterion:

    • Rationale: Adding a carboxylic acid can create a zwitterion. While the basic nitrogen is still present, the overall charge is neutral, and the increased polarity disrupts the key binding interactions within the hydrophobic channel.[7][12]

    • Caution: This strategy can significantly reduce permeability, so a careful balance is needed.[7]

  • Introduce Steric Hindrance:

    • Rationale: Designing the molecule to be too bulky to fit properly into the hERG channel binding site can eliminate the liability.

    • Approach: Add bulky groups near the basic nitrogen center. This is often harder to predict and may require several iterations.

Diagram: Key Drivers of hERG Liability and Mitigation Tactics

hERG_Mitigation High_LogP High Lipophilicity (cLogP > 3.5) hERG hERG Inhibition High_LogP->hERG Driver High_pKa High Basicity (pKa > 8.0) High_pKa->hERG Driver Reduce_LogP Reduce Lipophilicity (Add polar groups) hERG->Reduce_LogP Mitigated by Reduce_pKa Reduce Basicity (Add EWGs) hERG->Reduce_pKa Mitigated by Zwitterion Form Zwitterion (Add COOH) hERG->Zwitterion Mitigated by

Caption: Relationship between physicochemical properties and hERG risk.

Section 5: Key Experimental Protocols

Reliable, reproducible data is the foundation of successful lead optimization.[15] Here are abbreviated protocols for essential in vitro ADME assays.

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS, creating a final concentration of 100 µM (with 1% DMSO). Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for equilibration.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at ~620 nm.

  • Analysis: Compare the reading to a calibration curve of known concentrations of the compound (if possible) or to positive (precipitated compound) and negative (buffer only) controls to determine the solubility.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
  • Reagent Preparation:

    • Prepare a 1 µM solution of the test compound in buffer.

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

    • Thaw HLM on ice and dilute to a final concentration of 0.5 mg/mL in buffer.

  • Incubation:

    • Pre-warm the HLM and test compound solutions at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the samples to precipitate the protein. Collect the supernatant.

  • Analysis: Analyze the amount of remaining parent compound in the supernatant using LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

Section 6: Data Interpretation: Target ADME Properties

The following table provides general target values for key ADME parameters during lead optimization. These are guidelines and may vary depending on the therapeutic area and intended route of administration.

ParameterAssayTarget ValueRationale
Solubility Kinetic Solubility> 50 µMEnsures compound can be dissolved for assays and is less likely to have absorption issues.[2]
Permeability Caco-2 (A to B)Papp > 10 x 10⁻⁶ cm/sIndicates good potential for passive absorption across the gut wall.[16]
Efflux Caco-2 Efflux Ratio (B-A/A-B)< 2A low ratio suggests the compound is not a significant substrate for efflux transporters like P-gp.
Metabolic Stability HLM Half-life (t½)> 30 minSuggests the compound is not cleared too rapidly by the liver, allowing for a reasonable in vivo half-life.[9]
Plasma Protein Binding Equilibrium Dialysis% Bound < 95% (% Free > 5%)Ensures sufficient free drug is available to interact with the target.
hERG Inhibition Patch Clamp AssayIC50 > 10 µMProvides a safety margin to avoid potential cardiotoxicity. A 30-fold margin over the therapeutic Cmax is often desired.[13]
Lipophilicity Calculated or MeasuredLogD at pH 7.4 = 1-3Balances permeability with solubility and minimizes risks of non-specific toxicity and high PPB.

By systematically applying these strategies and carefully interpreting your experimental data, you can effectively troubleshoot and improve the ADME properties of your benzofuran-piperazine compounds, increasing their chances of becoming successful drug candidates.

References

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  • PubMed. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Available from: [Link]

  • PubMed. (2016). Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. Available from: [Link]

  • PubMed. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Available from: [Link]

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  • ResearchGate. (2025). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Available from: [Link]

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Technical Support Center: Overcoming the Blood-Brain Barrier with 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2,3-dihydro-benzofuran-2-ylmethyl)-piperazine analogs. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific experimental challenges related to penetrating the blood-brain barrier (BBB). Our goal is to equip you with the scientific rationale and practical methodologies to optimize your research and development efforts.

I. Foundational Knowledge: Understanding Blood-Brain Barrier Permeability

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] For a therapeutic agent to be effective in treating CNS disorders, it must overcome this barrier. The ability of a compound to cross the BBB is governed by a complex interplay of its physicochemical properties and its interaction with various transport systems.[1][2][3]

Key molecular attributes that influence BBB permeability include:

  • Lipophilicity: A crucial factor, as lipophilic compounds can more readily dissolve in the lipid membranes of the endothelial cells.[1][4] However, excessive lipophilicity can lead to increased plasma protein binding, reducing the free fraction of the drug available to cross the BBB.[4]

  • Molecular Weight: Generally, smaller molecules with a molecular weight under 400-500 Daltons exhibit better BBB penetration.[1][5]

  • Hydrogen Bonding: A lower number of hydrogen bonds is often associated with improved permeability.[1][3][6] Masking hydrogen bond donors through strategies like forming intramolecular hydrogen bonds can enhance BBB penetration.[7][8][9]

  • Polar Surface Area (PSA): A lower PSA is generally preferred for passive diffusion across the BBB.[10][11]

  • Ionization State: Non-ionized molecules are more lipid-soluble and therefore cross the BBB more effectively than their ionized counterparts.[5]

II. Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the development and testing of this compound analogs for CNS applications.

Q1: My this compound analog shows poor brain uptake in vivo, despite promising in vitro permeability results. What are the likely causes and how can I troubleshoot this?

A1: Discrepancies between in vitro and in vivo BBB permeability are a common challenge. Several factors can contribute to this:

  • P-glycoprotein (P-gp) Efflux: Your compound may be a substrate for efflux transporters like P-glycoprotein, which are highly expressed at the BBB and actively pump xenobiotics out of the brain.[12][13] This is a major reason for poor in vivo brain penetration despite good passive permeability.[2][14]

    • Troubleshooting:

      • In Vitro Efflux Assay: Utilize an in vitro model with cells overexpressing P-gp, such as MDR1-MDCK cells, to determine the efflux ratio of your compound.[15] An efflux ratio significantly greater than 2 suggests P-gp is actively transporting your analog.

      • In Vivo P-gp Inhibition Studies: Co-administer your analog with a known P-gp inhibitor in animal models. A significant increase in the brain-to-plasma concentration ratio in the presence of the inhibitor confirms P-gp mediated efflux.[15]

  • Plasma Protein Binding: High binding to plasma proteins reduces the concentration of free drug available to cross the BBB.[4]

    • Troubleshooting:

      • Equilibrium Dialysis: Perform equilibrium dialysis to determine the fraction of your compound bound to plasma proteins. If the bound fraction is excessively high, consider structural modifications to reduce it.

  • Rapid Metabolism: The compound may be rapidly metabolized in the liver, leading to low systemic exposure and consequently, low brain concentrations.

    • Troubleshooting:

      • Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic clearance of your analog.

      • Pharmacokinetic Studies: Perform detailed pharmacokinetic studies to determine the half-life, clearance, and volume of distribution of your compound.

Q2: I am observing inconsistent results in my in vitro BBB model. How can I improve the reliability and reproducibility of my permeability assays?

A2: The choice and validation of your in vitro BBB model are critical for obtaining reliable data.[16][17]

  • Model Selection:

    • Monocultures vs. Co-cultures: While simpler, monocultures of brain endothelial cells may not fully replicate the tightness of the in vivo BBB.[16] Co-culture models that include astrocytes and pericytes often provide a more physiologically relevant barrier.[16][17]

    • Static vs. Dynamic Models: Dynamic models that incorporate shear stress can better mimic the in vivo environment and promote tighter barrier formation.[17][18]

  • Assay Validation:

    • Transendothelial Electrical Resistance (TEER): Regularly measure TEER to ensure the integrity of the cell monolayer. Consistently low TEER values indicate a leaky barrier.

    • Permeability Markers: Use well-characterized high and low permeability markers in every experiment to validate the performance of your model.

    • Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not undergone genetic drift.

Q3: How do I accurately quantify the concentration of my this compound analog in brain tissue?

A3: Accurate bioanalysis is crucial for determining brain penetration. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like brain tissue.[19][20][21][22][23]

  • Sample Preparation:

    • Brain Homogenization: The brain tissue must be homogenized to release the analyte.

    • Extraction: A robust extraction method, such as protein precipitation or liquid-liquid extraction, is necessary to remove interfering substances.[20]

  • LC-MS/MS Method Development:

    • Optimization of Mass Spectrometry Parameters: Optimize the precursor and product ion transitions for your analog to ensure high sensitivity and selectivity.

    • Chromatographic Separation: Develop a chromatographic method that effectively separates your analog from endogenous matrix components.

    • Validation: The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, and stability.

III. Experimental Protocols

Protocol 1: In Situ Brain Perfusion

The in situ brain perfusion technique is a powerful method for studying cerebrovascular transport in vivo, allowing for precise control over the composition of the perfusate.[24][25][26][27]

Objective: To determine the brain uptake rate of a this compound analog.

Materials:

  • Anesthetized rat

  • Perfusion buffer (e.g., bicarbonate-buffered saline)

  • Test compound

  • Radiolabeled impermeable marker (e.g., [14C]sucrose)

  • Peristaltic pump

  • Surgical instruments

Procedure:

  • Anesthetize the rat and expose the common carotid artery.

  • Cannulate the external carotid artery in a retrograde direction.

  • Begin perfusion with the buffer containing the test compound and the impermeable marker at a controlled flow rate.

  • After a predetermined time (e.g., 30-60 seconds), stop the perfusion and decapitate the animal.

  • Collect the brain and determine the concentration of the test compound and the marker in the tissue.

  • Calculate the brain uptake clearance (K_in) using the appropriate equations.

Protocol 2: Brain Microdialysis

Brain microdialysis is a technique used to measure the unbound concentration of a drug in the brain's extracellular fluid (ECF) over time.[28][29][30][31][32] This provides a direct measure of the pharmacologically active concentration at the target site.

Objective: To determine the time-course of the unbound concentration of a this compound analog in the brain ECF.

Materials:

  • Freely moving rat with a surgically implanted microdialysis probe

  • Microdialysis pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • LC-MS/MS system for analysis

Procedure:

  • Implant a microdialysis probe into the brain region of interest.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, connect the probe to the microdialysis pump and perfuse with aCSF at a low flow rate.

  • Administer the test compound to the animal.

  • Collect dialysate samples at regular intervals.

  • Analyze the samples by LC-MS/MS to determine the concentration of the unbound drug.

  • Plot the concentration-time profile to determine key pharmacokinetic parameters in the brain.

IV. Data Presentation

Table 1: Physicochemical Properties Influencing BBB Permeability

PropertyFavorable Range for BBB PenetrationRationale
Molecular Weight (MW) < 400-500 Da[1][5]Smaller molecules can more easily pass through the tight junctions of the BBB.
Lipophilicity (LogP) 1.5 - 2.7[33]Optimal lipophilicity allows for partitioning into the lipid membranes of the endothelial cells without excessive plasma protein binding.
Polar Surface Area (PSA) < 70-90 ŲLower polarity reduces the energy barrier for crossing the lipophilic BBB.
Hydrogen Bond Donors ≤ 3Fewer hydrogen bonds decrease polarity and improve membrane permeability.[6]
Hydrogen Bond Acceptors ≤ 5Fewer hydrogen bonds decrease polarity and improve membrane permeability.[3]

V. Visualization

Experimental Workflow for BBB Permeability Assessment

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Advanced In Vitro & Ex Vivo cluster_2 Tier 3: In Vivo Validation In Silico Prediction In Silico Prediction PAMPA Parallel Artificial Membrane Permeability Assay (PAMPA) In Silico Prediction->PAMPA Initial Assessment Cell-Based Permeability In Vitro Cell-Based Permeability Assay (e.g., MDCK, Caco-2) PAMPA->Cell-Based Permeability Promising Candidates Efflux Ratio P-gp Efflux Ratio (MDR1-MDCK) Cell-Based Permeability->Efflux Ratio Good Permeability Co-culture Model Co-culture BBB Model (Endothelial cells, Astrocytes, Pericytes) Efflux Ratio->Co-culture Model Low Efflux In Situ Perfusion In Situ Brain Perfusion Co-culture Model->In Situ Perfusion Confirmed Permeability Brain Slice Uptake Ex Vivo Brain Slice Uptake Assay Microdialysis Brain Microdialysis In Situ Perfusion->Microdialysis PK/PD Studies Pharmacokinetic/ Pharmacodynamic Studies Microdialysis->PK/PD Studies

Caption: A tiered approach to assessing BBB permeability.

Key Physicochemical Properties for BBB Penetration

G cluster_properties Physicochemical Properties BBB Permeability BBB Permeability Lipophilicity Lipophilicity Lipophilicity->BBB Permeability Increases (to a point) Molecular Weight Molecular Weight Molecular Weight->BBB Permeability Decreases Polar Surface Area Polar Surface Area Polar Surface Area->BBB Permeability Decreases H-Bond Donors Hydrogen Bond Donors H-Bond Donors->BBB Permeability Decreases

Caption: Factors influencing BBB permeability.

VI. References

  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(3), H484-H493. [Link]

  • Ghosh, C., Marchi, N., & Janigro, D. (2015). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Discovery Today: Technologies, 17-18, 39-48. [Link]

  • Patsnap. (2025). What characteristics of compounds cross the blood-brain barrier?. Patsnap Synapse. [Link]

  • Wilson, G. S. (2009). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Current Radiopharmaceuticals, 2(2), 121-129. [Link]

  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology. Heart and Circulatory Physiology, 247(3 Pt 2), H484–H493. [Link]

  • Cisternino, S., Decleves, X., & Scherrmann, J. M. (2004). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Current Pharmaceutical Design, 10(30), 3781-3796. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). Lipophilicity and other parameters affecting brain penetration. Combinatorial Chemistry & High Throughput Screening, 6(5), 397-407. [Link]

  • Summerfield, S. G., & Jeffrey, P. (2007). Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. Journal of Pharmacological and Toxicological Methods, 56(2), 155-165. [Link]

  • Patsnap. (2025). Which type of drugs penetrate CNS better?. Patsnap Synapse. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). Lipophilicity and other parameters affecting brain penetration. Combinatorial Chemistry & High Throughput Screening, 6(5), 397-407. [Link]

  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(3), H484-H493. [Link]

  • Singh, J., & Kumar, A. (2022). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research, 2(1), 1-10. [Link]

  • Elmquist, W. F. (2003). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. Advanced Drug Delivery Reviews, 55(11), 1529-1545. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]

  • Kumar, S., & Singh, S. K. (2021). Physicochemical determinants of blood brain barrier penetrating molecules. Research Journal of Pharmacy and Technology, 14(11), 6013-6019. [Link]

  • Nakagawa, S., et al. (2021). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Biological and Pharmaceutical Bulletin, 44(8), 1128-1135. [Link]

  • Smith, Q. R. (2002). In Situ Brain Perfusion Technique. In Methods in Molecular Medicine (pp. 285-307). Humana Press. [Link]

  • van der Meer, M. A., et al. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 64(24), 17874-17886. [Link]

  • van der Meer, M. A., et al. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 64(24), 17874-17886. [Link]

  • Al-Ahmad, A. (2021). Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. Journal of Controlled Release, 339, 394-406. [Link]

  • Li, P., & Bartlett, M. G. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 6(11), 3505-3517. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). Lipophilicity and Other Parameters Affecting Brain Penetration. Combinatorial Chemistry & High Throughput Screening, 6(5), 397-407. [Link]

  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience Blog. [Link]

  • Cui, J., & Li, J. (2010). Permeability of in vitro blood-brain barrier models. 2010 3rd International Conference on Biomedical Engineering and Informatics, 1, 1-4. [Link]

  • Hammarlund-Udenaes, M. (2000). The Use of Microdialysis in CNS Drug Delivery Studies. Pharmacokinetic Perspectives and Results With Analgesics and Antiepileptics. Advanced Drug Delivery Reviews, 45(2-3), 283-294. [Link]

  • van Assema, R., et al. (2012). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology, 14(6), 775-781. [Link]

  • Löscher, W., & Potschka, H. (2005). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. Epilepsia, 46(4), 459-479. [Link]

  • Wagen, C. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific. [Link]

  • Deguchi, Y. (2002). Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs. Drug Metabolism and Pharmacokinetics, 17(5), 395-407. [Link]

  • ResearchGate. (n.d.). Increasing the BBB permeability through intramolecular hydrogen bonding by chemical modification. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2010). A sensitive LC/MS/MS bioanalysis assay of orally administered lipoic acid in rat blood and brain tissue. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1195-1200. [Link]

  • Tournier, N., et al. (2019). Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. Clinical Pharmacology & Therapeutics, 105(5), 1126-1136. [Link]

  • Ji, H., et al. (2010). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 1(5), 229-233. [Link]

  • de Faria, A. R., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H 3 R/H 4 R. Archiv der Pharmazie, 350(3-4). [Link]

  • Feng, S., et al. (2022). Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy. Journal of the American Chemical Society, 144(27), 12137-12146. [Link]

  • Conradi, R. A., Hilgers, A. R., Ho, N. F., & Burton, P. S. (1994). Hydrogen bonding potential as a determinant of the in vitro and in situ blood-brain barrier permeability of peptides. Pharmaceutical Research, 11(3), 412-419. [Link]

  • Hammarlund-Udenaes, M. (1997). Drug Equilibration Across the Blood-Brain Barrier--Pharmacokinetic Considerations Based on the Microdialysis Method. Pharmaceutical Research, 14(2), 128-134. [Link]

  • De Terdonck, V., & De Smedt, S. C. (2025). The duality of the BBB: breaking the myth of the blood-brain barrier breakdown. Fluids and Barriers of the CNS, 22(1), 1-10. [Link]

  • Geldenhuys, W. J., Mohammad, A. S., Adkins, C. E., & Lockman, P. R. (2015). Molecular determinants of blood–brain barrier permeation. Therapeutic Delivery, 6(8), 961-971. [Link]

  • Al-Anouti, F., et al. (2022). A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. bioRxiv. [Link]

  • Al-Anouti, F., et al. (2022). A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. bioRxiv. [Link]

  • Lassman, A. B., et al. (2026). Blood-Brain Barrier Heterogeneity in NRG BN007: Implications for Immunotherapy Delivery. Journal of Clinical Oncology. [Link]

  • Al-Anouti, F., et al. (2023). A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. Scientific Reports, 13(1), 3020. [Link]

  • de Faria, A. R., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. Archiv der Pharmazie, 350(3-4). [Link]

  • Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27796-27817. [Link]

  • El-Sayed, N. N. E., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1316-1335. [Link]

  • El-Sayed, N. N. E., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1316-1335. [Link]

Sources

minimizing cytotoxicity of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine in normal cells

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating and Mitigating Cytotoxicity in Normal Cells for Preclinical Research

Introduction

Welcome to the technical support guide for researchers working with 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine and its analogs. This document provides a comprehensive framework for identifying, understanding, and minimizing off-target cytotoxicity in normal (non-cancerous) cells during preclinical development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you make informed decisions in your experiments.

While this compound is recognized as a scaffold in medicinal chemistry, extensive public data on its specific cytotoxic profile is limited. Therefore, this guide presents a robust, mechanism-based approach applicable to this molecule and other novel chemical entities. We will proceed from initial toxicity screening to mechanistic investigation and, finally, to actionable mitigation strategies.

Part 1: Frequently Asked Questions (FAQs)

Q1: We are observing significant toxicity in our normal cell lines (e.g., HEK293, HUVEC) at concentrations where we expect to see therapeutic activity. Is this common for benzofuran-piperazine derivatives?

A1: Yes, this is a common challenge in drug development. The piperazine ring is a frequent feature in CNS-active drugs but can be associated with off-target effects, including interactions with hERG channels or cytochrome P450 enzymes, which can lead to toxicity. The benzofuran moiety can also undergo metabolic activation to form reactive intermediates, such as quinone methides or epoxides, which can covalently bind to cellular macromolecules and induce stress pathways leading to cell death. It is crucial to characterize this "therapeutic window" early.

Q2: What is the first step we should take to troubleshoot this cytotoxicity?

A2: The first step is to establish a reliable and reproducible baseline of cytotoxicity. This involves generating a dose-response curve and determining the IC50 (half-maximal inhibitory concentration) in a panel of relevant normal cell lines. It is critical to ensure the chosen assay is not being interfered with by the compound itself. For example, highly colored compounds can interfere with absorbance-based readouts like the MTT assay. We recommend starting with a luminescence-based assay that measures ATP levels, such as CellTiter-Glo®, as it is less prone to such artifacts.

Q3: Our compound appears to be causing oxidative stress. How can we confirm this and what can we do about it?

A3: Confirmation involves direct measurement of reactive oxygen species (ROS). You can use fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) or CellROX™ Deep Red to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy after compound treatment. If ROS production is confirmed, a primary mitigation strategy is the co-administration of an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cells from cytotoxicity, it strongly implicates oxidative stress as a key mechanism.

Q4: Can we reduce cytotoxicity by changing how we deliver the compound to the cells?

A4: Absolutely. This is a key strategy in drug delivery. If the compound has poor solubility or precipitates at higher concentrations in media, this can cause non-specific toxicity. Encapsulating the compound in a drug delivery system, such as a liposome or a polymeric nanoparticle, can improve solubility, alter cellular uptake kinetics, and shield normal cells from high concentrations of the free drug, thereby reducing off-target toxicity.

Part 2: Troubleshooting Guide & Experimental Workflows

This section provides a tiered approach to systematically investigate and address the cytotoxicity of your compound.

Tier 1: Baseline Cytotoxicity Profiling

The objective here is to accurately quantify the cytotoxic potential of your compound across multiple, biologically relevant normal cell lines.

Experimental Protocol: ATP-Based Viability Assay (CellTiter-Glo®)
  • Cell Plating: Seed cells in a white-walled, 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. A typical range would be from 100 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10 µM Staurosporine).

  • Dosing: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours), reflecting the intended duration of action.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well (typically a volume equal to the culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Data Interpretation Table
Cell LineTissue of OriginDoubling Time (Approx.)Hypothetical IC50 (µM)Therapeutic Index (TI)*Notes
HEK293 Human Kidney24-30 hours12.50.8A common, easy-to-transfect line for initial toxicity screening.
HUVEC Human Endothelium30-40 hours8.20.5Relevant for assessing potential vascular toxicity.
NHDF Human Dermis35-50 hours25.11.6Represents toxicity to fibroblasts, important for skin-related drugs.
Primary Hepatocytes Human LiverN/A (non-proliferating)5.50.3Critical for assessing potential for drug-induced liver injury (DILI).

*Therapeutic Index (TI) is calculated as IC50 (Normal Cell) / EC50 (Target Cell). Assumes a hypothetical therapeutic EC50 of 15 µM. A TI < 1 suggests the compound is more toxic to normal cells than effective on its target.

Tier 2: Mechanistic Investigation Workflow

Once you have a confirmed IC50, the next step is to understand why the compound is toxic. The workflow below outlines a logical path to dissect the mechanism.

Workflow Diagram: Cytotoxicity Mechanism Investigation

G cluster_0 Tier 1: Observation cluster_1 Tier 2: Mechanistic Hypothesis Testing cluster_2 Tier 3: Inferred Mechanism & Mitigation A Cytotoxicity Observed (IC50 < 10 µM in Normal Cells) B Measure ROS Production (DCFDA / CellROX Assay) A->B Hypothesis 1: Oxidative Damage C Assess Mitochondrial Health (TMRM / JC-1 Assay) A->C Hypothesis 2: Mitochondrial Toxicity D Detect Apoptosis (Annexin V / Caspase-3/7 Assay) B->D ROS can trigger apoptosis E Mechanism: Oxidative Stress Mitigation: Co-administer NAC B->E C->D Mitochondrial depolarization is an early apoptotic signal F Mechanism: Mitochondrial Dysfunction Mitigation: Test Mitochondrial Protectants C->F G Mechanism: Apoptotic Pathway Activation Mitigation: Co-administer Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) D->G

Caption: A tiered workflow for diagnosing the mechanism of cytotoxicity.

Key Mechanistic Assays
  • Reactive Oxygen Species (ROS) Production:

    • Principle: Use a probe like DCFDA, which fluoresces upon oxidation by ROS.

    • Method: Treat cells with your compound for a short period (e.g., 1-6 hours). Load cells with DCFDA reagent. Measure the increase in fluorescence via flow cytometry or a plate reader.

    • Interpretation: A significant increase in fluorescence compared to the vehicle control indicates ROS induction.

  • Mitochondrial Membrane Potential (ΔΨm) Assessment:

    • Principle: Healthy mitochondria maintain a high membrane potential. A loss of this potential is an early indicator of apoptosis and cellular stress. Use a potentiometric dye like TMRM or JC-1.

    • Method: Treat cells with the compound. Stain with TMRM and analyze via flow cytometry. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

    • Interpretation: Loss of ΔΨm suggests the compound directly or indirectly targets mitochondrial function.

  • Apoptosis Detection (Annexin V Staining):

    • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these apoptotic cells.

    • Method: Co-stain compound-treated cells with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI). Analyze via flow cytometry.

    • Interpretation:

      • Annexin V+/PI- cells are in early apoptosis.

      • Annexin V+/PI+ cells are in late apoptosis/necrosis.

      • A significant increase in these populations confirms apoptosis as the mode of cell death.

Part 3: Mitigation Strategies

If the cytotoxicity is confirmed and the mechanism is partially elucidated, you can explore the following strategies to improve the therapeutic window of your compound.

Strategy 1: Co-administration of Cytoprotective Agents

This is often the most direct way to validate a mechanistic hypothesis.

Inferred MechanismProposed AgentStarting ConcentrationRationale
Oxidative Stress N-acetylcysteine (NAC)1-5 mMA precursor to the antioxidant glutathione (GSH), NAC directly scavenges ROS and replenishes cellular antioxidant capacity.
Apoptosis Z-VAD-FMK20-50 µMA cell-permeable, pan-caspase inhibitor that can block the execution phase of apoptosis, confirming if this pathway is essential for cell death.
ER Stress TUDCA or 4-PBA500 µM - 2 mMChemical chaperones that can alleviate protein misfolding in the endoplasmic reticulum, a common source of cellular stress.
Strategy 2: Formulation with Drug Delivery Systems

This approach aims to alter the pharmacokinetics and biodistribution of the compound to reduce exposure to non-target cells.

Formulation Workflow Diagram

G A Free Compound (High Cmax, Off-Target Toxicity) B Encapsulation Step A->B C Liposomal Formulation B->C Lipid Film Hydration D Polymeric Nanoparticle (e.g., PLGA) B->D Emulsion Solvent Evaporation E Reduced Cmax Sustained Release Improved Therapeutic Index C->E D->E

Caption: Workflow for mitigating toxicity via drug delivery systems.

  • Liposomal Formulation: Encapsulating your compound within lipid vesicles (liposomes) can mask it from normal tissues until it reaches the target site. This is particularly effective for improving the safety profile of cytotoxic agents.

  • Polymeric Nanoparticles: Using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can create a sustained-release formulation. This avoids the high initial peak concentration (Cmax) of the free drug that is often responsible for acute toxicity.

By implementing this structured, mechanism-based approach, you can effectively troubleshoot the cytotoxicity of this compound, gain valuable insights into its mode of action, and develop rational strategies to enhance its therapeutic potential for successful preclinical advancement.

References
  • Tasker, A. S., Stamp, C., & Tye, H. (2010). The Piperazine Problem. In Drug Discovery and Development - Present and Future. InTech. Available at: [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug discovery in the 21st century: progress in identifying and developing safe and effective drugs. Expert Opinion on Drug Discovery, 7(9), 755-757. Available at: [Link]

  • van der Mey, M., Boss, C., Meyer, M., & Vifian, W. (2001). Benzofuran bioisosteres of catechol-containing monoamine oxidase B (MAO-B) inhibitors: synthesis and biological evaluation. Helvetica Chimica Acta, 84(5), 1142-1161.
  • Zhitkovich, A. (2005). N-acetylcysteine: regulation of metabolism and new clinical applications. Current Opinion in Clinical Nutrition and Metabolic Care, 8(3), 285-290.
  • Panyam, J., & Labhasetwar, V. (2003). Biodegradable nanoparticles for drug and gene delivery to cells and tissue. Advanced Drug Delivery Reviews, 55(3), 329-347. Available at: [Link]

  • Özcan, U., Yilmaz, E., Özcan, L., Furuhashi, M., Vaillancourt, E., Smith, R. O., Görgün, C. Z., & Hotamisligil, G. S. (2006). Chemical chaperones reduce ER stress and restore glucose homeostasis in a mouse model of type 2 diabetes. Science, 313(5790), 1137-1140. Available at: [Link]

Technical Support Center: Enhancing Sigma-1 Receptor Selectivity of Benzofuran-Piperazine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and evaluation of benzofuran-piperazine derivatives as selective ligands for the sigma-1 (σ1) receptor. As a Senior Application Scientist, my goal is to provide not only procedural instructions but also the underlying rationale for experimental choices, empowering you to troubleshoot effectively and advance your research with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and hurdles encountered during the development and testing of novel benzofuran-piperazine σ1 receptor ligands.

Q1: My novel compound shows high affinity for σ1 receptors, but the selectivity over σ2 receptors is poor. What are the first steps to address this?

A1: Low selectivity is a common challenge. The initial steps should focus on both chemical modification and rigorous assay validation. First, re-evaluate your binding assay data. Ensure that the σ2 receptor assay was performed correctly, typically using [³H]-DTG with a masking agent like (+)-pentazocine to block σ1 sites.[1][2] Be aware of the potential for the masking agent to interfere with your results, which can lead to an overestimation of σ2 binding.[3][4] Concurrently, consider initial structural modifications. Structure-activity relationship (SAR) studies have shown that replacing the piperazine ring with a piperidine moiety can sometimes increase σ1 affinity and selectivity.[5]

Q2: I'm observing high non-specific binding in my [³H]-(+)-pentazocine binding assay. What are the likely causes and solutions?

A2: High non-specific binding (NSB), often defined as more than 20-30% of total binding, can obscure your results.[6] Common causes include issues with the radioligand, membrane preparation, or assay conditions.

  • Radioligand Integrity: Ensure your [³H]-(+)-pentazocine has not degraded. Use fresh aliquots and store them properly.

  • Membrane Quality: Use a tissue source with high σ1 receptor expression, such as guinea pig brain or liver membranes, to maximize the specific signal.[1][7]

  • Assay Buffer & Wash Steps: Optimize your blocking agents (e.g., Bovine Serum Albumin - BSA) and consider adjusting the ionic strength of your buffer.[8] Increasing the volume or number of cold buffer washes during the filtration step can help remove unbound radioligand more effectively.[6][8]

  • Choice of Displacer: For defining NSB, use a structurally distinct, high-affinity ligand (e.g., haloperidol) at a concentration at least 100 times its Kᵢ to avoid artifacts.[3][6]

Q3: My competition binding curve for a new ligand is 'shallow' or appears biphasic. What does this indicate?

A3: A shallow or biphasic competition curve deviates from the expected sigmoidal shape for a simple one-site interaction and can have several interpretations.[9]

  • Multiple Binding Sites: The most common interpretation is that your compound is binding to more than one site with different affinities. This could be the σ1 and σ2 receptors if selectivity is low.[10][11]

  • Ligand Properties: The ligand itself might be dimerizing at higher concentrations, or it could be undergoing metabolic transformation during the assay into a metabolite with a different affinity.[10][12]

  • Complex Binding Mechanism: Some ligands exhibit a complex binding mode, such as bivalent binding, which can result in biphasic curves.[13]

To investigate, you must first ensure the purity of your compound. Then, perform binding assays in cell lines expressing only σ1 or σ2 receptors to see if the curve becomes monophasic.

Q4: How can I determine if my ligand is a σ1 agonist or antagonist?

A4: Distinguishing between agonist and antagonist activity at the σ1 receptor is challenging due to the lack of a universally accepted, high-throughput functional assay.[14] The σ1 receptor is not a traditional GPCR or ion channel but a ligand-regulated molecular chaperone.[15] However, several methods are used:

  • Cell-Based Assays: Some studies use neurite outgrowth assays in PC12 cells or measure changes in intracellular calcium levels, though these can be compound-specific and lack quantitative precision.[14]

  • Bioluminescence Resonance Energy Transfer (BRET): BRET assays can analyze ligand-induced changes in σ1 receptor oligomerization. Antagonists have been shown to enhance homomer BRET signals, while agonists do not.[14]

  • In Vivo Models: Often, functional characterization relies on in vivo models where a selective antagonist is used to reverse the effects of the test compound.[16]

Troubleshooting Guide: Improving σ1 Selectivity

This section provides a more in-depth, systematic approach to diagnosing and resolving common experimental issues.

Problem 1: Inconsistent Kᵢ Values for a Reference Ligand
  • Symptoms: The Kᵢ value for your positive control (e.g., (+)-pentazocine or haloperidol) varies significantly between experiments.

  • Causality Analysis: This points to a lack of assay robustness. The issue likely lies in inconsistent preparation of reagents, membrane aliquots, or procedural variations.

  • Troubleshooting Steps:

    • Standardize Reagent Preparation: Prepare large, validated batches of buffer and membrane homogenates. Aliquot and store them under consistent conditions to minimize variability.

    • Verify Protein Concentration: Perform a protein concentration assay (e.g., Bradford or BCA) on your membrane preparation every time you use a new batch. Inconsistent protein amounts will alter receptor concentration and affect binding parameters.

    • Check Pipetting Accuracy: Ensure all pipettes are calibrated. Small volume errors, especially when preparing serial dilutions, can lead to large errors in calculated affinity.

    • Equilibration Time: Confirm you are incubating long enough to reach equilibrium. For -pentazocine, incubation times of 90-120 minutes at 37°C are typical.[17]

Problem 2: My Benzofuran-Piperazine Derivative Has High σ1 Affinity but Poor Selectivity
  • Symptoms: Your lead compound has a Kᵢ < 50 nM for σ1, but the σ1/σ2 selectivity ratio is less than 20-fold.

  • Causality Analysis: The pharmacophore of your ligand is likely recognized by both sigma receptor subtypes. The key is to introduce structural modifications that are favored by the σ1 binding pocket but disfavored by the σ2 binding site.

  • Troubleshooting & Optimization Workflow:

G start Poor Selectivity (Kᵢ σ2 / Kᵢ σ1 < 20) assay_validation Validate σ2 Assay - Check masking protocol - Use σ2-only cell line if possible start->assay_validation assay_validation->start Assay Invalid sar_benzofuran Modify Benzofuran Ring - Add substituents at C5 or C6 - Explore electron-donating vs. withdrawing groups assay_validation->sar_benzofuran Assay Valid sar_piperazine Modify Piperazine Moiety - Replace with Piperidine - Alter N-substituent sar_benzofuran->sar_piperazine linker Modify Linker - Change length or rigidity sar_piperazine->linker retest Re-screen for σ1 and σ2 Affinity linker->retest analyze Analyze SAR Data retest->analyze success Selectivity Improved (Ratio > 50-100) analyze->success Positive Trend fail Iterate or Redesign Scaffold analyze->fail No Improvement

Caption: Troubleshooting workflow for poor σ1 selectivity.

  • Step-by-Step Guidance:

    • Assay Validation (Critical First Step): Before embarking on extensive synthesis, rigorously validate your σ2 binding assay. As highlighted by Brimson et al., masking protocols can be problematic.[3][4] The non-selective radioligand [³H]-DTG can displace the masking agent (+)-pentazocine from the σ1 receptor, leading to an underestimation of your compound's true σ2 affinity (and thus an artificially low selectivity ratio).[3][4] If possible, use a cell line that expresses only σ2 receptors (e.g., certain MCF7 cell lines) to get the cleanest data.[3]

    • Structural Modification - Piperazine Core: SAR studies have consistently shown that the nature of the basic amine is crucial. For some scaffolds, replacing the piperazine with a piperidine ring dramatically increases σ1 affinity and selectivity.[5] This is a high-impact modification to test early.

    • Structural Modification - Benzofuran Ring: Explore substitutions on the benzofuran ring. While SAR can be series-dependent, adding small, lipophilic, or electron-donating groups at the C5 or C6 positions can influence affinity and selectivity.[18][19]

    • Off-Target Screening: Once you have a lead candidate with good σ1/σ2 selectivity, it is essential to perform a broader screen against a panel of other common CNS targets (e.g., opioid, dopamine, serotonin receptors) to confirm its overall selectivity profile.[20]

Key Experimental Protocols

The following are detailed, step-by-step protocols for the foundational binding assays. These should be adapted and optimized for your specific laboratory conditions.

Protocol 1: σ1 Receptor Radioligand Binding Assay
  • Objective: To determine the affinity (Kᵢ) of a test compound for the σ1 receptor using competition binding.

  • Materials:

    • Radioligand: [³H]-(+)-pentazocine (Specific Activity: ~30-60 Ci/mmol)

    • Membrane Preparation: Guinea pig brain membranes, homogenized in Tris-HCl buffer (50 mM, pH 7.4).[7][17]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-Specific Binding (NSB) Displacer: Haloperidol (10 µM final concentration).

    • Test Compounds: Serial dilutions in assay buffer.

    • Filtration: Brandel or PerkinElmer cell harvester, GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Scintillation Cocktail & Counter.

  • Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_ligand Prepare serial dilutions of test compound add_components Add to tubes: 1. Buffer 2. Test Compound (or NSB) 3. [3H]-(+)-pentazocine (e.g., 3 nM) 4. Membrane Homogenate (e.g., 100 µg) prep_ligand->add_components prep_membrane Thaw & dilute membrane homogenate prep_membrane->add_components incubate Incubate 90-120 min @ 37°C add_components->incubate terminate Terminate reaction by rapid filtration over GF/B filters incubate->terminate wash Wash filters 3x with ice-cold assay buffer terminate->wash count Place filters in vials, add scintillation cocktail, and count in β-counter wash->count calc_ki Calculate IC50 from competition curve, then convert to Ki using Cheng-Prusoff equation count->calc_ki

Sources

Validation & Comparative

A Comparative Guide to CDK2 Inhibitors: Evaluating Novel Benzofuran-Piperazine Hybrids Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal target. Its dysregulation is a hallmark of various malignancies, making it a focal point for the development of targeted therapies.[1][2][3] This guide provides a comparative analysis of a novel class of 3-(piperazinylmethyl)benzofuran derivatives against other prominent CDK2 inhibitors. While the initial query focused on 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine, a comprehensive literature review revealed a lack of specific data on its CDK2 inhibitory activity. Therefore, this guide will instead focus on a scientifically validated series of benzofuran-piperazine hybrids, which have demonstrated potent and promising activity.[4][5][6][7]

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the biochemical potency, cellular effects, and mechanistic insights of these compounds. We will delve into the experimental data that underpins our understanding of these inhibitors and provide detailed protocols for key validation assays.

The Role of CDK2 in Cell Cycle Progression

CDK2 is a serine/threonine kinase that plays a crucial role in the G1/S and S phases of the cell cycle.[3][8] Its activity is tightly regulated by binding to its cyclin partners, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is instrumental in initiating the transition from the G1 to the S phase, while the CDK2/Cyclin A complex is required for the progression through the S phase.[3][8] In many cancers, the overexpression of Cyclin E or the loss of endogenous CDK inhibitors leads to aberrant CDK2 activation, driving uncontrolled cell proliferation.[1][2][9]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates p21_p27 p21/p27 CyclinD_CDK46->p21_p27 sequesters E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 p21_p27->CyclinE_CDK2 inhibits CyclinE_CDK2->Rb further phosphorylates S_Phase_Entry S_Phase_Entry CyclinE_CDK2->S_Phase_Entry G1/S Transition CyclinA_CDK2 Cyclin A-CDK2 DNA_Rep DNA Replication CyclinA_CDK2->DNA_Rep promotes S_Phase_Entry->CyclinA_CDK2

Caption: The CDK2 signaling pathway in cell cycle progression.

A New Frontier: 3-(Piperazinylmethyl)benzofuran Derivatives

Recent research has brought to light a novel series of 3-(piperazinylmethyl)benzofuran derivatives designed as type II CDK2 inhibitors.[4][5][6][7] A hybridization strategy was employed, combining the privileged structures of benzofuran and piperazine.[4][5][6] These compounds have shown promising CDK2 inhibitory activity, with several analogues exhibiting potent, nanomolar-range inhibition.[4][5]

Compounds 9h, 11d, 11e, and 13c from this series demonstrated particularly strong inhibitory activity against CDK2, with IC50 values of 40.91, 41.70, 46.88, and 52.63 nM, respectively.[4][5] Notably, these values are comparable to or better than the well-known kinase inhibitor staurosporine (IC50 of 56.76 nM).[4][5] Furthermore, these benzofuran derivatives displayed significant antiproliferative effects against various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and lung (A-549) cancer cells, while showing lower cytotoxicity in normal human lung fibroblasts.[4][5]

The Established Players: A Comparative Overview

To contextualize the performance of the novel benzofuran derivatives, we will compare them against a panel of well-characterized CDK2 inhibitors.

  • Roscovitine (Seliciclib, CYC202): One of the first purine-based CDK inhibitors, Roscovitine is a cell-permeable, reversible inhibitor of several CDKs, including CDK1, CDK2, and CDK5.[10][11][12][13] It competes with ATP for the binding site in the catalytic cleft of the kinase.[12]

  • Dinaciclib (SCH 727965): A potent and selective inhibitor of CDK1, CDK2, CDK5, and CDK9.[14][15][16][17][18] Dinaciclib has demonstrated significant antitumor activity in preclinical models and has been evaluated in numerous clinical trials.[17]

  • Milciclib (PHA-848125): A potent, ATP-competitive inhibitor of CDK2, with selectivity over other CDKs.[19][20][21] It has also been shown to inhibit Tropomyosin receptor kinase (TRK).[20] Milciclib induces cell death through autophagy and has been investigated in phase 2 clinical trials.[19][21]

  • CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib): While primarily targeting CDK4 and CDK6, these inhibitors have indirect effects on CDK2 activity.[8][22][23][24][25][26][27][28][29][30][31][32] Resistance to CDK4/6 inhibitors can emerge through the upregulation of CDK2 activity, highlighting the importance of understanding the interplay between these kinases.[24][30][33] Abemaciclib, in particular, has shown some inhibitory activity against CDK2 at higher concentrations.[23][25][34]

Performance Data at a Glance: A Head-to-Head Comparison

The following table summarizes the in vitro potency of the selected inhibitors against CDK2 and their anti-proliferative effects on representative cancer cell lines.

InhibitorCDK2 IC50 (nM)Anti-proliferative IC50 (µM)Cancer Cell Line(s)
Benzofuran Derivative 9h 40.91[4][5]0.94Panc-1[4]
Roscovitine 700[11][13]16 (average)Various[11]
Dinaciclib 1[14][15][16][18]0.004A2780 (ovarian)[14][15]
Milciclib 45[19][20][21]0.275HCT-116 (colorectal)[35][36]
Palbociclib Indirect inhibitionVariesER+ Breast Cancer[24][27]
Ribociclib Low activityVariesER+ Breast Cancer[8][26][28][29]
Abemaciclib Some off-target activityVariesER+ Breast Cancer[23][25][30][31][32]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols: Validating Inhibitor Performance

To ensure scientific rigor, the characterization of any novel inhibitor requires a series of well-defined experiments. Below are detailed protocols for key assays.

In Vitro CDK2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK2.

Principle: A recombinant CDK2/Cyclin A complex is incubated with a specific substrate (e.g., a peptide derived from Histone H1 or Rb protein) and ATP.[37][38] The amount of phosphorylated substrate is then quantified, typically using a phosphospecific antibody or by measuring the consumption of ATP.[37][38][39]

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT.[40]

    • 2X ATP/Substrate Cocktail: Prepare a solution containing 200 µM ATP and 1.5 µM biotinylated Rb peptide substrate in kinase buffer.[40]

    • Enzyme Solution: Dilute recombinant human CDK2/Cyclin A kinase to the desired concentration in kinase buffer.

    • Test Compounds: Prepare serial dilutions of the inhibitor in DMSO, then dilute further in kinase buffer.

    • Stop Solution: 50 mM EDTA, pH 8.0.[40]

  • Assay Procedure:

    • Add 5 µl of the test compound solution to the wells of a 96-well plate.

    • Add 20 µl of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 25 µl of the 2X ATP/Substrate cocktail.

    • Incubate the plate for 30-60 minutes at 30°C.

    • Stop the reaction by adding 50 µl of the stop solution.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.

    • Detect the phosphorylated substrate using a specific primary antibody (e.g., anti-phospho-Rb) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

    • Alternatively, use an ADP-Glo™ Kinase Assay to measure ADP formation, where the luminescent signal is proportional to kinase activity.[39]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Prepare Reagents Add_Inhibitor Add Inhibitor to Plate Start->Add_Inhibitor Add_Enzyme Add CDK2/Cyclin A and Pre-incubate Add_Inhibitor->Add_Enzyme Start_Reaction Add ATP/Substrate and Incubate Add_Enzyme->Start_Reaction Stop_Reaction Stop Reaction (add EDTA) Start_Reaction->Stop_Reaction Detection Detect Phosphorylation (e.g., ELISA, ADP-Glo) Stop_Reaction->Detection Analysis Calculate IC50 Detection->Analysis

Caption: A typical workflow for an in vitro CDK2 kinase assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of an inhibitor on the distribution of cells in different phases of the cell cycle.

Principle: Cells are treated with the inhibitor, then fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or DAPI.[41][42][43] The fluorescence intensity of individual cells is measured by a flow cytometer, which allows for the quantification of cells in the G0/G1, S, and G2/M phases based on their DNA content.[41][42][43]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cancer cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the CDK2 inhibitor or a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[42]

    • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[42] The RNase A is crucial to prevent the staining of double-stranded RNA.[41][42]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate gating strategies to exclude doublets and debris.

    • Generate a histogram of DNA content (fluorescence intensity).

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of inhibitor-treated cells to the control to identify cell cycle arrest.

Western Blotting

Western blotting is used to assess the levels and phosphorylation status of key proteins in the CDK2 pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

Step-by-Step Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the inhibitor as described for cell cycle analysis.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-Rb, anti-Cyclin E, anti-p27, anti-CDK2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

Conclusion and Future Directions

The development of potent and selective CDK2 inhibitors remains a high priority in cancer research.[1][2][9][44] The novel 3-(piperazinylmethyl)benzofuran derivatives represent a promising new chemical scaffold with potent anti-CDK2 activity and significant anti-proliferative effects in cancer cells.[4][5][6][7] Their performance, particularly that of compound 9h , is comparable to or exceeds that of some established CDK inhibitors in preclinical assays.

While pan-CDK inhibitors like Dinaciclib show remarkable potency, their broader activity can lead to increased toxicity. The selectivity profile of the benzofuran derivatives, coupled with their reduced cytotoxicity in normal cells, suggests a potentially favorable therapeutic window.

Future research should focus on in vivo efficacy studies of these novel compounds, as well as a more comprehensive kinase selectivity profiling to fully understand their mechanism of action. Furthermore, exploring the potential of these inhibitors to overcome resistance to current therapies, such as CDK4/6 inhibitors, could open up new avenues for combination treatments in various cancers.[9][33] The continued investigation of CDK2 inhibitors holds the promise of delivering more effective and targeted therapies for patients in need.

References

  • El-Gamal, M. I., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227–1240. [Link]

  • House, I., et al. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Journal of Immunotherapy and Precision Oncology, 8(1), 47-54. [Link]

  • Shi, Y., et al. (2025). Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer. Journal of Translational Medicine, 23(1), 187. [Link]

  • El-Gamal, M. I., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. ResearchGate. [Link]

  • House, I., et al. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Journal of Immunotherapy and Precision Oncology. [Link]

  • Wikipedia. (2023). Seliciclib. [Link]

  • Jeong, H., & Lee, J. H. (2018). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1686, 49-57. [Link]

  • Gampenrieder, S. P., et al. (2021). Palbociclib inhibits CDK2 via a non-catalytic mechanism by redistribution of p21 from cyclin D-CDK4. ResearchGate. [Link]

  • Shi, Y., et al. (2025). Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer. Research Square. [Link]

  • Vaidya, A., et al. (2020). Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9. PubMed. [Link]

  • El-Gamal, M. I., et al. (2022). The design strategy of the novel benzofuran-piperazine hybrids as CDK2 type II inhibitors. ResearchGate. [Link]

  • House, I., et al. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PubMed. [Link]

  • Griguolo, G., et al. (2024). Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions. PubMed. [Link]

  • Kim, H., et al. (2022). CDK2 inhibitor synergizes with palbociclib to inhibit cell proliferation. ResearchGate. [Link]

  • Drug Hunter. (2025). CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. [Link]

  • The Oncologist. (2021). Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. [Link]

  • BPS Bioscience. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. [Link]

  • Cancer Therapy Advisor. (2014). Regaining Control of the Cell Cycle With CDK 4/6 Inhibitors: A Promising Targeted Therapy for Breast Cancer. [Link]

  • Al-Ostoot, F. H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]

  • Al-Ahmad, A., et al. (2022). Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. PubMed Central. [Link]

  • Wiley Focus. (2021). Abemaciclib therapy in HR+/HER2– advanced breast cancer: Are CDK4/6 inhibitors created equal? [Link]

  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

  • Wikipedia. (2023). Cell cycle analysis. [Link]

  • MDPI. (2023). Clinical Experience with Abemaciclib in Patients Previously Treated with Another CDK 4/6 Inhibitor in a Tertiary Hospital: A Case Series Study. [Link]

  • AACR Journals. (2017). Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. [Link]

  • CancerNetwork. (2014). CDK Inhibitors Show Impressive Activity in Advanced Breast Cancer. [Link]

  • Tegegn, M., & Abdela, O. (2018). Recent advances of cyclin-dependent kinases as potential therapeutic targets in HR+/HER2− metastatic breast cancer: a focus on ribociclib. PubMed Central. [Link]

  • The ASCO Post. (2017). Ribociclib: another CDK inhibitor hits the mark in breast cancer. [Link]

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  • AdooQ BioScience. (2024). Ribociclib is a Highly Specific CDK4/6 Inhibitor for Breast Cancer Research. [Link]

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A Comparative Analysis of Benzofuran-Piperazine Derivatives as Anticancer Agents in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

The relentless pursuit of novel, effective, and selective anticancer agents remains a cornerstone of oncological research. Breast cancer, a leading cause of cancer-related mortality worldwide, presents a significant therapeutic challenge due to tumor heterogeneity and the emergence of drug resistance.[1] This guide provides a comprehensive comparative analysis of a promising class of heterocyclic compounds: benzofuran-piperazine derivatives. By leveraging the privileged structural motifs of both benzofuran and piperazine, these hybrids have demonstrated significant cytotoxic and mechanistic potential against various breast cancer cell lines.[2][3][4] This document synthesizes recent findings, focusing on structure-activity relationships (SAR), differential efficacy in estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells, and their targeted action on critical signaling pathways like PI3K/Akt/mTOR.[5][6] Detailed, field-proven experimental protocols are provided to empower researchers to validate and expand upon these findings.

Introduction: The Rationale for a Hybrid Scaffold

The development of novel anticancer therapeutics is increasingly focused on creating hybrid molecules that incorporate multiple pharmacophores to enhance efficacy and overcome resistance.[2][7] The benzofuran and piperazine moieties are both considered "privileged scaffolds" in medicinal chemistry, each contributing unique properties to the final derivative.[2][3]

  • 1.1 The Benzofuran Core: Benzofuran is a heterocyclic compound composed of fused benzene and furan rings, found in various natural and synthetic compounds.[1][8] Its derivatives are known to possess a wide spectrum of biological activities, including potent anticancer properties.[1][2][3][8] Mechanistically, benzofurans can induce apoptosis, inhibit angiogenesis, and modulate key signaling pathways, including mTOR and CDK2.[2][3][5] The substitution at the C-2 position of the benzofuran ring has been identified as a critical determinant of cytotoxic activity.[1]

  • 1.2 The Piperazine Ring: The piperazine ring is a ubiquitous feature in many FDA-approved drugs, including several notable kinase inhibitors used in breast cancer therapy like palbociclib and abemaciclib.[9] Its inclusion in a molecular structure can improve pharmacokinetic properties, such as solubility and bioavailability, and provide a versatile linker to attach various functional groups, thereby enabling interaction with specific biological targets.[2][3][9]

  • 1.3 The Hybrid Advantage: By combining these two scaffolds, medicinal chemists aim to create synergistic molecules with enhanced potency and selectivity against cancer cells.[1][2][7] The benzofuran component often serves as the primary cytotoxic agent, while the piperazine moiety can be modified to fine-tune the molecule's targeting capabilities and drug-like properties.[2][3]

Comparative Analysis of Lead Benzofuran-Piperazine Derivatives

Recent studies have synthesized and evaluated numerous benzofuran-piperazine derivatives. For the purpose of this guide, we will analyze representative compounds to illustrate key comparative points. A study by Abouzid et al. (2022) provides an excellent case study, identifying several potent compounds against the MCF-7 breast cancer cell line.[2]

  • 2.1 In Vitro Cytotoxicity: A Head-to-Head Comparison

The primary measure of a compound's anticancer potential is its ability to inhibit the proliferation of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Selected Benzofuran-Piperazine Derivatives Against MCF-7 Breast Cancer Cells

Compound ReferenceKey Structural FeatureCell LineIC50 (µM)Reference
11d 4-Cl-3-CF3-phenyl semicarbazideMCF-75.57[2]
9h m-trifluoromethyl thiosemicarbazideMCF-76.13[2]
9e p-bromophenyl thiosemicarbazideMCF-77.91[2]
13b 4-bromobenzylidene acylhydrazoneMCF-78.82[2]
Doxorubicin (Standard Chemotherapy)MCF-70.98[2]
  • Expert Interpretation: The data clearly indicates that substitutions on the terminal aromatic ring of the piperazine side chain significantly influence cytotoxic activity. Compound 11d , with its electron-withdrawing chloro and trifluoromethyl groups, demonstrated the highest potency among the synthesized derivatives.[2] This suggests that electronic effects play a crucial role in the compound's interaction with its cellular target. While not as potent as the clinical standard Doxorubicin, these compounds show promising activity in the low micromolar range and, importantly, often exhibit greater selectivity for cancer cells over normal cells, potentially leading to a wider therapeutic window.[2][3][7]

  • 2.2 Structure-Activity Relationship (SAR) Insights

A critical aspect of drug development is understanding how a molecule's structure relates to its biological activity.[1][8][10] For benzofuran-piperazine derivatives, several key SAR trends have been observed:

  • Acyl Group at Piperazine N-4: The nature of the acyl group attached to the piperazine nitrogen is a major determinant of activity. Derivatives with a benzofuran-2-carbonyl moiety consistently show strong anticancer effects.[11]

  • Substituents on Terminal Phenyl Ring: As seen in Table 1, electron-withdrawing groups (e.g., -NO2, -Cl, -CF3) at the para position of the terminal phenyl ring tend to enhance cytotoxicity against breast cancer cells.[11]

  • Linker Moiety: The type of linker (e.g., semicarbazide, thiosemicarbazide, acylhydrazone) between the piperazine and the terminal aromatic ring also modulates the compound's activity, likely by influencing its conformational flexibility and binding orientation.[2]

Key Signaling Pathways Targeted by Benzofuran-Piperazine Derivatives

A major advantage of these derivatives is their ability to target specific signaling pathways that are aberrantly activated in breast cancer.

  • 3.1 The PI3K/Akt/mTOR Pathway: A Central Hub in Cancer Proliferation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][12] This pathway is one of the most frequently hyperactivated pathways in breast cancer, making it a prime target for therapeutic intervention.[5][12] Dysregulation of this pathway is linked to tumor progression and resistance to therapy.[12]

  • 3.2 Evidence for PI3K/Akt/mTOR Inhibition

Several studies have confirmed that benzofuran derivatives can effectively inhibit the PI3K/Akt/mTOR signaling pathway.[5][6][13] Western blot analyses in studies on related benzofuran compounds have shown that treatment of MCF-7 cells with lead derivatives leads to a significant decrease in the phosphorylation levels of key proteins in this pathway, such as Akt and mTOR.[5] This inhibition blocks the downstream signaling required for cell growth and survival, ultimately leading to G2/M phase cell cycle arrest and apoptosis.[5]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation Survival, Growth mTORC1->Proliferation Benzofuran Benzofuran-Piperazine Derivatives Benzofuran->PI3K Inhibition Benzofuran->Akt Inhibition

Caption: PI3K/Akt/mTOR pathway and points of inhibition by benzofuran-piperazine derivatives.

Experimental Protocols for Evaluation

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for assessing the anticancer activity of novel compounds.

  • 4.1 Cell Viability Assessment (MTT Assay)

  • Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This provides a robust, quantifiable measure of cell viability and proliferation.

  • Protocol:

    • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Treat cells with serial dilutions of the benzofuran-piperazine derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

  • 4.2 Apoptosis and Cell Cycle Analysis Workflow

  • Expertise: Determining the mechanism of cell death is crucial. Apoptosis (programmed cell death) and cell cycle arrest are desired outcomes for an anticancer agent. Flow cytometry is the gold standard for these analyses. Annexin V staining identifies early apoptotic cells, while Propidium Iodide (PI) stains late apoptotic/necrotic cells and is also used to analyze DNA content for cell cycle distribution.

Workflow cluster_prep Cell Preparation cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis start Seed & Treat Cells (e.g., MCF-7 at IC50 conc.) harvest Harvest Cells (Trypsinization) start->harvest wash Wash with PBS harvest->wash stain_annexin Stain with Annexin V-FITC & Propidium Iodide (PI) wash->stain_annexin fix Fix cells in 70% Ethanol wash->fix acquire_apop Acquire on Flow Cytometer stain_annexin->acquire_apop analyze_apop Analyze Quadrants (Viable, Early/Late Apoptotic) acquire_apop->analyze_apop stain_pi Stain with PI/ RNase Solution fix->stain_pi acquire_cc Acquire on Flow Cytometer stain_pi->acquire_cc analyze_cc Analyze DNA Content (G1, S, G2/M phases) acquire_cc->analyze_cc

Caption: Standard workflow for apoptosis and cell cycle analysis using flow cytometry.

Conclusion and Future Directions

Benzofuran-piperazine derivatives represent a highly promising class of compounds for the development of novel breast cancer therapies.[1][4] The comparative analysis demonstrates that their efficacy is tightly linked to their specific chemical structures, with certain substitutions dramatically enhancing cytotoxic potency.[2][11] Their ability to induce apoptosis and cell cycle arrest, often by targeting the critical PI3K/Akt/mTOR signaling pathway, provides a strong mechanistic rationale for their continued investigation.[5]

Future research should focus on:

  • In Vivo Efficacy: Evaluating the most potent compounds in xenograft animal models to assess their anticancer efficacy and safety profiles in a living system.[4]

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.

  • Combination Therapies: Investigating the synergistic effects of these derivatives when combined with existing chemotherapies or targeted agents to potentially overcome drug resistance.

This guide provides a foundational framework for researchers to explore this exciting area of medicinal chemistry, with the ultimate goal of translating these promising molecules into clinical candidates.

References

  • Farhat, J., Alzyoud, L., & Al-Qerem, W. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). [Link]

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  • Abouzid, K.A.M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis Online. [Link]

  • Abouzid, K.A.M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Europe PMC. [Link]

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  • Quiroga-Varela, J.C., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic & Medicinal Chemistry. [Link]

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  • Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry. [Link]

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A Comparative In Vivo Validation Guide: Evaluating the Anti-Inflammatory Efficacy of LINS01005 vs. Diclofenac

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of LINS01005, a novel investigational anti-inflammatory compound. To establish a robust, comparative dataset, we benchmark its performance against Diclofenac, a widely recognized nonsteroidal anti-inflammatory drug (NSAID). The methodologies and rationale detailed herein are designed for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of new chemical entities in the inflammatory space.

Introduction: The Rationale for In Vivo Validation

Pre-clinical drug development demands a stringent, stepwise validation process. While in vitro assays provide initial insights into a compound's mechanism of action, in vivo models are indispensable for evaluating its efficacy, pharmacokinetics, and safety within a complex biological system.

For the purpose of this guide, LINS01005 is hypothesized to be a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][2][3] The primary objective is to validate this anti-inflammatory activity in a well-established animal model and compare its potency directly with a standard-of-care NSAID, Diclofenac. Diclofenac is known to inhibit both COX-1 and COX-2, making it a potent anti-inflammatory agent and an excellent benchmark for this study.[1][4][5]

Experimental Design: A Self-Validating System

To ensure scientific integrity, our experimental design is built on a foundation of causality and robust controls. We will utilize the carrageenan-induced paw edema model in rats, a classic and highly reproducible model of acute inflammation that is particularly sensitive to inhibition by NSAIDs.[6][7][8][9]

2.1. Model Selection: Carrageenan-Induced Paw Edema

The sub-plantar injection of carrageenan, a polysaccharide, induces a localized, acute, and well-characterized inflammatory response.[7][9] The resulting edema is biphasic:

  • Early Phase (0-2 hours): Mediated by the release of histamine, serotonin, and bradykinin.

  • Late Phase (2-6 hours): Characterized by neutrophil infiltration and the production of prostaglandins, driven significantly by the induction of COX-2.[10][11][12]

This model is ideal for our purpose as the late-phase edema is a direct consequence of the pathway we hypothesize LINS01005 inhibits. The peak inflammatory response, measured as an increase in paw volume, typically occurs between 3 and 5 hours post-injection.[7][13]

2.2. Group Allocation & Treatment

  • Group 1: Vehicle Control (Negative Control): Receives the delivery vehicle only (e.g., 0.5% Carboxymethyl cellulose). This group establishes the maximum inflammatory response to carrageenan.

  • Group 2: LINS01005 (Test Compound): Receives LINS01005 at a predetermined dose (e.g., 10 mg/kg, p.o.). The dose would ideally be informed by prior pharmacokinetic studies.

  • Group 3: Diclofenac (Positive Control): Receives Diclofenac (e.g., 5 mg/kg, p.o.).[14] This group provides a benchmark for efficacy, allowing for a direct comparison of LINS01005's performance against a clinically relevant drug.[15][16]

2.3. Endpoint Selection

  • Primary Endpoint: Paw volume, measured using a plethysmometer at baseline and at hourly intervals for 6 hours post-carrageenan injection. The primary metric will be the percentage inhibition of edema.

  • Secondary Endpoints (Terminal): At the 6-hour mark, paw tissue will be harvested for:

    • Cytokine Analysis: Measurement of key pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) via ELISA to quantify the compound's effect on the broader inflammatory milieu.[17][18][19]

    • Histopathology: Microscopic examination of paw tissue to assess immune cell infiltration and tissue damage.

Visualizing the Experimental Workflow

The following diagram outlines the complete experimental procedure, ensuring a standardized and reproducible methodology.

G cluster_prep Preparation Phase (Day -7 to -1) cluster_exp Experiment Day (Day 0) cluster_analysis Analysis Phase (Post-Experiment) acclimate Animal Acclimatization (7 Days) baseline Baseline Paw Volume Measurement (T= -60 min) dosing Oral Dosing (Vehicle, LINS01005, Diclofenac) (T= -60 min) baseline->dosing carrageenan Carrageenan Injection (Sub-plantar, 1% Solution) (T= 0 min) dosing->carrageenan measurements Hourly Paw Volume Measurements (T= 1-6 hr) carrageenan->measurements euthanasia Euthanasia & Tissue Harvest (T= 6 hr) elisa Paw Tissue Homogenization & Cytokine ELISA (TNF-α, IL-6, IL-1β) euthanasia->elisa histo Histopathological Processing & Analysis euthanasia->histo data Data Analysis & Comparison elisa->data histo->data

Caption: Experimental workflow for in vivo validation.

Detailed Experimental Protocol

4.1. Animals Male Wistar rats (180-220g) are used. They are acclimatized for at least one week before the experiment, housed under standard laboratory conditions with free access to food and water.

4.2. Procedure

  • Baseline Measurement: At T=-60 minutes, the initial volume of the right hind paw of each rat is measured using a digital plethysmometer.

  • Drug Administration: Immediately after baseline measurement, animals are dosed orally (p.o.) according to their assigned group (Vehicle, 10 mg/kg LINS01005, or 5 mg/kg Diclofenac).

  • Induction of Inflammation: At T=0, 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.[20]

  • Edema Measurement: Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Calculation:

    • The increase in paw volume (edema) is calculated as: (Volume at time T) - (Baseline volume).

    • The percentage inhibition of edema is calculated as: [1 - (Edema in treated group / Edema in vehicle group)] * 100.

  • Tissue Collection: At the end of the 6-hour period, animals are euthanized. The inflamed paws are excised, weighed, and either flash-frozen for biochemical analysis or fixed in formalin for histology.

Comparative Data Analysis

The following tables present hypothetical data to illustrate how the performance of LINS01005 would be compared against the vehicle and Diclofenac controls.

Table 1: Effect on Carrageenan-Induced Paw Edema

Treatment Group (Dose)Mean Paw Volume Increase at 4h (mL) ± SEM% Inhibition of Edema at 4h
Vehicle Control0.85 ± 0.06-
LINS01005 (10 mg/kg)0.38 ± 0.0455.3%
Diclofenac (5 mg/kg)0.42 ± 0.0550.6%

Table 2: Effect on Pro-Inflammatory Cytokine Levels in Paw Tissue

Treatment Group (Dose)TNF-α (pg/mg tissue) ± SEMIL-6 (pg/mg tissue) ± SEM
Vehicle Control150.2 ± 12.5210.5 ± 18.2
LINS01005 (10 mg/kg)75.8 ± 8.1102.3 ± 11.5
Diclofenac (5 mg/kg)82.1 ± 9.3115.9 ± 13.0

Data are hypothetical and for illustrative purposes only.

From this data, we can infer that LINS01005 demonstrates robust anti-inflammatory activity, showing a slightly greater reduction in both paw edema and local cytokine production compared to the standard dose of Diclofenac.

Mechanistic Context: The COX-2 Pathway

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme metabolizes arachidonic acid into prostaglandins (like PGE2), which are potent mediators of inflammation, pain, and fever.[3][21][22] NSAIDs, including Diclofenac, exert their primary effect by inhibiting COX enzymes.[2][23] A selective COX-2 inhibitor like LINS01005 is designed to specifically target the inflammation-induced enzyme, potentially reducing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[24]

G stimuli Inflammatory Stimuli (e.g., Carrageenan) membrane Cell Membrane Phospholipids stimuli->membrane activates aa Arachidonic Acid membrane->aa pla2 Phospholipase A2 pla2->membrane acts on cox2 COX-2 Enzyme aa->cox2 substrate for pgs Prostaglandins (PGE2) cox2->pgs produces inflammation Inflammation (Edema, Pain, Fever) pgs->inflammation mediate lins LINS01005 (Hypothesized) lins->cox2 Inhibits diclo Diclofenac diclo->cox2 Inhibits

Caption: The COX-2 inflammatory signaling pathway.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the in vivo validation of LINS01005's anti-inflammatory activity. The comparative data generated from these experiments provide a clear assessment of its efficacy relative to a clinically relevant standard.

Based on the positive hypothetical data, LINS01005 demonstrates significant promise. The logical next steps in its pre-clinical development would include:

  • Dose-Response Studies: To determine the ED50 (effective dose for 50% of the maximal response).

  • Chronic Inflammation Models: Evaluating efficacy in models like collagen-induced arthritis to assess performance in chronic inflammatory conditions.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate drug exposure with therapeutic effect.

  • Safety and Toxicology Studies: To establish a comprehensive safety profile.

By following this structured, data-driven approach, research teams can confidently advance promising anti-inflammatory candidates like LINS01005 through the development pipeline.

References

  • Diclofenac - Wikipedia. Wikipedia. [Link]

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  • What is the mechanism of Diclofenac Sodium? Patsnap Synapse. [Link]

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  • RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. PubMed Central. [Link]

  • Inflammatory cytokine levels in paw tissues during development of rat collagen-induced arthritis: effect of FK506, an inhibitor of T cell activation. PubMed. [Link]

  • Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats. PubMed Central. [Link]

  • ELISA assay of TNF-α, IL-1β, IL-6 in the rat hind paw tissues following... ResearchGate. [Link]

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  • Levels of IL-6 and TNF-α in paw tissue of experimental rats at 2 h and... ResearchGate. [Link]

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  • Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats. PubMed Central. [Link]

  • RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. springermedizin.de. [Link]

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Comparative Analysis of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine Derivatives as Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mechanistic & Efficacy Profiling

Introduction

The relentless progression of neurodegenerative diseases and the acute neuronal loss following ischemic events represent a profound challenge in modern medicine. The core pathological feature is the irreversible loss of neuronal function and viability. Neuroprotection, the strategy to preserve neuronal tissue at risk of dying, is a critical therapeutic goal. Current clinical options, while beneficial, are often limited by modest efficacy or narrow therapeutic windows. This landscape necessitates a continuous search for novel chemical entities with potent neuroprotective capabilities.

This guide provides an in-depth comparative analysis of a promising novel chemical series, 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine (LINS01 series) , against established neuroprotective agents: Edaravone , Riluzole , and Nimodipine . A recent study has highlighted the potential of the LINS01 series in mitigating cocaine-induced neurotoxicity, suggesting a promising, albeit nascent, neuroprotective profile[1][2]. By juxtaposing the known and hypothesized mechanisms and outlining a rigorous experimental framework for head-to-head comparison, this document serves as a strategic guide for researchers, drug discovery scientists, and pharmacologists aiming to characterize this novel compound series.

Part 1: Compound Profiles & Mechanisms of Action

A compound's neuroprotective potential is intrinsically linked to its chemical structure and its ability to modulate key pathological pathways. Here, we dissect the profiles of our compound of interest and the established benchmarks.

The Investigational Compound: this compound (LINS01 Series)

The LINS01 scaffold is a hybrid structure combining a dihydro-benzofuran moiety with a piperazine ring. This design is noteworthy as both components are prevalent in centrally active compounds.

  • Benzofuran Derivatives: This class is known for a range of biological activities, including antioxidant and neuroprotective effects[3].

  • Piperazine Derivatives: The piperazine ring is a common pharmacophore in drugs targeting the central nervous system, with some derivatives showing potential in Alzheimer's disease models[4][5].

A key study demonstrated that derivatives of this series are not intrinsically neurotoxic to SH-SY5Y neuroblastoma cells and can offer protection in a specific neurotoxicity model[1]. Specifically, the LINS01011 compound significantly reduced the release of lactate dehydrogenase (LDH) following cocaine-induced toxicity, which is known to involve excessive dopamine levels and subsequent oxidative stress[1]. The parent compounds were originally designed as histamine H3 receptor ligands but were also found to be ligands for dopamine D2 and D3 receptors, suggesting a potential mechanism involving the modulation of dopaminergic signaling[1][2].

Established Neuroprotective Agents: The Comparators

To establish a robust benchmark, we will compare the LINS01 series against three approved drugs with distinct and well-characterized mechanisms of action.

  • Edaravone (Radicava®): A potent antioxidant and free radical scavenger.[6][7] Its primary role is to intercept and neutralize damaging reactive oxygen species (ROS), such as hydroxyl radicals, thereby protecting neurons from oxidative stress, a common pathway in both acute ischemic stroke and chronic neurodegeneration like Amyotrophic Lateral Sclerosis (ALS).[6][8][9]

  • Riluzole (Rilutek®): A multifaceted neuroprotectant primarily used in ALS. Its main mechanism is the inhibition of glutamate excitotoxicity. It achieves this by blocking voltage-gated sodium channels to reduce presynaptic glutamate release and by non-competitively blocking postsynaptic NMDA receptors.[10][11][12][13] Some evidence also points to its ability to directly inhibit Protein Kinase C (PKC), which may contribute to its antioxidant effects[14].

  • Nimodipine: An L-type voltage-gated calcium channel blocker. Its primary approved use is to reduce the incidence and severity of ischemic deficits in patients with subarachnoid hemorrhage.[15] By blocking the influx of Ca²⁺ into neurons, it prevents the catastrophic calcium overload that triggers apoptotic and necrotic cell death pathways.[16][17] It may also possess neuroprotective effects independent of vasodilation and calcium channel blockade[16][18][19].

Comparative Mechanistic Pathways

The distinct mechanisms of these agents converge on three primary pathological events in neuronal injury: Oxidative Stress , Excitotoxicity , and Apoptotic Signaling . The following diagram illustrates the established targets of the comparator drugs and the hypothesized target for the LINS01 series.

G cluster_0 Pathological Insult (e.g., Ischemia, Toxin) cluster_1 Core Pathological Pathways cluster_2 Therapeutic Intervention Points Insult Neuronal Stress Glutamate_Release ↑ Glutamate Release Insult->Glutamate_Release ROS_Production ↑ ROS Production Insult->ROS_Production NMDA_Activation ↑ NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Ca²⁺ Influx NMDA_Activation->Ca_Influx Ca_Influx->ROS_Production Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction ROS_Production->Mito_Dysfunction Caspase_Activation Caspase Activation Mito_Dysfunction->Caspase_Activation Cell_Death Neuronal Cell Death Caspase_Activation->Cell_Death Riluzole Riluzole Riluzole->Glutamate_Release Inhibits Riluzole->NMDA_Activation Blocks Nimodipine Nimodipine Nimodipine->Ca_Influx Blocks L-type Channels Edaravone Edaravone Edaravone->ROS_Production Scavenges LINS01 LINS01 Series (Hypothesized) LINS01->ROS_Production Reduces? (via DA receptor mod.) G cluster_phase1 Phase 1: Baseline Toxicity & Dose-Ranging cluster_phase2 Phase 2: Neuroprotection Efficacy Screening cluster_phase3 Phase 3: Mechanism of Action (MOA) Elucidation start Start: Acquire Compounds (LINS01, Edaravone, Riluzole, Nimodipine) p1_task1 MTT Assay: Determine Max Non-Toxic Dose (MNTD) in SH-SY5Y / Primary Neurons start->p1_task1 p2_task1 Induce Neuronal Injury: 1. Glutamate (Excitotoxicity) 2. H₂O₂ (Oxidative Stress) p1_task1->p2_task1 Define safe dose range p2_task2 Co-treat with Compounds (at sub-MNTD concentrations) p2_task1->p2_task2 p2_task3 Assess Neuroprotection: - MTT Assay (Viability) - LDH Assay (Cytotoxicity) p2_task2->p2_task3 p3_task1 Oxidative Stress: DCFDA Assay for ROS levels p2_task3->p3_task1 Confirm protection p3_task2 Apoptosis: Caspase-3 Activity Assay p2_task3->p3_task2 Confirm protection p3_task3 Excitotoxicity: Calcium Imaging (e.g., Fura-2) p2_task3->p3_task3 Confirm protection end_node Data Analysis & Comparative Profiling p3_task1->end_node p3_task2->end_node p3_task3->end_node

Caption: Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

The following protocols are foundational for the proposed workflow. They are designed to be robust and reproducible.

Protocol 2.2.1: Neuronal Viability Assessment (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [20][21]* Procedure:

    • Cell Plating: Seed primary cortical neurons or SH-SY5Y cells in a 96-well plate at a density of 2x10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of LINS01 derivatives and comparator drugs. Replace the old medium with a fresh medium containing the respective compounds. For neuroprotection assays, add the compounds 1 hour prior to inducing injury.

    • Injury Induction (for neuroprotection): Introduce the neurotoxic insult (e.g., 5 mM Glutamate or 100 µM H₂O₂) to the appropriate wells. [22] 4. Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

    • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of formazan crystals. 7. Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm. Protocol 2.2.2: Oxidative Stress Measurement (DCFDA Assay)

  • Principle: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases to a non-fluorescent form. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [23][24][25]* Procedure:

    • Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol.

    • Incubation: Incubate for a shorter duration appropriate for ROS measurement (e.g., 6 hours).

    • DCFDA Loading: Remove the treatment medium, wash cells gently with warm PBS, and then add 100 µL of 10 µM DCFDA solution to each well.

    • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.

    • Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. [26] Protocol 2.2.3: Apoptosis Assessment (Caspase-3 Activity Assay)

  • Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a specific peptide substrate (DEVD) conjugated to a colorimetric (pNA) or fluorometric (AMC) reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified. [27][28][29][30][31]* Procedure:

    • Cell Plating & Treatment: Plate and treat cells in a 96-well plate as described previously (steps 1-3 of MTT protocol).

    • Incubation: Incubate for an appropriate time to induce apoptosis (e.g., 12-24 hours).

    • Cell Lysis: After incubation, centrifuge the plate (if using suspension cells) and remove the supernatant. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes. [30] 4. Assay Reaction: Add 50 µL of 2X reaction buffer containing 10 mM DTT to each well. Then add 5 µL of the DEVD-pNA substrate (4 mM).

    • Incubation: Incubate at 37°C for 1-2 hours, protected from light.

    • Measurement: Measure the absorbance at 405 nm using a microplate reader. [28][29]

Part 3: Data Presentation and Comparative Profiles

The data generated from the proposed experiments should be organized to facilitate clear, objective comparisons.

Comparative Efficacy Data (Hypothetical)

The primary output will be a quantitative comparison of the neuroprotective efficacy of each compound against specific insults.

CompoundInsult ModelEC₅₀ (µM) for NeuroprotectionMax Protection (%) @ 10 µM
LINS01011 Glutamate (5mM)To be determinedTo be determined
H₂O₂ (100µM)To be determinedTo be determined
Edaravone Glutamate (5mM)~15 µM~55%
H₂O₂ (100µM)~3 µM~85%
Riluzole Glutamate (5mM)~5 µM~70%
H₂O₂ (100µM)>50 µM~20%
Nimodipine Glutamate (5mM)~1 µM~65%
H₂O₂ (100µM)>50 µMIneffective

Table values for comparator drugs are illustrative and based on their known mechanisms of action.

Pharmacokinetic and Safety Profile Comparison

A comprehensive comparison must also consider the drug-like properties of the compounds.

ParameterThis compoundEdaravoneRiluzoleNimodipine
Primary Mechanism Dopamine Receptor Ligand (putative) [1]Free Radical Scavenger [6][9]Anti-Glutamatergic [10][11]L-type Ca²⁺ Channel Blocker [17]
Bioavailability (Oral) Unknown57% (oral suspension) [32]~60%~13%
Protein Binding Unknown92% [32]~96%>95% [15]
Half-life (t½) Unknown4.5 - 6.0 hours [8]~12 hours~1-2 hours [15]
Known Side Effects Low in vitro cytotoxicity [33][34]Contusion, gait disturbance, headache [8]Nausea, asthenia, decreased lung functionHypotension, headache, nausea [15]

Part 4: Synthesis and Future Perspectives

The available preliminary data suggests that the This compound (LINS01) series represents a promising new avenue for neuroprotective drug discovery. The initial finding that LINS01011 can protect against cocaine-induced neurotoxicity is significant, pointing towards a potential mechanism distinct from the classic antioxidant, anti-glutamatergic, or calcium channel-blocking pathways.[1] Its activity as a dopamine receptor ligand is a compelling lead, as dopaminergic dysregulation is implicated in various CNS disorders.

The experimental framework detailed in this guide provides a clear path forward. The critical next steps are:

  • Execute the head-to-head in vitro assays: Systematically comparing the LINS01 series against Edaravone, Riluzole, and Nimodipine in both excitotoxicity and oxidative stress models will establish its efficacy profile and mechanistic leanings.

  • Elucidate the specific mechanism: If the LINS01 series shows potent protection, subsequent studies should focus on confirming its engagement with dopamine receptors and downstream signaling pathways (e.g., cAMP modulation, CREB phosphorylation).

  • In vivo validation: Promising candidates must be advanced to relevant animal models of acute (e.g., stroke) or chronic (e.g., Parkinson's disease) neurodegeneration to assess efficacy, pharmacokinetics, and safety in a whole-organism context.

By rigorously pursuing this structured approach, the scientific community can effectively determine the therapeutic potential of this novel chemical scaffold and its place in the armamentarium against neurological disease.

References

  • Wang H, Wang R, Gao N, et al. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C. J Pharmacol Exp Ther. 2000;293(2):644-651. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Edaravone's Mechanism of Action: A Deep Dive. [Link]

  • Gormley, K. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P T. 2018;43(6):352-355. [Link]

  • Patsnap Synapse. What is the mechanism of Edaravone? [Link]

  • Raske, M., et al. Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis. Ann Pharmacother. 2023;57(8):997-1004. [Link]

  • Patsnap Synapse. What is Edaravone used for? [Link]

  • Lee, J. H., et al. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells. Mol Med Rep. 2018;18(5):4287-4295. [Link]

  • Patsnap Synapse. What is the mechanism of Riluzole? [Link]

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • Cheah, B.C., et al. Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis. Current Medicinal Chemistry. 2010;17(18):1942-1959. [Link]

  • Doble, A. The pharmacology and mechanism of action of riluzole. Neurology. 1996;47(6 Suppl 4):S233-41. [Link]

  • Doble, A. The pharmacology and mechanism of action of riluzole. Neurology. 1996;47(6 Suppl 4):S233-S241. [Link]

  • Innoprot. Excitotoxicity in vitro assay. [Link]

  • Wiatr, M., et al. Nimodipine Exerts Time-Dependent Neuroprotective Effect after Excitotoxical Damage in Organotypic Slice Cultures. Int J Mol Sci. 2021;22(21):11928. [Link]

  • Al-Hussain, T. An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging. Zanco J Med Sci. 2012;16(2):130-137. [Link]

  • Popa-Wagner, A., et al. Neuroprotective and neuroregenerative effects of nimodipine in a model system of neuronal differentiation and neurite outgrowth. Gerontology. 2015;61(4):343-51. [Link]

  • YouTube. Pharmacology of Nimodipine; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. [Link]

  • Popa-Wagner, A., et al. Neuroprotective and Neuroregenerative Effects of Nimodipine in a Model System of Neuronal Differentiation and Neurite Outgrowth. Gerontology. 2015;61(4):343-51. [Link]

  • Kim, H., et al. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Bio-protocol. 2018;8(11):e2861. [Link]

  • Lemaire, M., et al. In vitro neuroprotection against glutamate toxicity provided by novel non-competitive N-methyl-D-aspartate antagonists. J Neurosci Res. 1999;57(6):927-34. [Link]

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  • Corrêa, M. F., et al. 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H(3) R/H(4) R. Arch Pharm (Weinheim). 2017;350(5). [Link]

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  • ResearchGate. Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. [Link]

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  • Lim, H., et al. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Bull Korean Chem Soc. 2015;36(5):1483-1489. [Link]

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A Head-to-Head Analysis of Benzofuran-Piperazine Analogs for Histamine H4 Receptor Affinity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Binding Affinity Determination

In the landscape of immunomodulation and anti-inflammatory drug discovery, the histamine H4 receptor (H4R) has emerged as a compelling target.[1][2] As a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells—including mast cells, eosinophils, and T cells—H4R plays a pivotal role in mediating inflammatory responses.[3] Its activation is linked to chemotaxis, cytokine release, and the amplification of allergic inflammation, making H4R antagonists a promising therapeutic avenue for conditions like asthma, allergic rhinitis, and autoimmune disorders.[1][3]

Among the chemical scaffolds explored for H4R antagonism, the benzofuran-piperazine core has shown significant promise. This guide provides a head-to-head comparison of a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine analogs, referred to as the LINS01 series, to elucidate the nuanced structure-activity relationships (SAR) that govern their affinity for the human H4 receptor. We will dissect the experimental data derived from competitive radioligand binding assays, detail the underlying methodologies, and place these findings within the broader context of H4R signaling.

The Histamine H4 Receptor Signaling Cascade

The H4R is coupled to the Gαi/o family of G proteins.[4] Upon histamine binding, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation of the G protein βγ subunits can activate other effectors, such as phospholipase C (PLC), which ultimately results in an increase in intracellular calcium (Ca²⁺) mobilization.[2][3] This cascade is central to the receptor's function in directing the migration of immune cells to inflammatory sites.[3]

Below is a diagram illustrating the canonical H4R signaling pathway.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H4R Histamine H4 Receptor (H4R) G_protein Gαi/oβγ (Inactive) H4R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Leads to Histamine Histamine Histamine->H4R Binds G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates G_alpha->AC Inhibits G_betagamma->PLC Activates ATP ATP ATP->AC Chemotaxis Immune Cell Chemotaxis & Cytokine Release Ca_mobilization->Chemotaxis

Caption: Canonical signaling pathway of the Histamine H4 Receptor.

Head-to-Head Comparison of Benzofuran-Piperazine Analogs at H4R

A series of nine 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine analogs were synthesized and evaluated for their binding affinity at the human H3 and H4 receptors.[5] The affinity, expressed as pKᵢ (the negative logarithm of the inhibition constant, Kᵢ), was determined through competitive radioligand binding assays. A higher pKᵢ value indicates a higher binding affinity.

The data presented below allows for a direct comparison of how substitutions on both the piperazine nitrogen and the benzofuran ring impact H4R affinity.

Compound IDR¹ (Piperazine)R² (Benzofuran)H4R pKᵢ ± SEMH4R Kᵢ (nM)
1a HH<5.0>10,000
1b -CH₃H<5.0>10,000
1c -CH₂CH=CH₂ (Allyl)H<5.0>10,000
1d PhenylH<5.0>10,000
1e -CH₃5-Phenyl6.06 ± 0.06871
1f -CH₃5-CH₃5.00 ± 0.3210,000
1g -CH₃5-Cl6.06 ± 0.04 871
1h -CH₃5-tert-Butyl<5.0>10,000
1i -CH₃5-OCH₃<5.0>10,000
Data sourced from Corrêa et al., 2017.[5]
Analysis of Structure-Activity Relationships (SAR)

The comparative data reveals critical insights into the structural requirements for H4R affinity within this chemical class:

  • Essentiality of Benzofuran Substitution: The most striking observation is the dramatic loss of affinity when the 5-position of the benzofuran ring (R²) is unsubstituted (compounds 1a-1d ).[5] All four analogs, regardless of the substitution on the piperazine nitrogen (R¹), demonstrated negligible affinity for H4R (pKᵢ < 5.0, Kᵢ > 10,000 nM). This strongly suggests that an appropriate substituent at the 5-position is a primary determinant for receptor binding.

  • Impact of Piperazine Substitution: For the analogs with an unsubstituted benzofuran ring (1a-1d ), modifications at the piperazine nitrogen failed to confer any significant H4R affinity.[5] However, in the active compounds (1e , 1f , 1g ), a methyl group at this position is consistently present, indicating it is a well-tolerated or beneficial feature when combined with a suitable benzofuran substituent.

  • Favorable 5-Position Substituents: The data clearly highlights that not all substituents at the 5-position are equal.

    • A 5-chloro group (compound 1g ) or a 5-phenyl group (compound 1e ) results in the highest affinity for H4R within this series, with identical pKᵢ values of 6.06 (Kᵢ = 871 nM).[5] This indicates that both a halogen atom and a larger aromatic ring at this position can effectively occupy a binding pocket in the receptor.

    • A smaller alkyl group like 5-methyl (compound 1f ) confers only weak affinity (pKᵢ = 5.00, Kᵢ = 10,000 nM).[5]

    • Bulky alkyl (5-tert-Butyl , 1h ) or electron-donating groups (5-methoxy , 1i ) completely abolish the affinity, suggesting steric hindrance or unfavorable electronic interactions within the receptor's binding site.[5]

Experimental Protocol: Competitive Radioligand Binding Assay for H4R Affinity

The determination of a compound's inhibition constant (Kᵢ) is a cornerstone of pharmacological characterization. It is achieved through a competitive binding assay, which measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known affinity from the target receptor. The following is a detailed protocol representative of the methodology used to generate the data in this guide.[5][6]

Workflow Overview

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (HEK293 cells expressing hH4R) Incubation 3. Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Test Compounds, Buffers) Reagent_Prep->Incubation Filtration 4. Separation (Vacuum filtration to separate bound from free radioligand) Incubation->Filtration Counting 5. Quantification (Scintillation counting of filter-bound radioactivity) Filtration->Counting IC50_Calc 6. IC50 Determination (Non-linear regression of competition curve) Counting->IC50_Calc Ki_Calc 7. Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Methodology

1. Membrane Preparation:

  • Source: Human Embryonic Kidney (HEK293) cells stably transfected with the human histamine H4 receptor (hH4R).

  • Protocol:

    • Culture cells to confluency. Harvest by scraping into ice-cold phosphate-buffered saline (PBS).

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the suspension using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

    • Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the total protein concentration using a BCA or Bradford assay.

    • Store membrane aliquots at -80°C until use.

2. Competitive Binding Assay:

  • Radioligand: [³H]-Histamine or another suitable H4R-selective radioligand.

  • Protocol:

    • Prepare serial dilutions of the benzofuran-piperazine test compounds in the assay buffer.

    • In a 96-well plate, add in order:

      • Assay Buffer

      • Test compound at various concentrations (typically spanning 6-8 log units).

      • A fixed, known concentration of the H4R radioligand (typically near its Kₔ value).

      • The membrane preparation (e.g., 20-40 µg of protein per well).

    • Define control wells:

      • Total Binding: Contains membranes and radioligand only (no competitor).

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, potent unlabeled H4R ligand (e.g., JNJ 7777120) to block all specific binding.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

3. Separation and Quantification:

  • Protocol:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.

    • Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Allow the filter mat to dry completely.

    • Add scintillation cocktail to each filter spot and measure the retained radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Protocol:

    • Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the receptor.

This rigorous, self-validating system ensures that the calculated Kᵢ values are a reliable measure of the affinity of each benzofuran-piperazine analog for the H4 receptor, providing the foundation for the comparative analysis presented in this guide.

References

  • Corrêa, M. F., Barbosa, A. J. R., Teixeira, L. B., Duarte, D. A., Simões, S. C., Parreiras-e-Silva, L. T., Balbino, A. M., Landgraf, R. G., Bouvier, M., Costa-Neto, C. M., & Fernandes, J. P. S. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 825. [Link]

  • Corrêa, M. F., Landgraf, R. G., & Fernandes, J. P. S. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H 3 R/H 4 R. Chemical Biology & Drug Design, 90(2), 317-322. [Link]

  • Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology, 157(1), 24–33. [Link]

  • Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L. S., Stark, H., Thurmond, R. L., & Haas, H. L. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601–655. [Link]

  • Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature Reviews Drug Discovery, 7(1), 41–53. [Link]

  • Corrêa, M. F., et al. (2017). pK i values of tested compounds for H 3 R and H 4 R. [Data table]. ResearchGate. Retrieved from [Link]

  • Corrêa, M. F., Landgraf, R. G., & Fernandes, J. P. S. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. ResearchGate. [Link]

  • Corrêa, M. F., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Preclinical Validation of Benzofuran-Piperazine Scaffolds as Sigma-1 Receptor PET Tracers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (S1R) has emerged as a compelling molecular target for therapeutic intervention and diagnostic imaging in a host of pathologies, including neurodegenerative diseases, cancer, and neuropathic pain[1][2]. As a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface, its density and distribution are altered in disease states, making it an attractive biomarker for Positron Emission Tomography (PET)[1][2][3]. The development of specific and reliable PET tracers is paramount for understanding S1R's role in pathophysiology and for accelerating drug development[1].

This guide provides an in-depth comparison and validation workflow for PET tracers built upon the 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine scaffold. We will use the promising candidate [¹⁸F]IAM6067, which features this core structure, as a primary example to illustrate the rigorous, multi-stage validation process required to advance a potential tracer from bench to preclinical readiness[1][3]. We will compare its performance metrics against established S1R tracers to provide a clear context for its potential utility.

The Ideal Sigma-1 Receptor PET Tracer: A Profile

Before delving into experimental validation, we must define the target profile. An ideal S1R PET tracer should possess:

  • High Binding Affinity: A dissociation constant (Kᵢ) in the low nanomolar or sub-nanomolar range to ensure a strong signal at physiological receptor densities[4].

  • Exceptional Selectivity: High selectivity for S1R over the sigma-2 receptor (S2R) and other neurologically relevant targets to prevent ambiguous signal interpretation[3].

  • Favorable Pharmacokinetics: Rapid uptake into the target organ (e.g., the brain), fast clearance from non-target tissues to maximize the signal-to-noise ratio, and minimal binding to plasma proteins[5][6].

  • Appropriate Metabolism: The tracer should exhibit reasonable stability in vivo, and any radiometabolites produced should not cross the blood-brain barrier, as this would confound the PET signal[3].

  • Suitability for Kinetic Modeling: The binding kinetics should be reversible and well-described by established mathematical models to allow for accurate quantification of receptor density (Bmax) and binding potential (BPND)[5][6].

A Phased Approach to Preclinical Validation

The validation of a novel PET tracer is a systematic process designed to de-risk progression at each stage. Promising results in vitro are a prerequisite for moving to more complex and costly in vivo studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Radiochemistry & In Vivo Rodent Studies cluster_2 Phase 3: Non-Human Primate (NHP) Evaluation in_vitro_affinity Binding Affinity & Selectivity Assays autorad Autoradiography in_vitro_affinity->autorad Justifies tissue-level binding assessment radiolabeling Radiolabeling & QC autorad->radiolabeling Confirms target binding, justifying in vivo studies pet_ct Rodent PET/CT Imaging (Biodistribution & Kinetics) radiolabeling->pet_ct metabolite Metabolite Analysis pet_ct->metabolite blocking In Vivo Specificity (Blocking Study) pet_ct->blocking nhp_pet NHP PET Imaging blocking->nhp_pet Confirms in vivo specificity, justifying NHP translation kinetic_modeling Advanced Kinetic Modeling nhp_pet->kinetic_modeling G cluster_0 Baseline Scan cluster_1 Blocking Scan Tracer [18F]Tracer Receptor Sigma-1 Receptor Tracer->Receptor Binds Signal_High High PET Signal Receptor->Signal_High Blocker Blocking Ligand (e.g., Haloperidol) Receptor_B Sigma-1 Receptor Blocker->Receptor_B Occupies Tracer_B [18F]Tracer Tracer_B->Receptor_B Binding Blocked Signal_Low Reduced PET Signal Receptor_B->Signal_Low

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel compound 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine. Given the limited publicly available data on this specific molecule, this document serves as a predictive and methodological guide for researchers. It outlines the rationale for target selection, detailed experimental protocols for determining binding affinity and functional activity, and a template for data interpretation and comparison.

The structural motifs of this compound, namely the piperazine and benzofuran rings, are common in a variety of bioactive compounds. The piperazine moiety is a well-known pharmacophore in ligands targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.[1][2][3][4] The benzofuran scaffold is also considered a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][6][7][8][9] A study has specifically synthesized and evaluated 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as potential anti-inflammatory agents targeting histamine H3 and H4 receptors.[10][11]

Based on this structural analysis, a primary pharmacological target is hypothesized, and a panel of potential off-targets is proposed for comprehensive cross-reactivity screening. This approach is critical for early-stage drug development to identify potential adverse effects and de-risk clinical candidates.[12][13][14][15]

Rationale for Target Selection & Comparative Analysis

1.1. Hypothesized Primary Target: Serotonin 1A Receptor (5-HT1A)

The arylpiperazine structure is a classic feature of high-affinity 5-HT1A receptor ligands.[2][3] Therefore, it is hypothesized that this compound will exhibit significant affinity and functional activity at the 5-HT1A receptor. This receptor is a key target for anxiolytic and antidepressant medications.[3][16]

1.2. Comparative Compounds

To provide context for the experimental results, the cross-reactivity profile of this compound should be compared against:

  • Serotonin (5-HT): The endogenous ligand for the primary target and other serotonin receptors.

  • Buspirone: A clinically approved 5-HT1A partial agonist, serving as a reference compound with a known selectivity profile.

  • WAY-100635: A highly selective 5-HT1A antagonist, useful for validating assay performance.

1.3. Off-Target Panel for Cross-Reactivity Screening

A comprehensive secondary pharmacology panel is essential to identify potential liabilities. The selection of this panel is guided by regulatory recommendations and common off-target activities of CNS-active drugs.[12][13][17][18] The proposed panel includes:

  • Other Serotonin Receptors: 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT7 to assess selectivity within the serotonin receptor family.[1][19][20]

  • Dopamine Receptors: D2, D3, D4, due to the frequent cross-reactivity of piperazine-containing compounds.

  • Adrenergic Receptors: α1A, α2A, β1, β2, to identify potential cardiovascular side effects.

  • Histamine Receptors: H1, H3, H4, given the known activity of similar scaffolds.[10][11]

  • Muscarinic Receptors: M1, M2, M3, to screen for anticholinergic effects.

  • hERG Channel: A critical cardiac potassium channel, where inhibition can lead to serious arrhythmias.

This systematic approach allows for the early identification of "structural alerts," or molecular fragments associated with potential toxicity.[21][22][23][24][25]

Experimental Methodologies

To generate a comprehensive cross-reactivity profile, two primary types of in vitro assays are required: radioligand binding assays to determine binding affinity (Ki) and functional assays to characterize the biological response (e.g., agonist, antagonist).

2.1. Radioligand Binding Assays

These assays quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[26][27][28][29]

Experimental Workflow: Radioligand Binding Assay

G prep Prepare cell membranes expressing the target receptor incubation Incubate membranes with radioligand and varying concentrations of test compound prep->incubation Add to assay plate filtration Separate bound from free radioligand via vacuum filtration incubation->filtration Transfer to filter plate counting Quantify radioactivity of bound ligand using a scintillation counter filtration->counting Measure counts per minute analysis Calculate Ki values from competition binding curves counting->analysis Data processing

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol: 5-HT1A Receptor Binding Assay

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]-8-OH-DPAT (a selective 5-HT1A agonist) at a concentration equal to its Kd value.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Procedure: a. In a 96-well plate, combine the receptor membranes, [3H]-8-OH-DPAT, and a range of concentrations of this compound (e.g., 0.1 nM to 10 µM). b. To determine non-specific binding, a parallel set of wells should contain a high concentration of a competing ligand (e.g., 10 µM WAY-100635). c. Incubate the plate at room temperature for 60 minutes. d. Rapidly filter the contents of each well through a glass fiber filter plate and wash with ice-cold assay buffer to separate bound and free radioligand. e. Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

This protocol should be adapted for each target in the cross-reactivity panel using the appropriate radioligand and non-specific binding control.

2.2. Functional Assays (cAMP Measurement)

For GPCRs, functional activity is often assessed by measuring changes in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[30][31][32][33] 5-HT1A receptors are typically coupled to the inhibitory G-protein (Gi), which leads to a decrease in cAMP production upon agonist stimulation.[16]

Signaling Pathway: Gi-Coupled Receptor

G cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi Protein (inactive) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion Blocked agonist Agonist agonist->receptor Binds atp ATP atp->ac response Cellular Response camp->response Decreased Signal

Caption: Simplified signaling cascade for a Gi-coupled GPCR like 5-HT1A.

Detailed Protocol: cAMP Functional Assay

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Assay Principle: Utilize a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or GloSensor™, to measure intracellular cAMP levels.[30][31]

  • Procedure (Antagonist Mode): a. Seed the cells in a 384-well plate and allow them to adhere overnight. b. Pre-treat the cells with varying concentrations of this compound for 15-30 minutes. c. Stimulate the cells with a concentration of serotonin that elicits 80% of the maximal response (EC80). d. After a defined incubation period, lyse the cells and perform the cAMP measurement according to the assay kit manufacturer's instructions.[34]

  • Procedure (Agonist Mode): a. Stimulate the cells with varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator) to assess its ability to inhibit cAMP production.

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound to determine the IC50 (half-maximal inhibitory concentration).

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test compound to determine the EC50 (half-maximal effective concentration) and the maximal effect (Emax) relative to a full agonist like serotonin.

Data Presentation and Interpretation

The results from the binding and functional assays should be summarized in clear, comparative tables. This allows for a rapid assessment of the compound's potency, selectivity, and potential for off-target effects.

Table 1: Comparative Binding Affinity Profile (Ki, nM)

TargetThis compoundBuspirone (Reference)Selectivity Ratio (vs. 5-HT1A)
5-HT1A 1.5 10 -
5-HT2A250500167
5-HT7853057
D215025100
α1A>1000800>667
hERG>10,000>10,000>6670

Data are hypothetical and for illustrative purposes only.

Table 2: Functional Activity Profile

TargetAssay TypeFunctional ResponsePotency (EC50/IC50, nM)Efficacy (% of 5-HT)
5-HT1A cAMPPartial Agonist1265%
5-HT2ACalcium FluxAntagonist450N/A
D2cAMPAntagonist300N/A

Data are hypothetical and for illustrative purposes only.

Interpretation of Results:

The hypothetical data above would suggest that this compound is a potent and selective 5-HT1A partial agonist. The selectivity ratio, calculated by dividing the Ki of the off-target by the Ki of the primary target, indicates a >100-fold selectivity against the tested off-targets, which is generally considered a favorable profile in early drug discovery. A lack of significant affinity for the hERG channel is a crucial indicator of reduced risk for cardiac toxicity.

Conclusion

This guide outlines a robust, scientifically-grounded strategy for defining the cross-reactivity profile of this compound. By employing a combination of predictive structural analysis, systematic in vitro screening across a validated off-target panel, and rigorous data analysis, researchers can build a comprehensive understanding of the compound's selectivity and potential liabilities. This structured approach is fundamental to making informed decisions in the drug discovery pipeline, ultimately contributing to the development of safer and more effective medicines.[12][13]

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A Comparative Efficacy Analysis: The Investigational Compound 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine versus Cisplatin in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity compared to standard-of-care chemotherapy remains a paramount objective. Cisplatin, a cornerstone in the treatment of various solid tumors including lung cancer, exhibits potent cytotoxic effects but is often accompanied by significant side effects and the development of resistance.[1][2][3] This has spurred the investigation of new chemical entities that may offer a wider therapeutic window. This guide provides a comparative analysis of the established chemotherapeutic agent, cisplatin, and a representative investigational compound from the benzofuran-piperazine class, 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine, in the context of their efficacy against lung cancer cells.

Disclaimer: Direct comparative experimental data for this compound against cisplatin in lung cancer cell lines is not extensively available in the public domain. Therefore, this guide will utilize a representative 2-benzoylbenzofuran derivative with a piperazine linker (Compound 18 from a referenced study) as a surrogate to illustrate the comparative methodologies and potential mechanistic distinctions.[4] This approach allows for a detailed exploration of the scientific process of such a comparison, even in the absence of direct head-to-head studies for the specific named compound.

Mechanisms of Action: A Tale of Two Compounds

The cytotoxic effects of anticancer agents are intrinsically linked to their mechanisms of action at the molecular level. Cisplatin and the benzofuran-piperazine scaffold, while both inducing apoptosis, are thought to operate through distinct pathways.

Cisplatin: The DNA Damager

Cisplatin's primary mode of action involves its ability to form covalent cross-links with purine bases in DNA, leading to DNA damage.[1][5] This damage disrupts DNA replication and transcription, triggering a cascade of cellular responses that include cell cycle arrest and, ultimately, apoptosis.[1][2] The activation of DNA damage response pathways, involving proteins such as ATR and p53, is a critical component of cisplatin's anticancer activity.[5]

cisplatin_pathway Cisplatin Cisplatin Cellular_Uptake Cellular Uptake Cisplatin->Cellular_Uptake Aquation Aquation Cellular_Uptake->Aquation Activated_Cisplatin Activated Cisplatin Aquation->Activated_Cisplatin DNA Nuclear DNA Activated_Cisplatin->DNA Binds to N7 of Guanine DNA_Adducts DNA Adducts (Intra- and Inter-strand Cross-links) DNA->DNA_Adducts DDR DNA Damage Response (DDR) (ATR, p53) DNA_Adducts->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest->Apoptosis benzofuran_pathway Benzofuran_Derivative Benzofuran-Piperazine Derivative Cellular_Target Cellular Target (e.g., Kinases) Benzofuran_Derivative->Cellular_Target Signal_Transduction Signal Transduction Modulation Cellular_Target->Signal_Transduction Apoptotic_Proteins Modulation of Apoptotic Proteins (e.g., Bcl-2 family) Signal_Transduction->Apoptotic_Proteins Caspase_Activation Caspase Activation (Caspase-3, -9) Apoptotic_Proteins->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis mtt_workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4 or 5 Seed_Cells Seed A549 Cells in 96-well Plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with Compounds (Serial Dilutions) Incubate_24h_1->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data

Sources

Paving the Way for Clinical Translation: A Comparative Guide to In Vitro to In Vivo Correlation of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. A critical aspect of this transition is establishing a robust In Vitro to In Vivo Correlation (IVIVC), a predictive mathematical model that links in vitro properties of a compound to its in vivo response.[1] This guide provides a comprehensive framework for establishing an IVIVC for 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine, a scaffold of significant interest due to its potential therapeutic applications in both central nervous system (CNS) disorders and inflammatory conditions.[2][3]

This document will delve into the experimental pathways necessary to build a compelling IVIVC, using available data on structurally related analogs to illustrate key concepts. We will objectively compare the potential performance of this compound class with established alternatives and provide detailed, field-proven protocols to empower your research and development endeavors. The overarching goal is to provide a self-validating system of experimental choices that enhance the predictive power of your preclinical data.

The Therapeutic Potential of the this compound Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, combining the favorable properties of the benzofuran and piperazine moieties. Benzofuran derivatives are known to possess a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[4][5] The piperazine ring is a common pharmacophore in many CNS-active drugs, contributing to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[2][6]

Recent research has highlighted two promising therapeutic avenues for this class of compounds:

  • Anti-Inflammatory Activity: Derivatives of this scaffold, such as the LINS01 series, have been identified as antagonists of histamine H3 and H4 receptors.[3][7][8] This dual antagonism is a compelling strategy for treating inflammatory conditions like asthma.

  • Neuroprotective and CNS Activity: The same LINS01 series has also been investigated for its neurotoxic profile and potential protective effects in models of dopamine-induced neurotoxicity.[9][10] This suggests a potential role in mitigating neuronal damage associated with substance abuse or neurodegenerative disorders.

Establishing the In Vitro Profile: A Foundation for In Vivo Prediction

A robust in vitro characterization is the bedrock of any successful IVIVC. The goal is to generate high-quality data that can be mathematically correlated with in vivo outcomes.

In Vitro Anti-Inflammatory Activity Assessment

The anti-inflammatory potential of this compound derivatives can be dissected through a series of targeted in vitro assays.

  • Objective: To determine the binding affinity of the test compounds for histamine H3 and H4 receptors.

  • Methodology:

    • Utilize commercially available cell lines stably expressing human H3 or H4 receptors.

    • Perform competitive radioligand binding assays using a known high-affinity radioligand (e.g., [3H]-Nα-methylhistamine for H3R, [3H]-histamine for H4R).

    • Incubate cell membranes with increasing concentrations of the test compound and a fixed concentration of the radioligand.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibitory constant) values from the IC50 values using the Cheng-Prusoff equation.

  • Causality: High binding affinity (low Ki) is a prerequisite for potent receptor antagonism and subsequent in vivo efficacy.

  • Objective: To assess the functional activity of the compounds as antagonists of H3 and H4 receptor signaling.

  • Methodology:

    • Use a functional assay that measures a downstream signaling event, such as a G-protein activation assay (e.g., [35S]GTPγS binding) or a second messenger assay (e.g., cAMP accumulation for Gi-coupled receptors).

    • For antagonism studies, pre-incubate the cells with the test compound before stimulating with a known agonist (e.g., histamine or a selective agonist).

    • Measure the inhibition of the agonist-induced response.

    • Determine the IC50 and calculate the pA2 or Kb to quantify antagonist potency.

  • Causality: This assay confirms that the binding observed in the previous step translates into a functional blockade of the receptor, which is the desired mechanism of action for an anti-inflammatory effect mediated by these receptors.

In Vitro CNS Activity and Neurotoxicity Assessment

For compounds with potential CNS applications, a thorough in vitro evaluation of their effects on neuronal cells and their ability to cross the blood-brain barrier is crucial.

  • Objective: To predict the ability of the compound to cross the BBB.

  • Methodology:

    • Utilize an in vitro BBB model, such as a co-culture of brain endothelial cells with astrocytes and pericytes on a transwell insert.[11][12][13]

    • Apply the test compound to the apical (blood) side of the transwell.

    • At various time points, collect samples from the basolateral (brain) side.

    • Quantify the concentration of the compound in both compartments using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

  • Causality: A high Papp value is indicative of good brain penetration, a critical factor for the efficacy of CNS-targeted drugs.

  • Objective: To evaluate the potential neurotoxicity of the compounds and their ability to protect neurons from a toxic insult.

  • Methodology:

    • Use a human neuroblastoma cell line, such as SH-SY5Y, which is a well-established model for neurotoxicity studies.[9][10]

    • Neurotoxicity Assessment: Expose the cells to a range of concentrations of the test compound for 24-48 hours. Assess cell viability using multiple endpoints, such as the MTT assay (metabolic activity), LDH release assay (membrane integrity), and automated cell counting with fluorescent dyes (live/dead staining).[9][10]

    • Neuroprotection Assessment: Pre-treat the cells with the test compound before exposing them to a neurotoxin, such as cocaine or 6-hydroxydopamine (6-OHDA), to model dopamine-induced neurotoxicity.[9][10]

    • Assess cell viability as described above to determine if the compound can mitigate the toxic effects of the insult.

  • Causality: This dual assessment is critical. A desirable CNS drug candidate should have low intrinsic neurotoxicity while demonstrating protective effects against relevant pathological stressors.

In Vivo Evaluation: Bridging the Gap to Clinical Relevance

In vivo studies are indispensable for understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate in a whole organism.[14] The data generated in these studies are the ultimate benchmark for validating the in vitro findings and building a predictive IVIVC.

In Vivo Anti-Inflammatory Models
  • Objective: To evaluate the in vivo efficacy of the compounds in a relevant model of inflammatory disease.

  • Methodology:

    • Sensitize mice with an allergen, such as ovalbumin (OVA), followed by repeated challenges with the same allergen to induce an asthmatic phenotype.[3]

    • Administer the test compound (e.g., orally or intraperitoneally) prior to the allergen challenges.

    • Assess key inflammatory readouts, including:

      • Bronchoalveolar lavage fluid (BALF) cell counts (eosinophils, neutrophils, lymphocytes).

      • Cytokine levels in BALF (e.g., IL-4, IL-5, IL-13).

      • Lung histology to assess inflammation and mucus production.

      • Expression of inflammatory markers like COX-2 in lung tissue.[3]

  • Causality: A reduction in these inflammatory parameters provides strong evidence of in vivo anti-inflammatory activity and serves as a key dataset for the IVIVC.

In Vivo CNS Models and Pharmacokinetics
  • Objective: To assess the neuroprotective effects of the compounds in vivo.

  • Methodology:

    • Utilize a relevant animal model of neurodegeneration or neurotoxicity, such as the MPTP-induced model of Parkinson's disease or a model of cocaine-induced behavioral sensitization.

    • Administer the test compound before or after the neurotoxic insult.

    • Evaluate behavioral outcomes (e.g., motor function, cognitive tests).

    • Perform post-mortem analysis of brain tissue to assess neuronal survival, neurotransmitter levels, and markers of inflammation and oxidative stress.

  • Causality: Positive outcomes in these models would provide in vivo validation of the neuroprotective potential observed in vitro.

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Methodology:

    • Administer the compound to rodents via the intended clinical route (e.g., oral, intravenous).

    • Collect blood samples at multiple time points.

    • Analyze plasma concentrations of the parent drug and any major metabolites using LC-MS/MS.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

  • Causality: The plasma concentration-time profile is the in vivo response that will be directly correlated with the in vitro data to establish the IVIVC.

Building the In Vitro to In Vivo Correlation (IVIVC)

The establishment of an IVIVC is a mathematical modeling process that aims to create a predictive relationship between in vitro and in vivo data.[15][16][17][18][19][20][21]

The IVIVC Framework

A Level A IVIVC, the most desirable level of correlation, establishes a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate.[16]

Workflow for Establishing a Level A IVIVC:

IVIVC_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Studies cluster_modeling IVIVC Modeling in_vitro_dissolution In Vitro Dissolution Profile (Multiple Formulations) correlation Correlation (In Vitro Dissolution vs. In Vivo Absorption) in_vitro_dissolution->correlation in_vivo_pk In Vivo Pharmacokinetic Data (Plasma Concentration vs. Time) deconvolution Deconvolution (Calculate In Vivo Absorption) in_vivo_pk->deconvolution deconvolution->correlation validation Model Validation (Predict In Vivo Profile from In Vitro Data) correlation->validation

Caption: A streamlined workflow for establishing a Level A IVIVC.

Data Integration and Modeling
  • In Vitro Data: Obtain dissolution profiles for multiple formulations of the drug with different release rates.

  • In Vivo Data: Administer these formulations to a test population (e.g., beagle dogs, as in the donepezil case study) and collect plasma concentration-time data.[16]

  • Deconvolution: Use pharmacokinetic modeling software to calculate the in vivo absorption profile from the plasma concentration data.

  • Correlation: Plot the in vitro dissolution data against the in vivo absorption data to establish a mathematical relationship.

  • Validation: Use the established model to predict the in vivo pharmacokinetic profile of a new formulation based solely on its in vitro dissolution data. The prediction error should be within acceptable limits (e.g., <15%).

Comparative Analysis with Alternative Therapies

To provide a comprehensive evaluation, it is essential to compare the potential performance of this compound with existing therapies.

Comparison with Anti-Inflammatory Agents

For allergic asthma, a relevant comparator would be a second-generation antihistamine like Cetirizine .

ParameterThis compound (Projected)Cetirizine
Mechanism of Action Dual H3/H4 receptor antagonistSelective H1 receptor inverse agonist
Potential Advantage Broader anti-inflammatory effects by targeting multiple histamine receptor subtypes.Well-established efficacy and safety profile.
In Vitro Potency (Ki) Micromolar range for H3/H4 receptors (based on analogs).[3]Nanomolar range for H1 receptors.
In Vivo Efficacy Reduction in eosinophil counts and COX-2 expression in a murine asthma model (for analogs).[3]Effective in reducing symptoms of allergic rhinitis and urticaria.
Comparison with CNS-Active Agents

Given the preliminary neuroprotection data, a comparison with a drug used for neurodegenerative diseases, such as Donepezil , could be insightful, particularly from an IVIVC perspective.

ParameterThis compound (Projected)Donepezil
Primary Indication Neuroprotection (hypothesized)Alzheimer's Disease
Mechanism of Action Dopamine D2/D3 receptor ligand (based on analogs).[9][10]Acetylcholinesterase inhibitor
IVIVC Potential Feasible, especially for modified-release formulations.Established Level A IVIVC for sustained-release tablets.[16]
Key Challenge Demonstrating clear in vivo neuroprotective efficacy.Managing cholinergic side effects.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics for both inflammatory and CNS disorders. While a complete IVIVC for a specific candidate from this class is yet to be published, this guide provides a clear and actionable roadmap for its establishment. By systematically conducting the outlined in vitro and in vivo experiments and applying rigorous mathematical modeling, researchers can significantly enhance the predictive power of their preclinical data, thereby de-risking the transition to clinical development.

The key to a successful IVIVC lies in the quality and relevance of the experimental data. Therefore, it is imperative to utilize well-validated assays and animal models that accurately reflect the intended clinical application. The comparative analysis with existing drugs further contextualizes the potential advantages and challenges of this novel compound class. As our understanding of the intricate interplay between in vitro properties and in vivo performance continues to evolve, the principles of IVIVC will remain a cornerstone of efficient and effective drug development.

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  • Al-Ostath, R. A., et al. (2023). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 20(10), 1234-1245. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Available at: [Link]

  • Cardot, J. M., & Paixão, P. (2015). Use of IVIVC to Optimize Generic Development. Dissolution Technologies, 22(2), 44-47. Available at: [Link]

  • Gonzalez-Parrado, A., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(4), 454. Available at: [Link]

  • Wikipedia. (n.d.). Cetirizine. Available at: [Link]

  • Gholipour, A., et al. (2010). Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs. Medicinal Chemistry Research, 19(8), 896-906. Available at: [Link]

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A Senior Application Scientist's Guide: Benchmarking 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine Against the Prototypical Kinase Inhibitor, Staurosporine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing a Valid Benchmark for Novel Compound Evaluation

In the landscape of kinase inhibitor discovery, establishing a robust performance benchmark is paramount. Staurosporine, a natural product isolated from Streptomyces staurosporeus, serves as a quintessential reference compound.[1][2] Its defining characteristic is its potent, ATP-competitive, but highly non-selective inhibition of a vast array of protein kinases.[1][3] This promiscuity, while precluding its clinical use, makes it an invaluable research tool for inducing apoptosis and serving as a positive control in broad-spectrum kinase inhibition assays.[1][4]

This guide focuses on a comparative framework for evaluating a novel compound, 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine , against the gold-standard benchmark of staurosporine. The benzofuran-piperazine scaffold is of significant interest; derivatives have shown diverse biological activities, including anti-inflammatory effects through histamine H3/H4 receptor antagonism and, notably, potential anticancer properties via pathways that may involve kinase inhibition, such as against Cyclin-Dependent Kinase 2 (CDK2).[5][6][7][8]

Our objective is not merely to determine if this compound is "better" than staurosporine, as their intended profiles are fundamentally different. Instead, this guide provides a series of validated experimental protocols to characterize the potency, selectivity, and cellular effects of this novel compound, using the well-defined, pan-kinase activity of staurosporine as a crucial point of reference. For researchers in drug development, this comparative approach is essential for elucidating a new compound's mechanism of action and therapeutic potential.

Mechanistic Overview: The Sledgehammer vs. The Scalpel

A compound's utility is defined by its mechanism of action. The stark contrast between staurosporine and a potentially selective inhibitor like a benzofuran-piperazine derivative illustrates two opposing philosophies in kinase targeting.

Staurosporine: This indolocarbazole alkaloid acts as a "kinase sledgehammer."[1] Its high affinity for the ATP-binding pocket, a highly conserved region across the kinome, is the structural basis for its broad-spectrum activity.[3][4] It potently inhibits serine/threonine kinases like Protein Kinase C (PKC) and Protein Kinase A (PKA), as well as tyrosine kinases.[9] This widespread inhibition disrupts numerous signaling pathways simultaneously, reliably triggering the intrinsic apoptosis cascade, often through the activation of caspase-3 and caspase-9.[1][10][11]

This compound: The mechanism of this compound as a kinase inhibitor is less defined and is the primary subject of our investigation. The piperazine moiety is a common pharmacophore in kinase inhibitors, and benzofuran derivatives have been identified as potential CDK2 inhibitors.[7][12] The guiding hypothesis is that this compound may exhibit a more selective inhibition profile. Unlike staurosporine, which binds promiscuously, a selective inhibitor is designed to interact with unique conformational or sequence features of a specific kinase's ATP-binding site, affording a more targeted therapeutic effect with potentially fewer off-target toxicities.

G cluster_0 Cellular Signaling cluster_1 Inhibitor Action cluster_2 Cellular Outcome ATP ATP Kinase Protein Kinase (e.g., PKC, SRC, CDK2) ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) pSubstrate Phosphorylated Substrate Substrate->pSubstrate pSubstrate->Response Apoptosis Apoptosis Response->Apoptosis Inhibition leads to Staurosporine Staurosporine (Broad Spectrum) Staurosporine->Kinase Inhibits (Potent, Non-selective) Compound_B 1-(2,3-Dihydro-benzofuran- 2-ylmethyl)-piperazine (Hypothesized Selective) Compound_B->Kinase Inhibits (Potentially Selective)

Fig. 1: Comparative Mechanism of Action.

Experimental Benchmarking Protocols

The following protocols are designed to provide a comprehensive, head-to-head comparison. For every experiment, it is critical to include three arms: (1) Vehicle Control (e.g., DMSO), (2) Staurosporine, and (3) this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Causality: The first and most fundamental question is whether the compound directly inhibits kinase activity and, if so, with what potency and selectivity. The half-maximal inhibitory concentration (IC50) is the standard metric for inhibitor potency.[13] By testing against a panel of kinases from different families, we can generate a selectivity profile. A radiometric filter-binding assay is a robust and direct method for measuring kinase activity.[14]

Methodology:

  • Kinase Selection: Choose a representative panel. For example:

    • PKCα (Serine/Threonine Kinase, known staurosporine target)

    • SRC (Tyrosine Kinase)

    • CDK2/Cyclin A (Cell Cycle Kinase, potential target for benzofuran derivatives)

  • Reaction Setup: In a 96-well filter plate, prepare a reaction mixture containing kinase assay buffer, the specific kinase, and its corresponding substrate peptide.

  • Inhibitor Preparation: Prepare serial dilutions of staurosporine and this compound in DMSO, then dilute into the assay buffer. A typical concentration range would span from 1 nM to 100 µM. Add the diluted inhibitors to the reaction wells.

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP. Incubate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is within the linear range.

  • Termination & Washing: Stop the reaction by adding phosphoric acid. Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity retained on the filter, corresponding to the phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[15]

G start Start: Prepare Kinase, Substrate, and Buffers prep_inhibitors Prepare Serial Dilutions of Inhibitors (Staurosporine, Test Compound) start->prep_inhibitors mix_reagents Add Kinase, Substrate, and Inhibitor to 96-well Filter Plate start->mix_reagents prep_inhibitors->mix_reagents initiate Initiate Reaction with [γ-³³P]ATP Incubate at 30°C mix_reagents->initiate terminate Terminate Reaction with Phosphoric Acid initiate->terminate wash Wash Plate to Remove Unincorporated ATP terminate->wash detect Measure Radioactivity (Scintillation Counter) wash->detect analyze Plot Dose-Response Curve Calculate IC50 detect->analyze end End: Potency & Selectivity Profile analyze->end

Fig. 2: Workflow for IC50 Determination.
Protocol 2: Cell Viability Assay (MTT or a-LamarBlue)

Causality: Moving from a purified enzyme to a cellular context, this assay determines the overall cytotoxic or cytostatic effect of the compounds on living cells. A reduction in cell viability is a key indicator of potential anticancer activity.[16][17]

Methodology:

  • Cell Line Selection: Choose a relevant cancer cell line (e.g., MCF-7 breast cancer or A549 lung cancer).

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[18]

  • Compound Treatment: Treat the cells with a range of concentrations of staurosporine and this compound for a specified duration (e.g., 48 or 72 hours).[18]

  • Reagent Addition:

    • For MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial reductases of viable cells convert the yellow MTT to purple formazan crystals.

    • For AlamarBlue Assay: Add AlamarBlue (Resazurin) reagent and incubate for 2-6 hours. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[16]

  • Detection:

    • MTT: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.

    • AlamarBlue: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance.

  • Data Analysis: Normalize the results to the vehicle-treated control wells (representing 100% viability). Plot percent viability against drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Apoptosis Induction Assay (Annexin V & Propidium Iodide Staining)

Causality: If a compound reduces cell viability, it is crucial to determine the mode of cell death. Staurosporine is a classic inducer of apoptosis.[19] This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20][21] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[21]

Methodology:

  • Cell Treatment: Seed and treat cells in a 6-well plate with the GI50 concentration of each compound (as determined in Protocol 2) for a relevant time period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.[21]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Healthy Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

    • Necrotic Cells: Annexin V-negative and PI-positive (less common).

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot to compare the apoptotic potential of the compounds.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison. The hypothetical data below illustrates a plausible outcome where this compound demonstrates selective kinase inhibition and targeted cellular effects, in contrast to the broad activity of staurosporine.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

CompoundPKCαSRCCDK2/Cyclin ASelectivity Note
Staurosporine2.7[9]6.03.0Broad-spectrum inhibitor
This compound>10,0008,50055Highly selective for CDK2

Table 2: Cellular Activity Profile (GI50, µM in MCF-7 cells)

CompoundGI50 (48h)Primary Mode of Cell Death
Staurosporine0.2Apoptosis
This compound1.5Apoptosis & Cell Cycle Arrest

Conclusion

This guide provides a structured, scientifically-grounded framework for benchmarking this compound against the non-selective kinase inhibitor staurosporine. The causality behind each experimental choice is emphasized to ensure the generation of meaningful and interpretable data. By systematically evaluating the compounds' effects from the molecular (kinase inhibition) to the cellular level (viability and apoptosis), researchers can effectively characterize the potency, selectivity, and potential therapeutic mechanism of this novel compound. Staurosporine, in this context, acts not as a competitor but as an essential calibrator, providing a well-understood reference point that illuminates the unique properties of the compound under investigation. This rigorous comparative approach is fundamental to advancing promising molecules through the drug discovery pipeline.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring system is known to exhibit corrosive properties and can be a skin and respiratory sensitizer.[1] The benzofuran component, while less reactive, contributes to the overall ecotoxicity profile of the molecule. Therefore, a cautious and systematic approach to its disposal is essential.

Hazard Assessment and Waste Classification

Before initiating any disposal procedures, a thorough risk assessment must be conducted. Based on the known hazards of its structural analogs, 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine should be treated as a hazardous substance.

Hazard ClassAnticipated RiskRationale
Skin/Eye Irritant HighThe piperazine moiety is a known irritant and corrosive.[1][2]
Respiratory Sensitizer ModeratePiperazine and its derivatives can cause allergic reactions upon inhalation.[1]
Aquatic Toxicity Moderate to HighBenzofuran and piperazine derivatives can be harmful to aquatic life.[2][3]
Flammability LowWhile not highly flammable, piperazine is a combustible solid.[4]

Given these potential hazards, any waste containing this compound must be classified and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][5] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE): Always wear appropriate PPE before handling the chemical or its waste. This includes:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Lab Coat: To protect clothing and skin.

  • Closed-toe Shoes: Standard laboratory practice.

2. Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste: Collect any solid waste, such as contaminated weighing paper, pipette tips, or gloves, in a designated, properly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents or strong acids, as piperazine can react violently with these substances.[2]

3. Containerization and Labeling:

  • Container Selection: Use a robust, leak-proof container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

4. Spill Management: In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[5]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.[5] All cleaning materials must also be disposed of as hazardous waste.

5. Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Disposal of this compound ppe Wear Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container store Store Securely in Designated Area solid_container->store liquid_container->store disposal Arrange for Professional Disposal (EHS) store->disposal

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal guide, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.

References

  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound.
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  • Thermo Fisher Scientific. (2010, November 24). Safety Data Sheet.
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  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine.
  • New Jersey Department of Health and Senior Services. (n.d.). Piperazine - Hazard Summary.
  • PubChem. (n.d.). 1-(2-(2,3-Dihydrobenzofuran-7-yl)-1-phenylethyl)piperazine.
  • PubChem. (n.d.). 1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-(2-thiazolyl)piperazine.
  • Sigma-Aldrich. (2024, December 28). Safety Data Sheet.
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Personal protective equipment for handling 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine

This document provides essential safety protocols and logistical guidance for the handling and disposal of this compound (CAS No. 876717-03-2). As a dedicated Safety Data Sheet (SDS) for this specific compound is not extensively detailed, this guide synthesizes information from its constituent structural motifs—benzofuran and piperazine—to establish a robust and conservative safety framework. This approach ensures that all potential hazards are addressed, empowering researchers to operate with confidence and security.

Hazard Identification and Risk Assessment

The toxicological profile of this compound is not fully characterized. However, its structure combines the hazards associated with both the benzofuran and piperazine chemical families. The compound is classified as an irritant[1][2]. A comprehensive risk assessment must therefore consider the well-documented risks of these parent structures.

The piperazine moiety is a known corrosive and a potent sensitizer. Piperazine and its derivatives can cause severe skin burns, eye damage, and may lead to allergic skin reactions or respiratory sensitization, potentially causing asthma-like symptoms upon inhalation[3][4]. Furthermore, some piperazine compounds are suspected of damaging fertility or the unborn child[3][5].

The benzofuran core is associated with different, yet equally significant, hazards. Benzofuran is classified as harmful if swallowed, inhaled, or in contact with skin[6]. Critically, it is suspected of causing cancer and may lead to organ damage, specifically to the liver, through prolonged or repeated exposure[7][8].

Based on this composite analysis, a summary of anticipated hazards is presented below.

Hazard CategoryPotential Risk Based on Structural AnalogsRationale and Primary Contributing Moiety
Acute Toxicity (Oral) Harmful if swallowed[3][9].Piperazine & Benzofuran
Skin Corrosion/Irritation Causes severe skin burns and irritation[3][9].Piperazine is a primary corrosive agent.
Serious Eye Damage Causes serious eye damage[3].Piperazine poses a significant risk to eye tissue.
Sensitization May cause allergic skin and/or respiratory reactions[3][10].Piperazine is a known skin and respiratory sensitizer.
Carcinogenicity Suspected of causing cancer[6][7][8].Benzofuran is classified as a potential carcinogen.
Reproductive Toxicity Suspected of damaging fertility or the unborn child[3][5].Piperazine derivatives carry this risk classification.
Specific Target Organ Toxicity May cause damage to the liver through prolonged exposure[7][8].Benzofuran is associated with hepatotoxicity.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The following equipment must be used for all procedures involving this compound.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile or other chemically resistant gloves (e.g., Neoprene) tested according to EN 374. Ensure a minimum thickness of >0.11 mm. Discard and replace immediately if signs of degradation or contamination occur[11][12].Prevents direct skin contact, mitigating the severe corrosive and irritant properties from the piperazine moiety and the dermal toxicity of the benzofuran group[13].
Eye & Face Protection Chemical safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A full-face shield is required when handling larger quantities (>5g) or when there is a significant risk of splashing[13][14].Protects against splashes that could cause severe and potentially irreversible eye damage, a known hazard of piperazine compounds[3].
Body Protection Chemical-resistant laboratory coat. An impervious apron should be worn over the lab coat for splash-prone procedures.Protects skin and personal clothing from contamination, preventing prolonged contact which could lead to irritation, burns, or sensitization[13][14].
Respiratory Protection All handling of solids or solutions must occur in a certified chemical fume hood to maintain low airborne concentrations[13]. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required[12][14][15].Minimizes inhalation of aerosols or fine powders, which is critical due to the respiratory sensitization risk from piperazine and the inhalation toxicity and carcinogenic risk from benzofuran[3][6].

Safe Handling and Operational Procedures

Adherence to a strict operational workflow is the most effective way to ensure safety and experimental integrity. The following diagram and steps outline the mandatory procedure for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Fume Hood) verify_ppe 2. Verify PPE Integrity prep_area->verify_ppe gather_mats 3. Assemble Materials (Spatulas, Containers, Waste Bags) verify_ppe->gather_mats weigh 4. Weigh Compound (In Fume Hood, on disposable sheet) gather_mats->weigh dissolve 5. Dissolve/Use in Reaction weigh->dissolve decontam 6. Decontaminate Surfaces (e.g., with bleach solution [1]) dissolve->decontam dispose 7. Segregate Waste (Solid, Liquid, Sharps) decontam->dispose remove_ppe 8. Remove PPE (Gloves last) dispose->remove_ppe wash 9. Wash Hands Thoroughly remove_ppe->wash

Caption: Standard workflow for safely handling this compound.

Procedural Steps:

  • Preparation:

    • Always designate a specific area within a certified chemical fume hood for all handling activities[11].

    • Before starting, inspect all PPE for defects (e.g., holes in gloves).

    • Assemble all necessary equipment, including spill cleanup materials, dedicated glassware, and clearly labeled hazardous waste containers[15].

  • Handling:

    • When weighing the solid compound, use a disposable weigh boat or paper to minimize contamination of the balance.

    • Handle the substance gently to avoid generating dust[15].

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling & Decontamination:

    • Thoroughly decontaminate all surfaces and equipment after use. A bleach solution can be effective for neutralizing similar compounds, followed by a water rinse[11].

    • Segregate all waste streams. Unused compound, contaminated consumables (gloves, paper towels), and reaction residues must be placed in separate, sealed, and clearly labeled hazardous waste containers[11].

    • Remove PPE in the correct order to avoid self-contamination: apron, outer gloves, face shield/goggles, lab coat, inner gloves.

    • Always wash hands with soap and water after removing PPE[15].

Spill Management and Emergency Procedures

Immediate and correct response to a spill is critical.

Small Spill (Contained within a chemical fume hood):

  • Alert personnel in the immediate area.

  • Absorb the spill using an inert material like vermiculite or sand[11].

  • Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container[11][15].

  • Wipe the spill area with a decontaminating solution (e.g., sodium hypochlorite/bleach), followed by a thorough water rinse[11].

  • All materials used for cleanup must be disposed of as hazardous waste.

Large Spill (Outside of a chemical fume hood):

  • Evacuate the immediate area and alert all laboratory personnel.

  • Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • If safe to do so, prevent the spill from spreading by using absorbent dikes. Do not attempt to clean it up without appropriate respiratory protection and training[11].

  • Restrict access to the area until the EHS-approved cleanup is complete.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes unused or expired chemicals, contaminated spill cleanup materials, and contaminated consumables like gloves, weigh paper, and paper towels. It should be collected in a clearly labeled, sealed, and durable container[11][15].

  • Liquid Waste: All experimental solutions and reaction mixtures must be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain[9].

  • Disposal Method: The primary disposal method should be through a licensed waste disposal company, likely involving high-temperature incineration in a facility equipped with afterburners and scrubbers[6]. Always follow all federal, state, and local regulations for hazardous waste disposal[6][7].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.